molecular formula C9H13NO3 B1589793 O-(2,4-Dimethoxybenzyl)hydroxylamine CAS No. 216067-66-2

O-(2,4-Dimethoxybenzyl)hydroxylamine

Cat. No.: B1589793
CAS No.: 216067-66-2
M. Wt: 183.2 g/mol
InChI Key: HNACNYOQQGUSRD-UHFFFAOYSA-N
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Description

O-(2,4-Dimethoxybenzyl)hydroxylamine is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNACNYOQQGUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CON)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471658
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216067-66-2
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4-dimethoxybenzyl)hydroxylamine
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Foundational & Exploratory

O-(2,4-Dimethoxybenzyl)hydroxylamine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine

Prepared by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: this compound and its associated CAS Number 216067-66-2

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 216067-66-2.[1][2] This document delves into its chemical properties, synthesis methodologies, and significant applications, particularly its emerging role as a histone deacetylase (HDAC) inhibitor in cancer research.[1] We will explore the mechanistic basis for its activity, present detailed protocols for its synthesis and analysis, and provide essential safety and handling information. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug discovery, consolidating technical data with practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, often abbreviated as DMBHA, is a substituted hydroxylamine derivative featuring a 2,4-dimethoxybenzyl group attached to the oxygen atom. This substitution pattern is critical to its chemical reactivity and biological activity. The dimethoxy substituents on the benzene ring are electron-donating groups, which influence the electronic properties of the entire molecule.[3]

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 216067-66-2[1][2]
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.2 g/mol [1][2]
Boiling Point 321.6 °C (at 760 mmHg)[1][2]
Density 1.1 g/cm³[2]
SMILES COC1=CC(=C(C=C1)CON)OC[1]
Storage Condition 2-8°C[2]

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines like DMBHA typically involves the nucleophilic attack of a hydroxylamine species on an appropriate electrophilic benzyl derivative. A common and direct approach is the reaction of 2,4-dimethoxybenzyl chloride with hydroxylamine.

Proposed Synthetic Workflow

The following protocol outlines a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Step 1: Preparation of the Nucleophile Hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl) to improve its stability. To function as a nucleophile, the free base is required. This is typically achieved by reacting the salt with a suitable base, such as sodium hydroxide or triethylamine, either in a separate step or in situ.

Step 2: Nucleophilic Substitution The free hydroxylamine, a potent nucleophile, attacks the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride. The chloride ion serves as a good leaving group, facilitating the Sₙ2 reaction. The electron-donating methoxy groups on the aromatic ring can stabilize the transition state.

Step 3: Work-up and Purification Following the reaction, an aqueous work-up is necessary to remove inorganic salts and unreacted starting materials. The product is then extracted into an organic solvent. Purification is typically achieved via column chromatography to yield the final product with high purity.

G cluster_prep Step 1: Nucleophile Activation cluster_reaction Step 2: SN2 Reaction cluster_purification Step 3: Purification A Hydroxylamine HCl C Free Hydroxylamine (NH2OH) A->C Deprotonation B Base (e.g., NaOH) B->C E Reaction Mixture (Solvent: e.g., DMF) C->E D 2,4-Dimethoxybenzyl Chloride D->E F Crude DMBHA E->F Nucleophilic Substitution G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Pure this compound H->I Isolation

Caption: General workflow for the synthesis of DMBHA.

Applications in Research and Drug Development

While hydroxylamine-containing compounds have sometimes been viewed with caution in medicinal chemistry, recent discoveries have highlighted their potential to improve drug properties and access novel chemical space.[4][5]

Histone Deacetylase (HDAC) Inhibition

The primary documented application of DMBHA is as an inhibitor of histone deacetylases (HDACs).[1] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes.

DMBHA's mechanism of action involves binding to the active site of HDAC enzymes, which prevents the deacetylation of histones.[1] This leads to an accumulation of acetylated histones, a change in chromatin structure, and the re-expression of silenced genes, ultimately inhibiting the growth of cancer cells.[1] This activity has positioned DMBHA as a compound of interest for cancer therapy research.[1]

G HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Removes Acetyl Group Histone Acetylated Histone Histone->HDAC Gene_Repression Gene Repression (Tumor Growth) Deacetylated_Histone->Gene_Repression Leads to DMBHA DMBHA DMBHA->HDAC Inhibits

Caption: DMBHA's mechanism as an HDAC inhibitor.

Other Potential Applications
  • Antiparasitic Research: DMBHA has demonstrated efficacy against trypanosomiasis by inhibiting protein synthesis and cell division in the parasite.[1]

  • Protecting Group Chemistry: Analogous compounds like O-(4-Methoxybenzyl)hydroxylamine are used as protecting groups for aldehydes and ketones in multi-step organic synthesis.[3] The resulting oxime is stable to many reaction conditions but can be cleaved to regenerate the carbonyl group. DMBHA likely shares this utility.

  • Bioconjugation: The hydroxylamine moiety can react with carbonyl groups on biomolecules to form stable oxime linkages, a key reaction in bioconjugation chemistry.[3]

Analytical and Quality Control Protocols

Ensuring the purity and identity of DMBHA is critical for its application in research, particularly in biological assays. Several analytical methods can be employed.

Recommended Protocol: HPLC-UV Analysis

A reliable method for determining the purity of DMBHA is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A pre-column derivatization step is generally not necessary for DMBHA itself, but such methods are crucial for detecting trace amounts of unreacted hydroxylamine starting material, which can be genotoxic.[6]

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the DMBHA sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution.

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 275 nm (based on the absorbance of the dimethoxybenzyl chromophore).

    • Gradient: Start with 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample and integrate the peak corresponding to DMBHA. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Self-Validation: The method's specificity can be confirmed by analyzing starting materials (2,4-dimethoxybenzyl chloride and hydroxylamine) to ensure their retention times are different from the product peak.

Safety, Handling, and Storage

Proper handling of DMBHA is essential to ensure laboratory safety. The available data indicates specific hazards that must be managed with appropriate precautions.

GHS Hazard Information
  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][9] Avoid contact with skin and eyes.[8]

  • Contamination: If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[10]

  • Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[11]

Storage
  • Temperature: Store in a cool, dry place at 2-8°C.[2]

  • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[9]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

References

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(1). Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:216067-66-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • ResearchGate. (2008). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. Retrieved from [Link]

Sources

O-(2,4-Dimethoxybenzyl)hydroxylamine: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of O-(2,4-Dimethoxybenzyl)hydroxylamine, a versatile reagent with significant applications in organic synthesis and the burgeoning field of bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the laboratory.

Introduction: The Strategic Importance of a Multifunctional Reagent

This compound (DMBHA) has emerged as a valuable tool for chemists due to its dual functionality. The hydroxylamine moiety serves as a potent nucleophile, readily reacting with carbonyl compounds to form stable oxime linkages. Simultaneously, the 2,4-dimethoxybenzyl (DMB) group acts as a readily cleavable protecting group, sensitive to specific oxidative or acidic conditions. This unique combination allows for the strategic introduction of a masked hydroxylamine or the formation of linkages that can be selectively broken, offering a sophisticated level of control in complex molecular architectures. Its utility is particularly pronounced in the synthesis of complex molecules and the construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design.

PropertyValueSource
CAS Number 216067-66-2[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.21 g/mol [1]
Boiling Point 321.6 °C[1][2]
Density 1.1 ± 0.1 g/cm³[2]
pKa (estimated) ~5.95 (for hydroxylamine)[3]

Solubility: While quantitative solubility data is not extensively published, this compound is generally soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)[4][5][6][7]. This solubility profile facilitates its use in a variety of reaction conditions.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H and O-H stretching, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching[9][10].

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 2,4-dimethoxybenzyl alcohol. The following is a representative protocol based on established methods for hydroxylamine synthesis[11].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

  • To a solution of 2,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethoxybenzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

  • Dissolve N-hydroxyphthalimide (1 equivalent) and 2,4-dimethoxybenzyl chloride (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and a cold, non-polar solvent like diethyl ether to obtain N-(2,4-dimethoxybenzyloxy)phthalimide.

Step 3: Synthesis of this compound

  • Suspend N-(2,4-dimethoxybenzyloxy)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine monohydrate (1.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-3 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Phthalimide Alkylation cluster_step3 Step 3: Hydrazinolysis A 2,4-Dimethoxybenzyl alcohol B 2,4-Dimethoxybenzyl chloride A->B SOCl₂, DCM, 0°C to rt D N-(2,4-Dimethoxybenzyloxy) phthalimide B->D Et₃N, DMF 60-80°C C N-Hydroxyphthalimide C->D Et₃N, DMF 60-80°C E O-(2,4-Dimethoxybenzyl) hydroxylamine D->E H₂NNH₂·H₂O, EtOH reflux

Synthesis of this compound.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the nucleophilicity of the hydroxylamine and the lability of the DMB group.

Oxime Ligation: A Bioorthogonal Tool

The primary application of this compound is in the formation of oxime linkages with aldehydes and ketones. This reaction is a cornerstone of bioconjugation due to its high chemoselectivity, proceeding readily in aqueous environments at or near physiological pH[12]. The resulting oxime bond is significantly more stable than the corresponding imine (Schiff base).

Oxime_Ligation Reactants R-CHO (Aldehyde) + H₂N-O-DMB Product R-CH=N-O-DMB (Oxime) + H₂O Reactants->Product pH 4-7

General scheme for oxime ligation.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage. The rate of this reaction can be accelerated by catalysts such as aniline derivatives.

Cleavage of the 2,4-Dimethoxybenzyl Group

The DMB group is an acid- and oxidation-sensitive protecting group. Its cleavage is facilitated by the electron-donating methoxy groups, which stabilize the resulting benzylic carbocation. This allows for deprotection under milder conditions compared to the unsubstituted benzyl group[13].

Acid-Mediated Cleavage: Treatment with trifluoroacetic acid (TFA) is a common method for cleaving the DMB group[14]. The mechanism involves protonation of the ether oxygen, followed by departure of the stable 2,4-dimethoxybenzyl carbocation, which is then trapped by a scavenger such as anisole.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative cleavage[15]. The reaction with DDQ proceeds through the formation of a charge-transfer complex, followed by hydride abstraction and subsequent hydrolysis to release the deprotected hydroxylamine and 2,4-dimethoxybenzaldehyde[13].

DMB_Cleavage Start R-O-DMB Product R-OH Start->Product Acid-Mediated Cleavage H⁺ Start->Product Oxidative Cleavage [O] Acid TFA Oxidative DDQ or CAN

Cleavage pathways for the DMB protecting group.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable reagent in various stages of drug discovery and development.

Bioconjugation and Protein Modification

The ability to form stable oxime linkages under physiological conditions makes this reagent ideal for the site-specific modification of proteins and other biomolecules. Aldehyde or ketone handles can be introduced into proteins through various methods, such as the oxidation of N-terminal serine residues or the incorporation of unnatural amino acids. Subsequent reaction with this compound allows for the attachment of reporter molecules, polyethylene glycol (PEG) chains for improved pharmacokinetics, or other functional moieties[12].

Experimental Protocol: General Procedure for Protein Labeling via Oxime Ligation
  • Protein Preparation: The protein of interest containing a unique aldehyde or ketone group should be in a suitable buffer (e.g., PBS, pH 7.2-7.4) and free of primary amines[12].

  • Reagent Preparation: Prepare a stock solution of this compound in an organic co-solvent like DMSO or DMF.

  • Ligation Reaction: Add a 10-50 fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-16 hours. The reaction progress can be monitored by techniques such as mass spectrometry.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis to obtain the purified protein conjugate[16].

Linker Technology for ADCs and PROTACs

The cleavable nature of the DMB group has led to its exploration in linker technologies for targeted drug delivery. In the context of PROTACs, the DMB group can be incorporated as a cleavable linker between the warhead and the E3 ligase ligand. Upon reaching the target cellular environment, the linker can be cleaved, releasing the active components[17]. This strategy can improve the pharmacokinetic properties and cellular permeability of the PROTAC. The cleavage mechanism is typically designed to be triggered by intracellular conditions, such as a change in pH or the presence of specific enzymes[15][18].

Role as a Histone Deacetylase (HDAC) Inhibitor

Interestingly, this compound itself has been identified as an inhibitor of histone deacetylases (HDACs) and is being investigated for its potential in cancer therapy[1]. It is believed to bind to the active site of HDAC enzymes, preventing the deacetylation of histones and thereby altering gene expression in cancer cells[1].

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

  • Safety: this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a powerful and versatile reagent with a growing number of applications in advanced chemical synthesis and drug development. Its ability to form stable oxime linkages under mild conditions, combined with the cleavable nature of the DMB protecting group, provides chemists with a sophisticated tool for molecular design and construction. As the fields of bioconjugation and targeted therapeutics continue to evolve, the strategic use of multifunctional reagents like this compound will undoubtedly play an increasingly important role in the development of next-generation diagnostics and medicines.

References

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  • Kalia, J., & Raines, R. T. (2010).
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  • Chemsrc. This compound | CAS#:216067-66-2.
  • Sciencemadness Wiki. Hydroxylamine.
  • Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. (2017). Journal of Visualized Experiments.
  • Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. (2018).
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). The Journal of Organic Chemistry.
  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (2007). Magnetic Resonance in Chemistry.
  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239999).
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170).
  • Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides. (2004). The Journal of Organic Chemistry.
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  • Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome p
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
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  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (1996). Drug Metabolism and Disposition.
  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. (2020). Journal of Molecular Liquids.
  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. (2009).
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An In-Depth Technical Guide to the Synthesis of O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for O-(2,4-Dimethoxybenzyl)hydroxylamine, a key intermediate in the development of novel therapeutics and chemical probes. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the prevalent and efficient synthetic strategies, emphasizing the underlying chemical principles and practical considerations for successful laboratory execution. The guide offers a detailed, field-proven protocol for a reliable two-step synthesis, complete with characterization checkpoints to ensure the integrity of the final product.

Introduction: The Significance of this compound

This compound (DMBHA) is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its structure incorporates a hydroxylamine moiety, a potent nucleophile and precursor to various functional groups like oximes and hydroxamic acids, and a 2,4-dimethoxybenzyl (DMB) group. The DMB group is a well-established acid-labile protecting group for amines, but in this context, it primarily serves as a stable structural component that can influence the biological activity and pharmacokinetic properties of its derivatives.

DMBHA is a valuable building block in the synthesis of a wide range of biologically active molecules. For instance, it is utilized in the preparation of inhibitors of histone deacetylases (HDACs), enzymes that are crucial in epigenetic regulation and are prominent targets in cancer therapy[1]. The hydroxylamine functional group is key to the metal-chelating properties of many HDAC inhibitors.

Strategic Overview of Synthesis

The synthesis of O-alkyl- or O-arylmethyl-hydroxylamines like DMBHA is most commonly and efficiently achieved through a two-step sequence that circumvents the challenges of direct alkylation of hydroxylamine, which can lead to a mixture of N- and O-alkylated products, as well as over-alkylation. The most robust and widely adopted strategy is a modification of the Gabriel synthesis.

This pathway involves:

  • O-Alkylation of a Hydroxylamine Surrogate: A protected form of hydroxylamine, typically N-hydroxyphthalimide, is used as a nucleophile. This prevents N-alkylation due to the steric hindrance and electronic effects of the phthalimide group. The hydroxylamine surrogate is reacted with an appropriate alkylating agent, in this case, 2,4-dimethoxybenzyl chloride.

  • Deprotection to Liberate the Hydroxylamine: The resulting N-(alkoxy)phthalimide intermediate is then cleaved to release the desired O-substituted hydroxylamine. Hydrazinolysis, using hydrazine or its derivatives, is the most common and effective method for this transformation under mild conditions.

This approach offers high regioselectivity for O-alkylation and generally proceeds with good to excellent yields.

Detailed Synthetic Pathway

The synthesis of this compound is presented here as a two-stage process, commencing with the preparation of the key intermediate, N-(2,4-dimethoxybenzyloxy)phthalimide, followed by its conversion to the final product.

Stage 1: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

This stage involves a nucleophilic substitution reaction where the phthalimide anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride.

Reaction Scheme:

Stage_1_Synthesis start_materials N-Hydroxyphthalimide + 2,4-Dimethoxybenzyl Chloride intermediate N-(2,4-Dimethoxybenzyloxy)phthalimide start_materials->intermediate O-Alkylation reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: O-Alkylation of N-hydroxyphthalimide.

Causality Behind Experimental Choices:

  • N-Hydroxyphthalimide: This reagent serves as an excellent surrogate for hydroxylamine. The phthaloyl group protects the nitrogen atom, preventing N-alkylation and directing the reaction to the oxygen atom.

  • 2,4-Dimethoxybenzyl Chloride: This is the electrophilic partner in the reaction. The chlorine atom is a good leaving group, and the benzylic position is activated towards nucleophilic attack. The 2,4-dimethoxy substitution pattern is a common feature in biologically active molecules.

  • Base (e.g., Potassium Carbonate): A mild base is required to deprotonate the hydroxyl group of N-hydroxyphthalimide, generating the more nucleophilic phthalimide anion. Potassium carbonate is a suitable choice as it is inexpensive, effective, and easily removed during workup.

  • Solvent (e.g., Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions. It effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly reactive.

Experimental Protocol: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

  • Reaction Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the N-hydroxyphthalimide spot.

  • Workup: Pour the reaction mixture into ice-water with stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl chloride. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford N-(2,4-dimethoxybenzyloxy)phthalimide as a white solid.

Self-Validation Checkpoint: Characterization of the Intermediate

Analytical Technique Expected Observations for N-(2,4-Dimethoxybenzyloxy)phthalimide
Appearance White crystalline solid
¹H NMR Signals corresponding to the phthalimide protons (a multiplet around 7.8 ppm), the aromatic protons of the dimethoxybenzyl group (doublets and a doublet of doublets between 6.4 and 7.3 ppm), a singlet for the benzylic methylene protons (-CH₂-) around 5.1 ppm, and two singlets for the methoxy groups (-OCH₃) around 3.8 ppm.
¹³C NMR Resonances for the phthalimide carbonyl carbons (around 164 ppm), aromatic carbons, the benzylic methylene carbon (around 77 ppm), and the two methoxy carbons (around 55 ppm).
IR Spectroscopy Characteristic strong absorption bands for the phthalimide carbonyl groups (C=O) around 1730 and 1790 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₇H₁₅NO₅.
Stage 2: Synthesis of this compound

This final stage involves the cleavage of the phthalimide group from the intermediate to yield the desired product. Hydrazinolysis is the preferred method for this deprotection due to its mildness and efficiency.

Reaction Scheme:

Stage_2_Synthesis intermediate N-(2,4-Dimethoxybenzyloxy)phthalimide final_product This compound intermediate->final_product Hydrazinolysis reagents Hydrazine Hydrate or Methylhydrazine Solvent (e.g., Ethanol)

Caption: Hydrazinolysis of the phthalimide intermediate.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate or Methylhydrazine: Hydrazine is a strong nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide ring and the release of the desired O-substituted hydroxylamine. Methylhydrazine can also be used and sometimes offers advantages in terms of the solubility of the byproducts.

  • Solvent (e.g., Ethanol): Ethanol is a good solvent for both the phthalimide intermediate and the hydrazine reagent. It is also a protic solvent which can facilitate the proton transfer steps in the mechanism.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve or suspend N-(2,4-dimethoxybenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 eq) or methylhydrazine (1.2-1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a thick white precipitate (phthalhydrazide) is indicative of the reaction's progress.

  • Workup: After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), followed by recrystallization.

Self-Validation Checkpoint: Characterization of the Final Product

Analytical Technique Expected Observations for this compound
Appearance Colorless oil or a white solid (as the free base or hydrochloride salt)
¹H NMR The characteristic signals for the aromatic protons of the dimethoxybenzyl group and the two methoxy groups will be present. A singlet for the benzylic methylene protons (-CH₂-) will be observed, likely shifted upfield compared to the phthalimide intermediate (around 4.6 ppm). A broad singlet for the -NH₂ protons will also be present, which is exchangeable with D₂O.
¹³C NMR Resonances for the aromatic carbons, the benzylic methylene carbon (shifted upfield compared to the intermediate, around 77 ppm), and the two methoxy carbons will be present.
IR Spectroscopy The strong phthalimide carbonyl bands will be absent. The presence of N-H stretching vibrations (a broad band around 3200-3400 cm⁻¹) and N-H bending vibrations (around 1600 cm⁻¹) will be indicative of the free hydroxylamine.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₉H₁₃NO₃[2].

Alternative Synthetic Strategies

While the Gabriel-type synthesis is the most common, other methods for preparing O-substituted hydroxylamines exist:

  • Alkylation of N-Hydroxyurethane: Similar to N-hydroxyphthalimide, N-hydroxyurethane can be O-alkylated followed by basic hydrolysis to yield the desired product. This method can be advantageous in certain contexts and may offer different purification profiles[3].

  • Mitsunobu Reaction: An alcohol (2,4-dimethoxybenzyl alcohol) can be reacted with N-hydroxyphthalimide under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to form the N-(alkoxy)phthalimide intermediate[4]. This is a very mild and effective method for the O-alkylation step.

Safety Considerations

  • 2,4-Dimethoxybenzyl Chloride: This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Ethanol is flammable. Standard laboratory safety precautions should be followed when handling all solvents and reagents.

Conclusion

The synthesis of this compound is a well-established process that is readily achievable in a standard organic chemistry laboratory. The modified Gabriel synthesis, utilizing N-hydroxyphthalimide, provides a reliable and high-yielding route to this valuable building block. By carefully following the detailed protocols and utilizing the characterization checkpoints outlined in this guide, researchers can confidently produce high-purity this compound for their drug discovery and development endeavors.

References

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Karadeniz, H., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 7(5), 815-819.
  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • ResearchGate. (n.d.). N-(Diethoxyphosphoryl)-O-benzylhydroxylamine — A Convenient Substrate for the Synthesis of N-Substituted O-Benzylhydroxylamines. Retrieved from [Link]

  • PubMed. (2005). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.
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structure of O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the protection of the hydroxylamine functionality. The strategic incorporation of the 2,4-dimethoxybenzyl (DMB) group confers specific stability and cleavage characteristics that are highly advantageous in multi-step synthetic campaigns. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on the mechanistic rationale behind its use. Detailed experimental protocols, safety considerations, and a survey of its role in synthetic and medicinal chemistry are presented to offer a field-proven resource for laboratory professionals.

Introduction

In the intricate field of chemical synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the use of protecting groups is a fundamental strategy. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This compound serves as a premier example of a protected hydroxylamine, where the nucleophilic oxygen is masked by the 2,4-dimethoxybenzyl (DMB) group.

The hydroxylamine moiety itself is a versatile functional group, crucial for the formation of oximes, nitrones, and other N-O containing structures that are prevalent in biologically active compounds.[1] However, its inherent reactivity necessitates a robust protection strategy. The DMB group is particularly effective due to its unique electronic properties, which allow for its selective removal under specific, mild acidic or oxidative conditions, leaving other protecting groups intact.[2][3] This guide delves into the core attributes of this compound, providing the technical insights necessary for its effective application.

Molecular Structure and Physicochemical Properties

The consists of a hydroxylamine core (-ONH₂) where the oxygen atom is covalently bonded to the benzylic carbon of a 2,4-dimethoxybenzyl group. The two methoxy groups on the aromatic ring are critical to the compound's function, as they donate electron density into the ring, thereby facilitating the cleavage of the benzyl-oxygen bond under acidic conditions.[3]

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 216067-66-2[4][5]
Molecular Formula C₉H₁₃NO₃[4][6]
Molecular Weight 183.2 g/mol [4][6]
Boiling Point 321.6 °C[4][5]
SMILES COC1=CC(=C(C=C1)CON)OC[4][6]
InChIKey HNACNYOQQGUSRD-UHFFFAOYSA-N[6]
Purity Typically ≥97%[5][7]
Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the expected signals provide a clear fingerprint for the molecule.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different chemical environments.

    • Aromatic Protons: Signals in the aromatic region (typically ~6.4-7.2 ppm) will appear as a complex pattern (e.g., a doublet, a doublet of doublets, and a doublet) consistent with the 1,2,4-trisubstituted benzene ring.[8]

    • Benzylic Protons (-CH₂-O): A singlet around 4.9-5.1 ppm integrates to two protons.

    • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, will be observed around 3.8 ppm.

    • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. Key signals include those for the two methoxy carbons (~55 ppm), the benzylic carbon (~70 ppm), and the six unique aromatic carbons (typically ~98-160 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands.

    • N-H Stretching: A broad band in the 3200-3400 cm⁻¹ region corresponding to the amine group.

    • C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

    • C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ether linkages.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.[9]

The 2,4-Dimethoxybenzyl (DMB) Group: A Strategic Protective Moiety

The DMB group is an acid-labile protecting group. Its utility stems from the enhanced electron density in the benzene ring due to the two methoxy substituents. This electronic enrichment makes the benzylic position particularly susceptible to cleavage under acidic or specific oxidative conditions.[2][10]

Causality of Cleavage: Under acidic conditions (e.g., Trifluoroacetic Acid, TFA), the ether oxygen is protonated. The subsequent cleavage of the C-O bond is facilitated by the formation of a highly stabilized 2,4-dimethoxybenzyl carbocation. This resonance-stabilized intermediate is the key to the group's lability compared to a simple benzyl group.[11]

cluster_0 Stability Profile Stable Stable Conditions (Robustness) Base Basic (e.g., NaOH, K₂CO₃) Stable->Base Resistant to Nucleophiles Nucleophilic (e.g., Grignards, Organolithiums) Stable->Nucleophiles Resistant to Reducing Reducing Agents (e.g., NaBH₄, H₂/Pd) Stable->Reducing Resistant to Cleaved Cleavage Conditions (Lability) Acidic Acidic (e.g., TFA, HCl) Cleaved->Acidic Sensitive to Oxidative Oxidative (e.g., DDQ, CAN) Cleaved->Oxidative Sensitive to

Caption: Stability and lability profile of the DMB protecting group.

Deprotection: The most common method for removing the DMB group is treatment with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[11][12] Oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is another effective method.[2][3] This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-labile groups.

Synthesis of this compound

The synthesis of this compound is typically achieved via the alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and reliable method involves the reaction of 2,4-dimethoxybenzyl chloride with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine.

Start Starting Materials: - 2,4-Dimethoxybenzyl Chloride - N-Hydroxyphthalimide - Base (e.g., Et₃N) Step1 Step 1: Alkylation (SN2 Reaction) Start->Step1 Intermediate Intermediate: N-(2,4-Dimethoxybenzyloxy)phthalimide Step1->Intermediate Step2 Step 2: Deprotection (Hydrazinolysis) Intermediate->Step2 + Hydrazine Hydrate Product Final Product: This compound Step2->Product Byproduct Byproduct: Phthalhydrazide (precipitate) Step2->Byproduct

Caption: General workflow for the synthesis of DMB-hydroxylamine.

Experimental Protocol: Synthesis via N-Hydroxyphthalimide

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) and 2,4-dimethoxybenzyl chloride (1.05 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine (Et₃N) (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude intermediate product. Purification can be achieved by recrystallization from a solvent system like ethanol/water.

Step 2: Synthesis of this compound

  • Dissolve the N-(2,4-Dimethoxybenzyloxy)phthalimide intermediate (1.0 eq) in a solvent such as dichloromethane (DCM) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Filter off the precipitate and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by extraction to yield pure this compound.

Applications in Synthetic Chemistry

The primary application of this compound is in the synthesis of O-protected oximes from aldehydes and ketones.[13][14] This reaction is a cornerstone of synthetic chemistry, as oximes are versatile intermediates for synthesizing amides (via Beckmann rearrangement), nitriles, and other nitrogen-containing compounds.[15][16]

Caption: General reaction for the formation of a DMB-protected oxime.

General Protocol: Oxime Formation
  • Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or pyridine).

  • Add this compound (1.0-1.2 eq).

  • If necessary, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., pyridine) to facilitate the condensation.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • The product can typically be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Trustworthiness of the Protocol: Using DMBHA instead of hydroxylamine hydrochloride often provides cleaner reactions and simpler workups. The hydrochloride salt requires a base to free the hydroxylamine, which can introduce salts and potential side reactions. DMBHA is a neutral reagent, offering greater control and predictability.[13]

Role in Drug Discovery and Development

Beyond its role as a protecting group, this compound and its derivatives are of interest in medicinal chemistry.

  • Scaffold and Building Block: The hydroxylamine functionality is a key pharmacophore in many biologically active molecules. DMBHA serves as a stable and convenient building block for introducing this group during the synthesis of drug candidates.[17]

  • Linker Chemistry: In fields like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), stable yet cleavable linkers are essential. The DMB moiety, with its defined cleavage conditions, can be incorporated into linker designs.

  • Biological Activity: While some sources associate this compound with histone deacetylase (HDAC) inhibition, this appears to be a misattribution in some databases, and researchers should verify such claims with primary literature.[4] However, other hydroxylamine-containing molecules are actively being investigated as enzyme inhibitors and therapeutic agents, highlighting the importance of synthetic access to this class of compounds.[14][18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

Hazard ClassPrecautionary StatementReference(s)
Acute Toxicity, Oral H302: Harmful if swallowed.[4][19]
Eye Irritation H319: Causes serious eye irritation.[4][20]
Skin Corrosion/Irritation May cause skin irritation.[20]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Avoid breathing dust or vapors.[20]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[20]

  • Keep the container tightly closed.[21]

  • Store away from strong oxidizing agents and strong bases.[20]

  • Some suppliers recommend refrigerated storage (2°C - 8°C) under an inert atmosphere (e.g., nitrogen).[19]

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its utility is anchored in the clever design of the 2,4-dimethoxybenzyl protecting group, which offers a reliable method for masking the hydroxylamine functionality with the advantage of mild, selective deprotection. From its fundamental role in oxime synthesis to its application as a building block in the complex pathways of drug discovery, DMBHA provides a level of control and predictability that is essential for advancing chemical science. This guide has provided a technical framework for understanding and utilizing this compound, grounded in its structural properties, reaction mechanisms, and practical applications.

References

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  • PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H13NO3). Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Retrieved from [Link]

  • Semantic Scholar. (2006). A Simple Synthesis of Oximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • ResearchGate. (2012). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. Retrieved from [Link]

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

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A Technical Guide to the Mechanism and Application of O-(2,4-Dimethoxybenzyl)hydroxylamine as a Cleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂) is a bifunctional chemical tool of significant interest to researchers in medicinal chemistry, bioconjugation, and drug delivery. Its utility stems from a unique dual-reactivity profile: the hydroxylamine moiety readily participates in stable oxime ligation with carbonyl compounds, while the 2,4-dimethoxybenzyl (DMB) group serves as a highly acid-sensitive masking group. This guide provides an in-depth exploration of this dual mechanism. We will dissect the kinetics and conditions of oxime bond formation, followed by a detailed analysis of the acid-triggered cleavage mechanism that allows for the controlled release of conjugated payloads. This document serves as a technical resource for scientists aiming to leverage DMB-ONH₂ for the design of pH-sensitive drug delivery systems, antibody-drug conjugates (ADCs), and other advanced biomaterials.

Introduction: The Dual-Nature of DMB-ONH₂

In the field of targeted therapeutics, the linker connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) is a critical determinant of efficacy and safety. An ideal linker is stable in systemic circulation (pH ~7.4) but cleaves efficiently at the target site, which is often characterized by a lower pH, such as the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[1] this compound is an exemplary reagent for constructing such pH-sensitive systems.

Its core utility is rooted in two distinct, sequential chemical transformations:

  • Stable Conjugation: The aminooxy (-ONH₂) group forms a robust oxime bond with an aldehyde or ketone. This reaction is highly chemoselective and proceeds efficiently under mild, biocompatible conditions.[2]

  • Controlled Release: The DMB ether linkage is engineered for lability. The electron-donating methoxy groups on the benzyl ring render it highly susceptible to cleavage under mild acidic conditions, far milder than those required to hydrolyze the oxime bond itself.[3][4]

This guide will explore the chemical principles and practical execution of these two mechanisms.

The Core Mechanism of Action: A Tale of Two Chemistries

The "mechanism of action" for DMB-ONH₂ as a chemical linker is best understood as a two-part process: the formation of the conjugate and its subsequent, triggered cleavage.

Part A: Oxime Ligation - The Formation of a Stable Conjugate

The reaction between an alkoxyamine (R-ONH₂) and a carbonyl compound (an aldehyde or ketone) to form an oxime (R-ON=CR'R") is a cornerstone of bioconjugation.[5] This ligation is characterized by its high chemoselectivity, as aldehydes and alkoxyamines are functionalities rarely found in native biological systems, thus preventing off-target reactions.[2]

Mechanism: The reaction proceeds via a two-step nucleophilic condensation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of DMB-ONH₂ attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration to yield the stable oxime bond and a molecule of water.

The kinetics of oxime ligation can be tuned by adjusting the pH and through the use of catalysts. Aniline is a commonly used catalyst that accelerates the rate-limiting dehydration step, especially at neutral pH.[5][6]

G cluster_reactants Reactants DMB_ONH2 DMB-O-NH₂ (this compound) Intermediate [Hemiaminal Intermediate] DMB_ONH2->Intermediate + Aldehyde R-CHO (Payload-Aldehyde) Aldehyde->Intermediate Product DMB-O-N=CHR (Stable Oxime Conjugate) Intermediate->Product - H₂O (Aniline catalyst, pH 4-7) Water H₂O

Caption: Mechanism of oxime ligation between DMB-ONH₂ and an aldehyde.

The resulting oxime bond is significantly more stable against hydrolysis at physiological pH compared to related imine or hydrazone linkages, which can exhibit premature drug release.[7][8] This stability is crucial for ensuring that the conjugated payload remains attached to its delivery vehicle during circulation.

Part B: Acid-Labile Cleavage - The Controlled Release

The key innovation of the DMB-ONH₂ linker is its capacity for controlled disassembly. While the oxime bond itself is robust, the O-benzyl ether linkage is rendered exceptionally acid-sensitive by the two electron-donating methoxy groups at the ortho and para positions of the benzyl ring.

Mechanism: The cleavage is an acid-catalyzed SN1-type reaction.

  • Protonation: An ether oxygen on one of the methoxy groups is protonated, activating the ring.

  • Carbocation Formation: The C-O bond of the oxime ether cleaves, forming a highly stabilized 2,4-dimethoxybenzyl carbocation. This cation is stabilized by resonance, with the positive charge delocalized onto the oxygen atoms of the methoxy groups. This high degree of stabilization is what lowers the activation energy for cleavage, allowing it to proceed under mild acidic conditions (pH 4.5-5.5).[3][4]

  • Release & Quenching: The payload is released as its N-hydroxy-imine (oxime) or hydroxylamine form, and the carbocation is quenched by water or other nucleophiles in the medium.

This selective cleavage under conditions mimicking the intracellular environment of endosomes and lysosomes makes the DMB linker a powerful tool for targeted drug delivery.[9][]

G Conjugate DMB-O-N=CHR (Stable Conjugate) Protonated [Protonated Intermediate] Conjugate->Protonated + H⁺ (pH 4.5-5.5) Carbocation [DMB Carbocation]⁺ Protonated->Carbocation Cleavage Released_Payload HO-N=CHR (Released Payload) Protonated->Released_Payload Quenched DMB-OH + DMB-CHO (Quenched Byproducts) Carbocation->Quenched + H₂O G A 1. Antibody Modification Generate aldehyde handles via periodate oxidation of glycans. C 3. Oxime Ligation React aldehyde-Ab with DMB-ONH₂-Drug. A->C B 2. Linker-Payload Synthesis Synthesize DMB-ONH₂-Drug (if not directly conjugating) B->C D 4. Purification Remove excess linker-drug via Size Exclusion Chromatography (SEC). C->D E 5. Characterization Confirm Drug-to-Antibody Ratio (DAR) via HIC or UV-Vis. D->E

Caption: Experimental workflow for creating a pH-sensitive ADC.

Experimental Protocol 1: Conjugation of a DMB-ONH₂-Payload to an Aldehyde-Modified Antibody

This protocol describes the conjugation step. It assumes the antibody has been pre-modified to contain aldehyde groups and a DMB-ONH₂-derivatized payload is available.

  • Expertise & Causality: The reaction is performed at a slightly acidic pH (6.0) to facilitate the acid-catalyzed dehydration step of oxime formation without denaturing the antibody. Aniline is included as a nucleophilic catalyst to increase the reaction rate at this pH. [5] Materials:

  • Aldehyde-modified antibody (Ab-CHO) in PBS.

  • DMB-ONH₂-Payload stock solution in DMSO.

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

Methodology:

  • Buffer Exchange: Exchange the Ab-CHO into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Reactant Preparation: In a microcentrifuge tube, add the Ab-CHO solution.

  • Catalyst Addition: Add the aniline stock solution to the antibody solution to a final concentration of 20-50 mM. Mix gently by pipetting.

  • Ligation Reaction: Add a 10-fold molar excess of the DMB-ONH₂-Payload stock solution to the antibody-aniline mixture. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 16-24 hours with gentle agitation.

  • Purification: Purify the resulting ADC (Ab-Linker-Payload) from unreacted payload and catalyst using an SEC column equilibrated with a formulation buffer (e.g., PBS pH 7.4).

  • Characterization (Self-Validation):

    • Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) by measuring the absorbance of the payload (if it has a unique chromophore) and applying the Beer-Lambert law.

    • Alternatively, use Hydrophobic Interaction Chromatography (HIC) to resolve species with different DARs, confirming successful conjugation.

Experimental Protocol 2: Monitoring pH-Dependent Cleavage via RP-HPLC

This protocol serves as a self-validating system to confirm the acid-labile nature of the DMB-oxime bond.

  • Trustworthiness: By comparing the stability of the conjugate at physiological pH versus acidic pH, this protocol directly validates the linker's designed function. The use of a stable control (pH 7.4) is essential.

Materials:

  • Purified ADC from Protocol 1.

  • Acidic Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Neutral Buffer: 100 mM Sodium Phosphate, pH 7.4 (Control).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Methodology:

  • Sample Preparation: Dilute the purified ADC into two separate vials to a final concentration of 1 mg/mL: one with Acidic Buffer and one with Neutral Buffer.

  • Incubation: Incubate both samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further reaction by adding a neutralizing buffer and/or placing on ice.

  • Analysis: Analyze the aliquots by RP-HPLC. The intact ADC, released payload, and antibody fragments will have different retention times.

  • Data Interpretation:

    • Quantify the peak area corresponding to the released payload at each time point.

    • In the pH 5.0 sample, you should observe a time-dependent increase in the released payload peak.

    • In the pH 7.4 sample, you should observe minimal to no release of the payload, confirming the linker's stability at physiological pH.

    • Plot the percentage of released payload versus time to determine the cleavage half-life (t₁/₂) at pH 5.0.

Data Synthesis and Comparative Analysis

The choice of the DMB group over other benzyl-type protecting groups is a deliberate one, based on its enhanced acid lability.

Table 1: Comparative Cleavage Conditions for Benzyl-Type Ethers

Protecting Group Abbreviation Typical Cleavage Reagents Conditions Relative Lability
Benzyl Bn H₂/Pd-C, Strong Acids (TFA) High pressure or harsh acid Low
4-Methoxybenzyl PMB DDQ, CAN, Mild Acids (TFA) Oxidative or moderate acid Medium

| 2,4-Dimethoxybenzyl | DMB | DDQ, CAN, Dilute Acids (e.g., 1% TFA, pH 4-5) | Mild oxidative or mild acid | High [3]|

Data synthesized from established principles in organic chemistry and sources like Benchchem's comparative guide.[3] The enhanced electron-donating capacity of the two methoxy groups makes the DMB ether significantly more susceptible to acid-promoted cleavage than a standard benzyl or even a p-methoxybenzyl (PMB) ether. [3][11]

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action is defined by a powerful combination of stable bond formation and triggered bond cleavage. The reliability of oxime ligation provides a robust method for bioconjugation, while the exquisitely tuned acid lability of the DMB group offers a precise mechanism for payload release in acidic biological microenvironments. Understanding these dual mechanisms is paramount for researchers and drug development professionals seeking to design the next generation of targeted, stimuli-responsive therapeutics.

References

  • Dubey, R., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Medicinal Chemistry. Available at: [Link]

  • Ingle, S. (2025). Acid-labile linkers: Significance and symbolism. Pre-proof. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]

  • Popa, E., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taylor, M. S. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

  • Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

  • DeForest, C. A., et al. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Materials Horizons. Available at: [Link]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry. Available at: [Link]

  • Sim, Y. H., et al. (2022). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Molecules. Available at: [Link]

Sources

Navigating the Safety Profile of O-(2,4-Dimethoxybenzyl)hydroxylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide is intended for researchers, scientists, and drug development professionals who work with O-(2,4-Dimethoxybenzyl)hydroxylamine (CAS No. 216067-66-2), a notable reagent and a subject of interest in fields such as cancer therapy as a potential inhibitor of histone deacetylases.[1]

It is critical to preface this guide with a crucial note on data availability. As of the latest search, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound could not be located. The absence of a specific, manufacturer-provided SDS means that a definitive GHS classification and complete toxicological profile are not available.

Therefore, this document has been constructed with the highest commitment to scientific integrity under these limitations. We will proceed by:

  • Establishing the Known Identity: Presenting the confirmed chemical and physical properties of this compound.

  • Extrapolating from Structural Analogs: Drawing on safety data from structurally similar compounds, such as other substituted hydroxylamines and dimethoxybenzyl derivatives, to build a predictive hazard profile. This approach is a common and necessary practice in chemical safety assessment when direct data is absent, but it must be applied with caution.

  • Providing a Framework for Safe Handling: Outlining detailed protocols for handling, storage, and emergency procedures based on this predictive analysis.

This guide is designed to be a robust, cautionary framework, not a substitute for an official SDS. It is imperative that all users of this compound conduct their own rigorous risk assessments and, where possible, obtain a certified SDS from their supplier.

Section 1: Chemical Identification and Known Properties

A precise understanding of a compound's identity is the foundation of its safe use. This compound is a distinct chemical entity with the following verifiable identifiers and properties.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name This compoundBiosynth[1]
Synonym(s) DMBHABiosynth[1]
CAS Number 216067-66-2Biosynth[1], Chemsrc[2]
Molecular Formula C₉H₁₃NO₃Biosynth[1], Chemsrc[2]
Molecular Weight 183.21 g/mol Biosynth[1], Chemsrc[2]

Table 2: Known Physical and Chemical Properties

PropertyValueSource
Density 1.1 ± 0.1 g/cm³Chemsrc[2]
Boiling Point 321.6 ± 32.0 °C at 760 mmHgChemsrc[2]
Flash Point 164.6 ± 18.8 °CChemsrc[2]
Storage Condition 2-8°CChemsrc[2]

Section 2: Predictive Hazard Identification and Classification

In the absence of a specific SDS, we turn to an analysis of related compounds to anticipate the potential hazards of this compound. This analysis considers two key structural components: the hydroxylamine functional group and the dimethoxybenzyl moiety.

  • Hydroxylamine Moiety: Hydroxylamine and its derivatives are known to be reactive. The parent compound, hydroxylamine, is an unstable explosive and can be corrosive.[3] Its salts, like hydroxylamine hydrochloride, are classified as harmful if swallowed or in contact with skin, causing skin irritation, serious eye damage, and potential skin sensitization. They are also suspected carcinogens and may cause damage to organs (specifically blood) through prolonged exposure.[3]

  • Dimethoxybenzyl Moiety: Compounds like 2,4-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzylamine exhibit their own hazard profiles. 2,4-Dimethoxybenzaldehyde is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] 2,4-Dimethoxybenzylamine is classified as causing severe skin burns and eye damage.

Causality of Hazards: The nucleophilic nature of the hydroxylamine nitrogen and the biological activity of the benzyl ring system are the primary drivers of these potential hazards. The hydroxylamine group can interact with biological macromolecules, leading to irritation, sensitization, and potential systemic effects. The benzyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Based on this analysis, a plausible, though unverified, GHS classification for this compound is presented below. This is an illustrative classification and must be treated with extreme caution.

Table 3: Postulated GHS Classification for this compound

Hazard ClassCategoryPostulated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Pictograms (Postulated):

Signal Word (Postulated): Danger or Warning

Section 3: Exposure Control and Personal Protection

The primary directive in handling any chemical, especially one with an incomplete safety profile, is to minimize all routes of exposure. The following protocols are based on the potential hazards identified and represent a high standard of laboratory safety.

Engineering Controls:

  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The selection of PPE is not a checklist but a system designed to provide a barrier against the anticipated hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the potential for serious eye damage, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: For larger scale work, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required.[5]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Donning PPE Donning Sequence Assess_Task Assess Task Risk Check_Eng_Controls Verify Fume Hood & Safety Shower Assess_Task->Check_Eng_Controls Lab_Coat Don Lab Coat Check_Eng_Controls->Lab_Coat Gloves Don Gloves Lab_Coat->Gloves 1 Goggles Don Goggles Gloves->Goggles 2 Face_Shield Don Face Shield (if required) Goggles->Face_Shield 3 Respirator Don Respirator (if required) Face_Shield->Respirator 4 Handle_Chemical Handle Chemical in Fume Hood cluster_Donning cluster_Donning cluster_Donning->Handle_Chemical

Caption: PPE donning workflow before handling this compound.

Section 4: First-Aid and Emergency Procedures

Rapid and correct response to an exposure is critical. All personnel must be trained in these procedures before beginning work with the compound.

Table 4: First-Aid Measures

Exposure RouteProcedureRationale & Key Considerations
Inhalation 1. Immediately move the affected person to fresh air.[4]2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4]3. Seek immediate medical attention.The primary goal is to remove the individual from the contaminated environment. Respiratory support is critical if breathing is compromised.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7]2. Wash the affected area with soap and water.[4]3. Seek medical attention if irritation or a rash develops.Prompt and prolonged flushing is essential to minimize absorption and chemical burns. Contaminated clothing can be a continuing source of exposure.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[6][7]2. Remove contact lenses if present and easy to do so.[4]3. Seek immediate medical attention.The eyes are extremely sensitive. Immediate and thorough irrigation is crucial to prevent irreversible damage. Medical evaluation is non-negotiable.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.[8]3. If the person is conscious, give them a small amount of water to drink.4. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. The goal is to dilute the substance and transport the individual to professional medical care swiftly.

Section 5: Accidental Release and Disposal

A well-rehearsed spill response plan is a hallmark of a safe laboratory.

Spill Response Protocol:

Spill_Response cluster_Initial Initial Response cluster_Cleanup Cleanup (if safe) cluster_Final Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Small & Controllable Evacuate_Lab Evacuate Lab, Call Emergency Services Assess->Evacuate_Lab Large or Uncontrolled Contain Cover with Inert Absorbent Material Don_PPE->Contain Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal:

All waste containing this compound, including contaminated absorbent material and disposable PPE, must be treated as hazardous chemical waste.

  • Collection: Place waste in a clearly labeled, sealed, and chemically resistant container.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by certified hazardous waste personnel in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Section 6: Handling and Storage Best Practices

Proactive measures in handling and storage are the most effective way to prevent accidents.

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight. The recommended storage temperature is between 2-8°C.[2]

  • Keep the container tightly sealed to prevent degradation.

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases, as these are common incompatibilities for similar compounds.[4]

Conclusion

This compound is a valuable compound in modern chemical research. While a complete, official safety data sheet is not currently available in the public domain, a cautious and informed approach based on the principles of chemical safety and data from structural analogs allows for its responsible use. The protocols and information presented in this guide are intended to empower researchers to work safely and effectively. It is the responsibility of every scientist to treat all chemicals, especially those with incomplete data, with the utmost respect and care. Always prioritize safety, adhere to established protocols, and consult with your institution's environmental health and safety department.

References

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): HYDROXYLAMINE.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 3,4-Dimethoxybenzaldehyde.
  • Chemsrc. (2025). This compound | CAS#:216067-66-2. Retrieved from [Link].

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-butoxyethanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: o-(4-Nitrobenzyl)hydroxylamine hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Hydroxylamine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: O-(4-Nitrobenzoyl)hydroxylamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dimethoxybenzaldehyde.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: O-(2,4-Dinitrophenyl)hydroxylamine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Hydroxylamine hydrochloride.
  • Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link].

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Isopropyl-N,2,3-trimethylbutyramide.

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Preserving the Integrity of O-(2,4-Dimethoxybenzyl)hydroxylamine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and complex organic synthesis, the reliability of reagents is paramount. O-(2,4-Dimethoxybenzyl)hydroxylamine, a key building block in the synthesis of various biologically active molecules, including histone deacetylase (HDAC) inhibitors for cancer therapy, demands careful handling and storage to maintain its chemical integrity.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the stability and optimal storage conditions for this critical compound.

Understanding the Inherent Stability of this compound

This compound possesses a nuanced stability profile influenced by its core hydroxylamine functionality and the protective 2,4-dimethoxybenzyl (DMB) group. The hydroxylamine moiety, while essential for its reactivity in forming oximes and other derivatives, is also susceptible to degradation.[2][3][4][5] The DMB group, on the other hand, is a well-established protecting group, known for its relative stability under various conditions but susceptibility to cleavage under strong acidic conditions.[6][7][8][9]

Key factors that can compromise the stability of this compound include:

  • Oxidation: The hydroxylamine group is prone to oxidation, which can be accelerated by exposure to air (oxygen).

  • Moisture: The presence of water can facilitate hydrolytic decomposition pathways. The compound is described as air and moisture sensitive in safety data sheets for related hydroxylamine compounds.

  • Light: While not explicitly documented for this specific compound, many complex organic molecules are sensitive to light, which can provide the energy for unwanted side reactions.

  • Temperature: Elevated temperatures can significantly increase the rate of decomposition.[10] Hydroxylamine itself is known to decompose, potentially explosively, upon heating.[10][11][12]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can catalyze degradation.[13][14]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for implementing effective storage strategies and for analytical monitoring of the compound's purity over time.

A primary degradation route involves the cleavage of the N-O bond or the benzyl-oxygen bond. The 2,4-dimethoxybenzyl group is designed to be cleaved under specific, typically acidic, conditions to deprotect the hydroxylamine.[6][7] However, prolonged or improper storage, especially in the presence of acidic impurities, could lead to premature cleavage, yielding hydroxylamine and 2,4-dimethoxybenzyl alcohol or related products.

Another significant concern is the oxidation of the hydroxylamine moiety. This can lead to the formation of various nitrogen-containing impurities, potentially including nitroso, nitro, and other oxidized species. The autoxidation of hydroxylamine in aqueous solutions is known to be a complex process.[15]

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products DMB_Hydroxylamine This compound Cleavage Acid/Heat-Mediated Cleavage DMB_Hydroxylamine->Cleavage [H+], Δ Oxidation Oxidation (Air/Oxidizing Agents) DMB_Hydroxylamine->Oxidation [O] Hydroxylamine Hydroxylamine Cleavage->Hydroxylamine DMB_Alcohol 2,4-Dimethoxybenzyl Alcohol Cleavage->DMB_Alcohol Oxidized_Species Oxidized Nitrogen Species (Nitroso, Nitro, etc.) Oxidation->Oxidized_Species

Figure 1. Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on available safety data for related compounds and general principles of organic chemistry.

ParameterRecommendationRationale
Temperature 2-8°C[16]Refrigeration significantly slows down the rate of potential decomposition reactions.[11]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Container Tightly sealed, opaque glass container.Prevents exposure to light and moisture.[14][17][18] Avoid metal containers as they can be corrosive and may catalyze degradation.[13]
Location A dry, well-ventilated area away from heat sources and incompatible materials.[13][14][17]Ensures a stable environment and prevents accidental contact with substances that could induce decomposition.
Handling Procedures

Proper handling techniques are critical to prevent contamination and degradation during use.

  • Work under an inert atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Use clean, dry equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry to avoid introducing contaminants.

  • Avoid heat sources: Do not handle the compound near hot plates, heating mantles, or other sources of heat.[13][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]

  • Resealing: After use, securely reseal the container, preferably after flushing with an inert gas.

G start Receiving this compound check_seal Is container seal intact? start->check_seal store Store at 2-8°C under inert atmosphere in a dark, dry location. check_seal->store Yes quarantine Quarantine and re-evaluate purity. check_seal->quarantine No handle Handle under inert atmosphere using clean, dry equipment. store->handle reseal Tightly reseal container after flushing with inert gas. handle->reseal end Use in Experiment handle->end reseal->store Return to Storage

Figure 2. Decision workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

Regular assessment of the purity of this compound is a critical component of a robust quality control program.

Visual Inspection

A simple yet effective initial check is a visual inspection of the material. Any change in color or physical state from the initial appearance could indicate degradation.

Thin-Layer Chromatography (TLC)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio should be determined empirically to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Analysis: The presence of multiple spots indicates the presence of impurities. The relative intensity and Rf values of the impurity spots can provide a qualitative measure of degradation.

Causality: This method is a rapid and inexpensive way to qualitatively assess the presence of impurities. The appearance of new spots over time is a clear indicator of degradation.

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the stored material in a suitable mobile phase compatible solvent.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 275 nm, characteristic of the dimethoxybenzyl chromophore).

  • Analysis: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Causality: HPLC provides a quantitative measure of purity and can be used to track the percentage of the active compound remaining over time. This is a self-validating system as the appearance and growth of impurity peaks directly correlate with the degradation of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. The presence of new signals or changes in the integration of existing signals can indicate the formation of degradation products.

Causality: NMR provides detailed structural information about any impurities that may have formed, which can be invaluable in identifying the specific degradation pathways that are occurring.

Conclusion

The stability of this compound is a critical factor in the success of research and development activities that rely on this versatile reagent. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity and reliability of their starting materials, leading to more reproducible and trustworthy experimental outcomes. Regular analytical monitoring provides a necessary feedback loop to confirm that these protocols are effective and that the material remains fit for its intended purpose.

References

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]

  • Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Wang, Q., et al. (2009). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 113(33), 9374–9384. Retrieved from [Link]

  • Deshmukh, A. R., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 10(2), 793-800. Retrieved from [Link]

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(24), 3966–3970. Retrieved from [Link]

  • Chen, W., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 879-886. Retrieved from [Link]

  • Google Patents. (n.d.). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • SciSpace. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]

  • Reddy, G. V., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(24), 6472–6475. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

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The Versatile Reagent: A Technical Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Player in Synthetic Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA) has emerged as a versatile and valuable reagent. Its utility is primarily centered around the 2,4-dimethoxybenzyl (DMB) group, an acid-labile and oxidatively cleavable protecting group for the hydroxylamine functionality. This guide provides a comprehensive technical overview of the synthesis, properties, and diverse applications of DMBHA, offering field-proven insights for its effective utilization in research and development.

The DMB group's unique electronic properties, stemming from the two electron-donating methoxy groups on the aromatic ring, render it highly susceptible to cleavage under mild acidic conditions and specific oxidative reagents, while maintaining stability under a range of other synthetic transformations. This orthogonality is a cornerstone of its utility, enabling chemists to selectively unmask the hydroxylamine moiety at the desired stage of a synthetic sequence. This guide will delve into the practical aspects of using DMBHA, from its synthesis to its strategic deployment in peptide synthesis, the development of novel therapeutics, and bioconjugation technologies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DMBHA is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.204 g/mol [1]
Appearance Not explicitly stated, likely a solid
Boiling Point 321.6 ± 32.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 164.6 ± 18.8 °C[1]
pKa Not explicitly available
Solubility Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and methanol.
Storage 2-8°C[1]

Synthesis of this compound: A Practical Approach

The synthesis of DMBHA can be achieved through a few reliable methods. A common and effective strategy involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, with 2,4-dimethoxybenzyl chloride, followed by deprotection.

Experimental Protocol: Two-Step Synthesis of this compound Hydrochloride

This protocol is based on well-established procedures for the synthesis of O-substituted hydroxylamines.[2][3]

Step 1: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-hydroxyphthalimide (1.0 eq) and 2,4-dimethoxybenzyl chloride (1.05 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(2,4-dimethoxybenzyloxy)phthalimide.

Step 2: Hydrazinolysis and Salt Formation

  • Reaction Setup: Suspend the N-(2,4-dimethoxybenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Hydrazinolysis: Add hydrazine monohydrate (1.2 eq) dropwise to the suspension at room temperature. A precipitate of phthalhydrazide will form.

  • Reaction: Stir the mixture at room temperature for 2-3 hours or until the starting material is consumed (monitored by TLC).

  • Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Salt Formation: To the filtrate, add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise until the solution is acidic.

  • Isolation: Cool the solution in an ice bath to induce crystallization of this compound hydrochloride. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Synthetic scheme for this compound Hydrochloride.

The 2,4-Dimethoxybenzyl Group in Action: Protection and Deprotection Strategies

The judicious use of the DMB protecting group for hydroxylamines is a powerful tool in multi-step synthesis. Its introduction is typically achieved by reacting the hydroxylamine with 2,4-dimethoxybenzyl chloride or bromide under basic conditions. The true synthetic utility, however, lies in its selective removal.

Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

The DMB group is highly sensitive to acid, allowing for its removal under mild conditions that often leave other acid-labile groups, such as tert-butyloxycarbonyl (Boc), intact with careful control of conditions. The cleavage proceeds via a stabilized benzylic carbocation.

Mechanism of Acidic Cleavage:

The acid-catalyzed cleavage is initiated by protonation of the ether oxygen, followed by the departure of the protected hydroxylamine to form a resonance-stabilized 2,4-dimethoxybenzyl cation.[4] This cation is then trapped by a nucleophile present in the reaction mixture, often a scavenger like anisole or triethylsilane, to prevent side reactions with the substrate.

Caption: Mechanism of acid-catalyzed deprotection of a DMB-protected hydroxylamine.

Experimental Protocol: TFA-Mediated Deprotection

  • Reaction Setup: Dissolve the DMB-protected compound (1.0 eq) in dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger, such as anisole (5-10 eq) or triethylsilane (2-5 eq), to the solution.

  • TFA Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v in DCM, depending on the substrate's sensitivity).

  • Reaction: Stir the reaction at 0°C to room temperature, monitoring by TLC until the starting material is consumed (usually 30 minutes to a few hours).

  • Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

An alternative and orthogonal method for DMB group removal is through oxidation with DDQ. This method is particularly useful when acid-sensitive functional groups are present in the molecule. The reaction is highly selective for electron-rich benzyl ethers like the DMB group.

Mechanism of Oxidative Cleavage:

The reaction is initiated by the formation of a charge-transfer complex between the electron-rich DMB ether and the electron-deficient DDQ.[5] This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy groups. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the free hydroxylamine, 2,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[5]

Caption: Mechanism of oxidative deprotection of a DMB-protected hydroxylamine using DDQ.

Experimental Protocol: DDQ-Mediated Deprotection

  • Reaction Setup: Dissolve the DMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

  • DDQ Addition: Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to remove the 2,4-dimethoxybenzaldehyde and DDQH₂ byproducts.[5]

Applications in Drug Discovery and Development

The unique properties of DMBHA and the DMB protecting group have led to their application in several areas of drug discovery, most notably in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Hydroxamic acids are potent zinc-chelating groups found in the active site of many HDAC inhibitors.[6] The synthesis of these molecules often requires a protected hydroxylamine to avoid unwanted side reactions. The DMB group is an excellent choice for this purpose due to its mild cleavage conditions.

Causality in Experimental Choice:

The rationale for using a DMB-protected hydroxylamine in the synthesis of HDAC inhibitors is multi-faceted:

  • Stability: The DMB-protected hydroxylamine is stable to many standard coupling conditions used in amide bond formation.

  • Mild Deprotection: The final deprotection step to reveal the crucial hydroxamic acid moiety can be performed under mild acidic conditions (TFA), which is compatible with the often complex and sensitive structures of HDAC inhibitors.[7]

  • Orthogonality: The DMB group can be removed without affecting other protecting groups that might be present on the molecule, such as Boc or benzyl esters, allowing for a flexible synthetic strategy.

Caption: General workflow for the synthesis of HDAC inhibitors using DMBHA.

Application in Solid-Phase Peptide Synthesis

The synthesis of peptide hydroxamic acids, important compounds in medicinal chemistry, can be facilitated by solid-phase peptide synthesis (SPPS). DMBHA can be utilized as a key building block in this process.

Experimental Protocol: Solid-Phase Synthesis of a Peptide Hydroxamic Acid

  • Resin Preparation: Start with a Rink Amide resin or a similar solid support suitable for Fmoc-based SPPS.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Coupling of the First Amino Acid: Activate the first Fmoc-protected amino acid using a standard coupling reagent (e.g., HBTU/HOBt/DIPEA) and couple it to the resin.

  • Peptide Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Coupling of DMBHA: After the final amino acid has been coupled and its N-terminal Fmoc group removed, couple a suitable carboxylic acid linker to the N-terminus of the peptide. Then, activate this carboxylic acid and couple it with this compound.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail containing TFA and appropriate scavengers (e.g., triisopropylsilane, water). This will simultaneously cleave the peptide from the resin and remove the DMB protecting group from the hydroxylamine, yielding the desired peptide hydroxamic acid.

  • Purification: Purify the crude peptide hydroxamic acid by preparative reverse-phase HPLC.

Bioconjugation Strategies: The Role of Oxime Ligation

Hydroxylamines are key reagents in bioconjugation through the formation of stable oxime linkages with aldehydes and ketones. This reaction, known as oxime ligation, is highly chemoselective and can be performed in aqueous media, making it ideal for modifying biomolecules.[8] While the direct use of DMBHA in bioconjugation is less documented, the principle of using a protected hydroxylamine that can be deprotected to participate in oxime ligation is a viable strategy.

The Logic of Oxime Ligation:

The reaction between a hydroxylamine and an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N bond of the oxime.[8] This ligation is particularly attractive for bioconjugation because aldehydes and ketones are not naturally abundant on the surface of most proteins, allowing for site-specific modification when they are introduced artificially.

A potential application of a DMB-protected hydroxylamine derivative in bioconjugation would involve its incorporation into a linker or a small molecule probe. The DMB group would serve to mask the reactive hydroxylamine during synthesis and purification. Upon final deprotection, the free hydroxylamine becomes available for conjugation to a biomolecule containing a carbonyl group.

Conclusion and Future Perspectives

This compound is a reagent of significant utility in modern organic synthesis and drug discovery. Its value is rooted in the reliable and selective protection it offers to the hydroxylamine functionality. The mild conditions required for the cleavage of the DMB group, either by acidolysis or oxidation, provide a high degree of flexibility and orthogonality in complex synthetic endeavors. As demonstrated, its application in the synthesis of HDAC inhibitors and its potential in solid-phase peptide synthesis and bioconjugation strategies highlight its importance for medicinal chemists and drug development professionals. Future research will likely continue to explore the applications of DMBHA and related reagents in the development of novel therapeutics and advanced bioconjugation methodologies, further solidifying its role as a key tool in the synthetic chemist's arsenal.

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Methodological & Application

Application Note: Synthesis of Alkoxyamines Utilizing an Acid-Labile O-(2,4-Dimethoxybenzyl) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the synthesis of alkoxyamines, versatile building blocks in medicinal chemistry and materials science, using O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA). The 2,4-dimethoxybenzyl (DMB) group serves as a convenient and acid-labile protecting group for the hydroxylamine oxygen, offering a distinct advantage over standard benzyl ethers that often require harsh deprotection conditions. We will explore two primary synthetic pathways: direct N-alkylation of DMBHA with alkyl halides and reductive amination with carbonyl compounds. Detailed, step-by-step protocols for both the synthesis of DMB-protected alkoxyamines and the subsequent mild acidic deprotection to unveil the final alkoxyamine product are provided.

Introduction

Alkoxyamines are a pivotal class of organic compounds characterized by an N-O bond. They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including hydroxamic acids, which are prominent inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] The controlled and efficient synthesis of substituted alkoxyamines is therefore of significant interest to the drug development community.

A common strategy in the synthesis of complex molecules is the use of protecting groups to mask reactive functionalities. In the context of alkoxyamine synthesis, the oxygen of the hydroxylamine is often protected to prevent undesired side reactions. The 2,4-dimethoxybenzyl (DMB) group is an excellent choice for this purpose. Its electron-rich aromatic ring makes it highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][3] This orthogonality is particularly valuable when other functional groups in the molecule are sensitive to the hydrogenolysis conditions typically required to cleave a standard benzyl ether.[1]

This application note details two robust methods for the synthesis of alkoxyamines starting from the commercially available this compound.

PART 1: Synthesis of O-(2,4-Dimethoxybenzyl) Alkoxyamines

There are two primary, high-yielding strategies for the synthesis of DMB-protected alkoxyamines: direct N-alkylation and reductive amination. The choice of method largely depends on the nature of the available starting materials.

Method 1: Synthesis via N-Alkylation

Direct alkylation of this compound with a suitable alkyl halide is a straightforward approach to forming the N-C bond. This method is particularly well-suited for primary and some secondary alkyl halides.

DMBHA This compound Product N-Alkyl-O-(2,4-Dimethoxybenzyl)hydroxylamine DMBHA->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., DIPEA, DBU) Base->DMBHA Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium

Figure 1: General workflow for the N-alkylation of DMBHA.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of DMBHA with an alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Alkyl bromide (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the alkyl bromide (1.0 - 1.2 eq) followed by DIPEA or DBU (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive halides, heating to 50 °C may be necessary to accelerate the reaction.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-O-(2,4-dimethoxybenzyl)hydroxylamine.

Substrate ExampleReagentsTime (h)Temperature (°C)Typical Yield (%)
Benzyl bromideDBU, DMF122585-95
1-BromobutaneDIPEA, DMF245070-80
2-(Bromomethyl)naphthaleneDBU, DMF162580-90

Table 1: Representative conditions and yields for the N-alkylation of DMBHA.

Method 2: Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, and it represents an excellent strategy for synthesizing a diverse range of alkoxyamines from aldehydes and ketones.[5][6][7] The reaction proceeds through the initial formation of an oxime intermediate, which is then reduced in situ to the corresponding alkoxyamine.[6][8]

DMBHA This compound Oxime Oxime Intermediate DMBHA->Oxime Carbonyl Aldehyde or Ketone Carbonyl->Oxime AcidCatalyst Acetic Acid (cat.) AcidCatalyst->Oxime Catalyzes Formation ReducingAgent Reducing Agent (e.g., NaBH₃CN) Product N-Alkyl-O-(2,4-Dimethoxybenzyl)hydroxylamine ReducingAgent->Product Reduction Solvent Solvent (e.g., Methanol) Solvent->Product Reaction Medium Oxime->Product

Figure 2: Reaction pathway for reductive amination with DMBHA.

Protocol 2: Reductive Amination of a Carbonyl Compound with this compound

This protocol provides a general method for the reductive amination of an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (catalytic amount, ~3-5 drops)

  • Anhydrous methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a few drops of glacial acetic acid to catalyze the formation of the oxime intermediate.[9] Stir the mixture at room temperature for 1-2 hours.

  • Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous K₂CO₃ solution.

  • Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure DMB-protected alkoxyamine.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH₃CNMeOH80-90
CyclohexanoneNaBH₃CNMeOH75-85
4-MethoxyacetophenoneNaBH(OAc)₃Dichloromethane70-80

Table 2: Representative conditions and yields for the reductive amination with DMBHA.

PART 2: Deprotection of the DMB Group

A key advantage of the DMB protecting group is its facile cleavage under mild acidic conditions, which preserves many other acid-sensitive functional groups.[3][10][11] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly employed for this transformation.[1][3]

DMB_Alkoxyamine N-Alkyl-O-(2,4-Dimethoxybenzyl)hydroxylamine Alkoxyamine Final Alkoxyamine Product DMB_Alkoxyamine->Alkoxyamine Byproduct 2,4-Dimethoxybenzyl Cation (trapped) DMB_Alkoxyamine->Byproduct TFA_DCM TFA in DCM TFA_DCM->Alkoxyamine Acidic Cleavage

Figure 3: Deprotection of the DMB group to yield the final alkoxyamine.

Protocol 3: Acidic Cleavage of the DMB Protecting Group

This protocol outlines a general procedure for the removal of the DMB group.

Materials:

  • N-Alkyl-O-(2,4-dimethoxybenzyl)hydroxylamine (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DMB-protected alkoxyamine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10% v/v in DCM) to the stirred solution.[1]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkoxyamine.

  • The resulting alkoxyamine can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Conclusion

The use of this compound provides a versatile and efficient platform for the synthesis of a wide range of alkoxyamines. The DMB protecting group is stable to a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an attractive alternative to other protecting groups. The N-alkylation and reductive amination protocols described herein are robust and scalable, offering researchers in drug discovery and materials science reliable methods for accessing these valuable synthetic intermediates.

References

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The Strategic Utility of O-(2,4-Dimethoxybenzyl)hydroxylamine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the hydroxylamine functionality stands as a critical component of numerous biologically active molecules, most notably as the zinc-binding group in hydroxamic acid-based enzyme inhibitors. However, the inherent reactivity of the hydroxylamine moiety necessitates a robust protection strategy during multi-step syntheses. This guide provides an in-depth exploration of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂), a versatile and acid-labile protected hydroxylamine reagent, offering detailed protocols and expert insights for its application in the synthesis of hydroxamic acids, oximes, and other valuable nitrogen-containing compounds.

The 2,4-Dimethoxybenzyl (DMB) Group: A Chemist's Ally for Acid-Labile Protection

The 2,4-dimethoxybenzyl (DMB) group is a cornerstone of protecting group chemistry, prized for its facile cleavage under mild acidic conditions. The electron-donating methoxy groups at the ortho and para positions of the benzyl ring significantly stabilize the benzylic carbocation formed during acid-mediated deprotection. This enhanced stability allows for the use of trifluoroacetic acid (TFA) at concentrations that leave more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc), intact, thereby enabling orthogonal protection strategies.[1][2]

The cleavage mechanism proceeds via protonation of one of the methoxy groups, followed by elimination to form a resonance-stabilized benzylic cation, which is then trapped by a scavenger. This clean and efficient deprotection is a key advantage of the DMB group.

Synthesis of this compound Hydrochloride

The reliable synthesis of this compound is crucial for its widespread application. A common and effective route involves a three-step sequence starting from the readily available 2,4-dimethoxybenzyl alcohol.

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

The first step is the conversion of 2,4-dimethoxybenzyl alcohol to the corresponding chloride. This can be achieved using various chlorinating agents, with thionyl chloride being a common choice.

Protocol 1: Preparation of 2,4-Dimethoxybenzyl Chloride

Materials:

  • 2,4-Dimethoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Dissolve 2,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2,4-dimethoxybenzyl chloride as a crude product, which can often be used in the next step without further purification.

Step 2: Alkylation of N-Hydroxyphthalimide

The prepared 2,4-dimethoxybenzyl chloride is then used to alkylate N-hydroxyphthalimide. This reaction, a modification of the Gabriel synthesis, proceeds via an SN2 mechanism.[1]

Protocol 2: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

Materials:

  • 2,4-Dimethoxybenzyl chloride (from Protocol 1)

  • N-Hydroxyphthalimide

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-(2,4-dimethoxybenzyloxy)phthalimide.

Step 3: Hydrazinolysis to Yield this compound Hydrochloride

The final step involves the removal of the phthalimide group by hydrazinolysis to liberate the desired hydroxylamine. The product is typically isolated as its hydrochloride salt for improved stability and handling.[3]

Protocol 3: Preparation of this compound Hydrochloride

Materials:

  • N-(2,4-Dimethoxybenzyloxy)phthalimide (from Protocol 2)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated or in a suitable solvent (e.g., 4M HCl in dioxane)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Suspend N-(2,4-dimethoxybenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (1.2-1.5 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a solution of HCl (e.g., 4M in dioxane) until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Applications in the Synthesis of Hydroxamic Acids

Hydroxamic acids are a prominent class of compounds in medicinal chemistry, with several approved drugs, such as the histone deacetylase (HDAC) inhibitors Vorinostat and Belinostat, featuring this functional group.[4] this compound is an excellent reagent for the synthesis of hydroxamic acids, both in solution-phase and on solid support.

Solution-Phase Synthesis of O-DMB Protected Hydroxamic Acids

In solution-phase synthesis, the carboxylic acid is typically activated with a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), to form an active ester that readily reacts with this compound.[2][5][6][7]

Protocol 4: Solution-Phase Synthesis of an O-(2,4-Dimethoxybenzyl)-Protected Hydroxamic Acid

Materials:

  • Carboxylic acid

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or NEt₃ (2.2 eq) to neutralize the hydrochloride salt and activate the carboxylic acid.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the O-(2,4-dimethoxybenzyl)-protected hydroxamic acid.

Solid-Phase Synthesis of Hydroxamic Acids

This compound is particularly well-suited for solid-phase synthesis of hydroxamic acid libraries.[8] The protected hydroxylamine can be attached to a resin, followed by acylation and subsequent cleavage.

Protocol 5: Solid-Phase Synthesis of Hydroxamic Acids

Workflow:

G resin Merrifield Resin reductive_amination Reductive Amination (DMB-ONH₂, NaBH(OAc)₃) resin->reductive_amination resin_dmb Resin-Bound DMB-ONH₂ reductive_amination->resin_dmb coupling Acyl Coupling (R-COOH, DIC, HOBt) resin_dmb->coupling resin_coupled Resin-Bound Protected Hydroxamic Acid coupling->resin_coupled cleavage Cleavage & Deprotection (TFA/Scavengers) resin_coupled->cleavage hydroxamic_acid Hydroxamic Acid cleavage->hydroxamic_acid

Caption: Solid-phase synthesis of hydroxamic acids.

Procedure:

  • Loading of DMB-ONH₂ onto the Resin: Swell Merrifield resin in a suitable solvent (e.g., DMF). Perform a reductive amination with this compound and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to attach the protected hydroxylamine to the resin.[8]

  • Acylation: Swell the resin-bound hydroxylamine in DMF. Add the desired carboxylic acid (3-5 eq), a coupling agent such as diisopropylcarbodiimide (DIC, 3-5 eq), and an additive like HOBt (3-5 eq). Shake the reaction mixture at room temperature until the coupling is complete (monitored by a negative Kaiser test).

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers, to simultaneously cleave the product from the resin and remove the DMB protecting group.

Synthesis of O-(2,4-Dimethoxybenzyl) Oximes

Oximes are versatile synthetic intermediates and are present in some biologically active compounds. This compound readily reacts with aldehydes and ketones to form the corresponding O-protected oximes.[9][10]

Protocol 6: Synthesis of an O-(2,4-Dimethoxybenzyl) Oxime

Materials:

  • Aldehyde or ketone

  • This compound hydrochloride

  • Pyridine or sodium acetate

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 eq) in ethanol or methanol.

  • Add a base such as pyridine (1.2 eq) or sodium acetate (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to reflux until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the O-(2,4-dimethoxybenzyl) oxime.

Deprotection of the 2,4-Dimethoxybenzyl Group

The key to the utility of this compound is the facile acidic cleavage of the DMB group. Trifluoroacetic acid (TFA) is the most commonly used reagent for this transformation. The inclusion of scavengers is crucial to trap the liberated 2,4-dimethoxybenzyl cation and prevent side reactions with sensitive functional groups in the substrate.[2][11]

Table 1: Common Scavengers for DMB Deprotection

ScavengerPurpose
Triisopropylsilane (TIS)Reduces the benzyl cation.
WaterTraps the benzyl cation.
AnisoleActs as a carbocation scavenger.
1,2-Ethanedithiol (EDT)Scavenges cations and prevents oxidation of sulfur-containing residues.

Protocol 7: TFA-Mediated Deprotection of an O-(2,4-Dimethoxybenzyl)-Protected Hydroxamic Acid or Oxime

Materials:

  • O-(2,4-Dimethoxybenzyl)-protected substrate

  • Trifluoroacetic acid (TFA)

  • Scavenger(s) (e.g., triisopropylsilane, water, anisole)

  • Dichloromethane (DCM), anhydrous (optional)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the O-(2,4-dimethoxybenzyl)-protected substrate in a minimal amount of DCM (if necessary).

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Cool the substrate solution to 0 °C in an ice bath.

  • Add the cleavage cocktail to the substrate and stir at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the precipitate by centrifugation or filtration, and wash several times with cold diethyl ether to remove scavengers and byproducts.

  • Dry the product under vacuum.

Application in Drug Discovery: Synthesis of HDAC Inhibitors

The synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors is a prime example of the utility of this compound. The approach allows for the late-stage introduction of the sensitive hydroxamic acid functionality. While specific, detailed synthetic routes for all HDAC inhibitors using this exact reagent are not always published in full detail, the general strategies outlined in Protocols 4 and 5 are directly applicable. For instance, in the synthesis of Belinostat analogues, a protected hydroxylamine is often used to form the final hydroxamic acid from a carboxylic acid precursor.[12][13]

G cluster_0 Synthesis of HDAC Inhibitor Precursor cluster_1 Hydroxamic Acid Formation & Deprotection start Starting Materials intermediate Carboxylic Acid Precursor start->intermediate Multi-step Synthesis coupling Coupling with DMB-ONH₂ intermediate->coupling protected_inhibitor O-DMB Protected HDAC Inhibitor coupling->protected_inhibitor deprotection TFA Cleavage protected_inhibitor->deprotection final_product Final HDAC Inhibitor (e.g., Belinostat Analogue) deprotection->final_product

Caption: General workflow for the synthesis of hydroxamic acid-based HDAC inhibitors.

Conclusion

This compound is a highly valuable reagent for the synthesis of molecules containing the hydroxylamine functionality. Its ease of preparation, stability, and the mild, acid-labile nature of the DMB protecting group make it an ideal choice for complex, multi-step syntheses. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile tool in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Merck & Co., Inc. (2017). Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents. WO2017136254A1.
  • El-Faham, A., & Albericio, F. (2012). Z-L-Phg-Val-OMe. Organic Syntheses, 90, 306-316.
  • Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2013). Hydroxylamine synthesis method. CN103304356A.
  • Kókai, E., Kováts, B., Komjáti, B., Volk, B., & Nagy, J. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272.
  • de Oliveira, R. B., et al. (2020). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Medicinal Chemistry, 12(1), 25-41.
  • Patel, H. V., et al. (2014). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research, 6(1), 1-5.
  • Sharma, A. K., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 19(6), 525-555.
  • CSPC Ouyi Pharmaceutical Co., Ltd. (2016). Synthesis method of belinostat. CN105732444A.
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  • Ansul Company. (1943). Process for preparing hydroxylamine hydrochloride. US2319669A.
  • CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Kudo, K., et al. (2017). Biosynthetic Origin of the Hydroxamic Acid Moiety of Trichostatin A: Identification of Unprecedented Enzymatic Machinery Involved in Hydroxylamine Transfer. Journal of the American Chemical Society, 139(20), 6799-6802.
  • Boruah, M., & Konwar, D. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 61.
  • ResearchGate. (n.d.). N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen. Retrieved from [Link]

  • Ferring B.V. (2015). Cleavage of synthetic peptides. WO2015028599A1.
  • Somekawa, K., et al. (1990). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 31(7), 1235-1240.
  • ResearchGate. (2015). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. Retrieved from [Link]

  • Wang, Z., et al. (2024). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts.
  • Harsini, M., et al. (2013). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOSR Journal of Applied Chemistry, 5(5), 29-34.

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Application Notes & Protocols: O-(2,4-Dimethoxybenzyl)hydroxylamine for Chemoselective Carbonyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principles

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the reversible masking of reactive functional groups is a cornerstone of strategic design. The carbonyl group, ubiquitous in synthetic intermediates, often requires protection to prevent undesired reactions. O-(2,4-Dimethoxybenzyl)hydroxylamine emerges as a sophisticated reagent for this purpose, converting aldehydes and ketones into their corresponding O-protected oximes.

This guide provides an in-depth analysis and field-proven protocols for the application of this compound (DMB-ONH₂) as a carbonyl protecting group. The core advantage of the DMB-oxime lies in its pronounced stability across a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific, mild acidic or oxidative conditions. This combination of robust stability and controlled lability grants it a high degree of orthogonality, a critical feature for streamlining complex synthetic routes.[1][2][3] We will explore the mechanistic rationale behind its function, provide detailed experimental procedures, and discuss its strategic implementation in advanced synthesis.

Scientific Rationale & Mechanistic Insight

The efficacy of the DMB group is rooted in the electronic properties of the dimethoxy-substituted benzene ring. The two methoxy groups, positioned at the ortho and para positions, are potent electron-donating groups that significantly stabilize the formation of a benzylic carbocation intermediate upon acid-mediated cleavage.[1] This enhanced stabilization lowers the activation energy for deprotection, allowing for cleavage under much milder acidic conditions than those required for less substituted benzyl ethers, such as the p-methoxybenzyl (PMB) or the simple benzyl (Bn) groups.[1][2]

Protection Mechanism (Oxime Formation): The protection reaction is a classic condensation between a carbonyl compound and the hydroxylamine derivative. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[4] The nucleophilic nitrogen of DMB-ONH₂ then attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[4] Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the stable C=N double bond of the oxime ether.[4][5] The reaction equilibrium is often driven to completion by removing water or using a suitable buffer system.

Deprotection Mechanisms: Two primary pathways are employed for the cleavage of DMB-oximes:

  • Acid-Catalyzed Hydrolysis: Treatment with a suitable acid (e.g., Trifluoroacetic Acid - TFA) protonates the oxime oxygen, facilitating the departure of the DMB group as a resonance-stabilized 2,4-dimethoxybenzyl carbocation. This cation is effectively scavenged by nucleophiles present in the reaction medium (e.g., anisole, water). The resulting oxime is then hydrolyzed under the acidic conditions to regenerate the parent carbonyl and hydroxylamine.[5][6]

  • Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can effect cleavage under non-acidic conditions.[7][8][9] The mechanism involves a single-electron transfer (SET) from the electron-rich DMB ring to DDQ, generating a radical cation. This intermediate fragments to release the carbonyl compound. This oxidative method provides an orthogonal deprotection strategy when acid-sensitive groups are present elsewhere in the molecule.[6][7][10]

Experimental Protocols & Methodologies

Protocol 1: Protection of a Carbonyl Group

This protocol describes a general procedure for the formation of a DMB-protected oxime from an aldehyde or ketone.

Materials & Reagents:

  • Carbonyl-containing substrate

  • This compound hydrochloride (DMB-ONH₂·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol (EtOH) or Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the carbonyl substrate (1.0 eq) in ethanol (0.1-0.5 M), add this compound hydrochloride (1.1-1.2 eq).

  • Base Addition: Add pyridine (1.5-2.0 eq) or sodium acetate (1.5 eq) to the mixture. The base neutralizes the HCl salt and acts as a mild catalyst.

    • Scientist's Note: Pyridine often serves as both a base and a solvent to help drive the reaction. For substrates sensitive to pyridine, a non-nucleophilic base or a buffer system is recommended.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (40-80 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude DMB-oxime by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of a DMB-Oxime

Two distinct methods are provided, offering orthogonal cleavage pathways.

Method A: Acid-Catalyzed Deprotection

  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Anisole (scavenger).

  • Procedure: a. Dissolve the DMB-protected substrate (1.0 eq) in DCM (0.1 M). b. Add anisole (2.0-5.0 eq) as a carbocation scavenger. c. Cool the solution to 0 °C in an ice bath. d. Add TFA (10-50% v/v in DCM) dropwise. e. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC. f. Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate. g. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. h. Purify the resulting carbonyl compound by column chromatography.

Method B: Oxidative Deprotection with DDQ

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM), Water.

  • Procedure: a. Dissolve the DMB-protected substrate (1.0 eq) in a mixture of DCM and water (typically 10:1 v/v).[7] b. Add DDQ (1.5-2.5 eq) portion-wise at room temperature.[7] The solution will typically turn dark. c. Stir vigorously for 1-6 hours. Monitor the reaction by TLC until the starting material is consumed. d. Dilute the reaction mixture with DCM and wash with 10% sodium bicarbonate solution, followed by water and brine.[7] e. Dry the organic layer over Na₂SO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to isolate the deprotected carbonyl compound.[7]

Data Summary & Orthogonality

The DMB-oxime demonstrates excellent stability towards a variety of reagents, making it a highly orthogonal protecting group.

Reagent/ConditionStability of DMB-OximeOrthogonal Protecting Groups
Strong Bases (e.g., NaOH, LDA)StableEsters (Acetate, Benzoate)
Nucleophiles (e.g., Grignard, Organolithiums)StableSilyl Ethers (TBS, TIPS)
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableBoc, Cbz
Catalytic Hydrogenation (e.g., H₂, Pd/C)Typically Stable*Benzyl (Bn) Ethers
Mild Oxidizing Agents (e.g., MnO₂)StablePMB Ethers

*Stability to hydrogenation can be substrate-dependent. The C=N bond may be reduced under some conditions.[11]

Visualized Workflows & Structures

Workflow for DMB Protection & Deprotection

DMB_Workflow Carbonyl Starting Material (Aldehyde/Ketone) Protected DMB-Protected Oxime Carbonyl->Protected  Protection  DMB-ONH₂, Base Intermediate Advanced Synthetic Intermediate Protected->Intermediate  Further Synthesis  (Base, Nu:, Red/Ox) FinalProduct Deprotected Carbonyl Product Intermediate->FinalProduct  Deprotection  (TFA or DDQ)  

Caption: General synthetic workflow using DMB-oxime protection.

Chemical Reaction Scheme

Reaction_Scheme sub R(R')C=O prod R(R')C=N-O-DMB sub->prod Pyridine, EtOH Reflux reagent + DMB-ONH₂ deprot_acid R(R')C=O prod->deprot_acid TFA, Anisole DCM deprot_ddq R(R')C=O prod->deprot_ddq DDQ DCM/H₂O

Caption: Chemical scheme for protection and deprotection pathways.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Protection Reaction Insufficient heating/reaction time; Steric hindrance at the carbonyl center; Ineffective removal of water byproduct.Increase reaction temperature/time; Use a stronger acid catalyst (e.g., p-TsOH, cat.); Add molecular sieves to the reaction mixture.
Low Yield on Deprotection (TFA) Incomplete reaction; Scavenger ineffective, leading to side reactions with the carbocation.Increase concentration of TFA or reaction time; Increase excess of scavenger (anisole or triethylsilane).
Complex Mixture after DDQ Deprotection Substrate contains other electron-rich aromatic groups susceptible to oxidation by DDQ.Screen reaction at lower temperatures (0 °C); If orthogonality is compromised, revert to the acid-catalyzed deprotection method.
Side Reactions (e.g., Beckmann Rearrangement) Occurs with ketoximes under strongly acidic/harsh conditions.[5]Use milder deprotection conditions (e.g., lower TFA concentration, shorter time) or switch to the non-acidic DDQ method.

References

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  • Chandrasekhar, S., et al. (2000). DDQ as a Versatile Reagent for Oxidative Cleavage of Tosylhydrazones and Oximes. Sci-Hub. [Link]

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  • ResearchGate (n.d.). Proposed mechanism of deprotection of DMB. ResearchGate. [Link]

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  • ResearchGate (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. ResearchGate. [Link]

  • ResearchGate (2023). Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes. [Link]

  • Hyma Synthesis Pvt. Ltd (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Kocienski, P. J. (n.d.). Deprotection: The Concept of Orthogonal Sets. thieme-connect.de. [Link]

  • PubChem (n.d.). This compound. PubChem. [Link]

  • ResearchGate (2025). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. ResearchGate. [Link]

  • PubMed (2000). Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry. PubMed. [Link]

  • ResearchGate (2012). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. ResearchGate. [Link]

  • PubMed (2001). Orthogonal Photolysis of Protecting Groups. PubMed. [Link]

  • Organic Chemistry Portal (n.d.). Hydroxylamine synthesis by C-C coupling. [Link]

  • PubMed Central (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • ResearchGate (2025). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]

  • Google Patents (2002).

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Application Note: O-(2,4-Dimethoxybenzyl)hydroxylamine for Advanced Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Oxime Ligation in Bioconjugation

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently connect molecular fragments under mild, aqueous conditions is paramount. Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile tool for this purpose.[1] It involves the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond, with water as the sole byproduct.[2] This bioorthogonal reaction is prized for its high chemoselectivity, biocompatibility, and the stability of the resulting linkage under physiological conditions.[3][4]

These characteristics make oxime ligation an invaluable strategy for a wide range of applications, including:

  • Site-specific protein modification and PEGylation.[5]

  • Synthesis of complex peptide conjugates and macrocycles.[6][7]

  • Development of antibody-drug conjugates (ADCs).

  • Immobilization of biomolecules on surfaces.

  • Creation of hydrogels for tissue engineering and drug delivery.[8]

This application note provides an in-depth guide to the use of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-HA), a specialized reagent that offers unique advantages for advanced oxime ligation strategies, particularly where subsequent, traceless modification is desired.

The Reagent: this compound (DMB-HA)

This compound introduces a 2,4-dimethoxybenzyl (DMB) group onto the oxygen of the hydroxylamine. The core utility of DMB-HA lies in the unique properties of the DMB group, which serves as a temporary masking or protecting group. The two electron-donating methoxy groups on the benzyl ring render the DMB group highly susceptible to cleavage under mild acidic conditions.[9][10] This feature allows for a two-stage ligation strategy:

  • Ligation: The DMB-protected hydroxylamine reacts with a carbonyl to form a stable DMB-oxime ether.

  • Deprotection (Optional): The DMB group can be selectively removed to reveal a free N-hydroxy functionality within the final conjugate, enabling further modifications or restoring a native-like structure.

This acid lability distinguishes the DMB group from the more robust p-methoxybenzyl (PMB) group, allowing for orthogonal deprotection strategies in complex syntheses.[10][11]

The Mechanism of Oxime Ligation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism, which is typically catalyzed by acid.[2]

Step 1: Nucleophilic Attack The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This step is reversible and forms a tetrahedral hemiaminal intermediate.[2]

Step 2: Acid-Catalyzed Dehydration In the rate-determining step for reactions between pH 3 and 7, the hemiaminal intermediate undergoes acid-catalyzed dehydration.[2] Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a protonated oxime. Subsequent deprotonation yields the final, stable oxime product.

The optimal pH for oxime formation is typically around 4.5, as this provides a sufficient concentration of protonated carbonyl to accelerate the reaction without excessively protonating the nucleophilic aminooxy group, which would render it non-reactive.[2]

G Figure 1: Mechanism of Oxime Ligation R1 R¹-CHO (Aldehyde) Hemiaminal R¹-CH(OH)-NH-O-DMB (Hemiaminal Intermediate) R1->Hemiaminal + H₂N-O-DMB DMBHA H₂N-O-DMB (DMB-HA) H_plus H⁺ Protonated_Hemiaminal R¹-CH(OH₂⁺)-NH-O-DMB Hemiaminal->Protonated_Hemiaminal + H⁺ Protonated_Oxime R¹-CH=N⁺H-O-DMB Protonated_Hemiaminal->Protonated_Oxime - H₂O Product R¹-CH=N-O-DMB (DMB-Oxime Ether) Protonated_Oxime->Product - H⁺ Water H₂O

Caption: Figure 1: General mechanism for the acid-catalyzed formation of a DMB-oxime ether.

Aniline Catalysis: Accelerating Ligation at Neutral pH

While acidic conditions are optimal, many biological applications require reactions to proceed at or near physiological pH (pH 7.0-7.4).[2] At neutral pH, the rate of oxime formation is often slow. To overcome this, nucleophilic catalysts, most commonly aniline and its derivatives, are employed.[5]

The catalyst functions by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original protonated carbonyl, leading to a substantial acceleration in the rate of ligation.[12] Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be even more effective catalysts due to their higher solubility and electron-donating properties.[5][13]

Detailed Application Protocols

Protocol 1: General DMB-Oxime Ligation

This protocol describes a general procedure for conjugating a DMB-hydroxylamine derivative to an aldehyde- or ketone-containing biomolecule.

A. Materials and Reagents

  • Aldehyde/Ketone-functionalized molecule (e.g., peptide, protein, small molecule)

  • This compound (DMB-HA) or its hydrochloride salt

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5; or 100 mM Phosphate Buffer, pH 7.0

  • Catalyst (for neutral pH): Aniline or p-phenylenediamine stock solution (e.g., 200 mM in DMSO or water)

  • Anhydrous solvents (DMF, DMSO) for dissolving reagents

  • Analytical tools: LC-MS, HPLC, TLC

  • Purification system: Preparative HPLC or flash chromatography

B. Experimental Workflow

G Figure 2: Experimental Workflow for DMB-Oxime Ligation A 1. Reagent Preparation Dissolve carbonyl substrate and DMB-HA in appropriate solvents. B 2. Reaction Setup Combine reactants in buffer. Add catalyst if at neutral pH. A->B C 3. Incubation & Monitoring Incubate at RT or 37°C. Monitor progress by LC-MS or TLC. B->C D 4. Work-up & Purification Quench reaction (if needed). Purify product via HPLC or chromatography. C->D E 5. Characterization Confirm identity and purity by MS, NMR. D->E F (Optional) DMB Cleavage Proceed to Protocol 2. E->F

Caption: Figure 2: A generalized workflow for performing DMB-oxime ligation and subsequent analysis.

C. Step-by-Step Procedure

  • Reagent Preparation:

    • Dissolve the carbonyl-containing substrate in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a co-solvent like DMF or DMSO can be used (up to 20% v/v).

    • Prepare a stock solution of DMB-HA. Use 1.5-5 equivalents relative to the carbonyl substrate. If using the hydrochloride salt, dissolve it in a minimal amount of DMF or water.

  • Reaction Setup (Acidic Conditions - pH 4.5):

    • Add the DMB-HA solution to the buffered solution of the carbonyl substrate.

    • Ensure the final pH is approximately 4.5. Adjust with dilute HCl or NaOH if necessary.

  • Reaction Setup (Neutral Conditions with Catalyst - pH 7.0):

    • To the buffered solution of the carbonyl substrate, add the aniline or phenylenediamine catalyst to a final concentration of 2-20 mM.[5]

    • Add the DMB-HA solution to initiate the reaction.

  • Incubation and Monitoring:

    • Stir or gently agitate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by LC-MS, looking for the disappearance of the limiting reagent and the appearance of the product mass. Reactions can take from 1 to 24 hours depending on the concentration and reactivity of the substrates.[14]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified directly. For small molecules, standard extractive work-up followed by flash chromatography may be appropriate.

    • For biomolecules like peptides and proteins, purification is typically achieved using reverse-phase HPLC (RP-HPLC).

Protocol 2: Cleavage of the DMB Group

The DMB group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[11]

A. Materials and Reagents

  • Purified DMB-oxime conjugate

  • Cleavage Cocktail: 10-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Scavenger (optional but recommended): Triisopropylsilane (TIS) or Anisole (1-5% v/v).

  • Nitrogen or Argon gas supply

  • Cold diethyl ether for precipitation

B. Step-by-Step Procedure

  • Preparation: Lyophilize or thoroughly dry the purified DMB-oxime conjugate.

  • Cleavage Reaction:

    • Dissolve the dried conjugate in the cleavage cocktail. A common cocktail for robust substrates is 95% TFA, 2.5% water, 2.5% TIS. For more sensitive substrates, milder conditions like 10% TFA in DCM with 2% TIS can be effective.[11]

    • Causality: The scavenger (TIS) is crucial for trapping the highly reactive 2,4-dimethoxybenzyl cation that is generated during cleavage, preventing it from re-attaching to the substrate or causing other side reactions.[11]

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor by LC-MS if possible.

  • Product Isolation:

    • Remove the TFA/DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the final product under vacuum. Re-purify by HPLC if necessary.

Figure 3: Acid-Catalyzed DMB Group Cleavage DMB_Oxime R¹-CH=N-O-DMB (DMB-Oxime Ether) Free_Oxime R¹-CH=N-OH (Free Oxime) DMB_Oxime->Free_Oxime + H⁺ (TFA) Cation DMB⁺ (Trapped by Scavenger) DMB_Oxime->Cation + H⁺ (TFA) TFA TFA / Scavenger

Caption: Figure 3: Cleavage of the DMB group from the oxime ether using TFA.

Data Summary and Troubleshooting

Table 1: Typical Parameters for DMB-Oxime Ligation

ParameterAcidic ConditionsNeutral ConditionsRationale & Comments
pH 4.0 - 5.56.5 - 7.5Acid catalyzes the rate-limiting dehydration step.[2]
Temperature 20 - 37 °C20 - 37 °CHigher temperatures can increase reaction rates. Freezing has also been shown to accelerate the reaction.[15][16]
Catalyst Not requiredAniline, p-phenylenediamineEssential for achieving reasonable rates at neutral pH.[5]
Catalyst Conc. N/A2 - 20 mMHigher catalyst concentration generally leads to faster reactions.[13]
Reactant Conc. 1 - 10 mM1 - 10 mMHigher concentrations drive the reaction forward.
Reaction Time 1 - 12 hours2 - 24 hoursHighly dependent on substrate reactivity and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incorrect pH.Verify buffer pH. Optimal rate is often at pH 4.5.
Inactive reagents (hydrolysis of DMB-HA).Use fresh or properly stored reagents.
Sterically hindered carbonyl group.Increase reaction time, temperature, or reactant concentration. Consider a more potent catalyst at neutral pH.
Side Product Formation Oxidation of sensitive functional groups.Degas solutions and perform the reaction under an inert atmosphere (N₂ or Ar).
Reaction of scavenger with substrate (during cleavage).Use a different scavenger (e.g., anisole instead of TIS). Optimize cleavage time and temperature.
Incomplete DMB Cleavage Insufficient TFA concentration or time.Increase TFA concentration (e.g., from 10% to 95%) or prolong the reaction time.[11]
Substrate precipitation in cleavage cocktail.Try a different solvent system or a more dilute substrate concentration.

References

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. (2024). AxisPharm. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. NIH National Library of Medicine. [Link]

  • Grinberg, L., et al. (2016). Oxime Catalysis by Freezing. Bioconjugate Chemistry, 27(1), 42-46. PubMed. [Link]

  • Grinberg, L., et al. (2015). Oxime Catalysis by Freezing. ACS Publications. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(67), 9321-9324. NIH National Library of Medicine. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Le, D., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]

  • Zauth, J., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • K-Vargha, K., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. PubMed. [Link]

  • Monfregola, L., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. PubMed. [Link]

  • An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. (2018). NIH National Library of Medicine. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Structural features influencing hemagglutinin cleavability in a human influenza A virus. (1991). Journal of Virology, 65(3), 1195-1201. [Link]

  • Oxime formation. (n.d.). ChemTube3D. [Link]

  • Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. (2019). ResearchGate. [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. [Link]

  • The Multibasic Cleavage Site of the Hemagglutinin of Highly Pathogenic A/Vietnam/1203/2004 (H5N1) Avian Influenza Virus Acts as a Virulence Factor in a Host-Specific Manner in Mammals. (2011). NIH National Library of Medicine. [Link]

  • Stable oxime-crosslinked hyaluronan-based hydrogel as a biomimetic vitreous substitute. (2021). PubMed. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation. (2018). Open Research Repository. [Link]

  • Influenza HA cleavage is required for infectivity. (2009). Virology Blog. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.. [Link]

  • Influenza virus hemagglutinin cleavage into HA1, HA2: No laughing matter. (1998). PNAS. [Link]

  • Structure of the hemagglutinin precursor cleavage site, a determinant of influenza pathogenicity and the origin of the labile conformation. (1998). PubMed. [Link]

  • Synthesis and characterization of the HA-oxime hydrogel to model breast... (2021). ResearchGate. [Link]

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O-(2,4-Dimethoxybenzyl)hydroxylamine in Bioconjugation: Application Notes and Protocols for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Tool for Reversible Bioconjugation

In the landscape of modern bioconjugation, the ability to form stable yet controllably cleavable linkages is paramount for the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2] O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH2) has emerged as a critical reagent in this field, offering a unique combination of stability during synthesis and storage, followed by a "traceless" cleavage under specific acidic conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of DMB-ONH2 in bioconjugation workflows. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore its application in the construction of acid-labile bioconjugates.

The core of this technology lies in the formation of an oxime bond, a bioorthogonal reaction between a hydroxylamine and a carbonyl group (an aldehyde or ketone).[3] The 2,4-dimethoxybenzyl (DMB) group serves as a protecting moiety for the hydroxylamine, rendering it stable and preventing unwanted side reactions during the synthesis and purification of complex biomolecules.[4] The true elegance of this system is realized in the subsequent deprotection step. The DMB group can be efficiently cleaved under mild acidic conditions, regenerating the native hydroxylamine functionality or, more strategically, triggering the release of a conjugated payload in the acidic microenvironment of a tumor or within the endosomes and lysosomes of a target cell.[4][5]

Fundamental Principles: The Chemistry of DMB-Protected Oxime Ligation

The bioconjugation strategy using DMB-ONH2 is a two-stage process: oxime bond formation and subsequent acid-labile deprotection.

Stage 1: Oxime Ligation

The initial step involves the reaction of DMB-ONH2 with a carbonyl-containing biomolecule. This reaction is a nucleophilic condensation that proceeds readily under mild aqueous conditions, typically at a slightly acidic to neutral pH.[3] The general mechanism is outlined below:

Oxime Ligation Mechanism Biomolecule_Carbonyl Biomolecule-C=O (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Biomolecule_Carbonyl->Intermediate Nucleophilic Attack DMB_ONH2 DMB-O-NH2 DMB_ONH2->Intermediate Oxime_Product Biomolecule-C=N-O-DMB (Protected Oxime) Intermediate->Oxime_Product Dehydration H2O H2O DMB Cleavage Mechanism Protected_Oxime Biomolecule-C=N-O-DMB Protonation Protonation (H+) Protected_Oxime->Protonation Acid Catalyst (e.g., TFA) Carbocation DMB Carbocation (Stabilized) Protonation->Carbocation Cleavage Released_Molecule Biomolecule-C=N-OH (or Released Drug) Protonation->Released_Molecule DMB_byproduct DMB Byproduct Carbocation->DMB_byproduct

Caption: Acid-catalyzed cleavage of the DMB group.

Advantages of Employing DMB-ONH2 in Bioconjugation

The use of DMB-protected hydroxylamine offers several distinct advantages for researchers in drug development:

FeatureAdvantageScientific Rationale
Precursor Stability Enables the synthesis and long-term storage of stable aminooxy-functionalized precursors.The DMB group protects the highly reactive hydroxylamine from degradation and side reactions during multi-step syntheses and purification.
Controlled Ligation The conjugation reaction can be initiated at a desired point in the workflow by introducing the carbonyl-containing partner.This provides greater control over the bioconjugation process, minimizing non-specific reactions.
Acid-Labile Cleavage Allows for the "traceless" removal of the protecting group or the targeted release of a payload in acidic environments. [4]The DMB group is cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) that are often compatible with sensitive biomolecules. [4]This property is exploited in ADCs for drug release in tumors. [5]
Bioorthogonality The oxime ligation reaction is highly specific and does not interfere with other functional groups present in biological systems. [1]This ensures that the conjugation occurs only at the intended site, leading to a homogeneous product.

Experimental Protocols

The following protocols provide a framework for the use of DMB-ONH2 in bioconjugation. Optimization may be required depending on the specific biomolecule and payload.

Protocol 1: General Procedure for Protein Conjugation with DMB-ONH2

This protocol describes the conjugation of a protein containing a carbonyl group (aldehyde or ketone) with DMB-ONH2.

Materials:

  • Protein with a carbonyl group (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.4)

  • This compound (DMB-ONH2)

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.4

  • Quenching solution (optional, e.g., an excess of a carbonyl-containing small molecule)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amines that could compete with the hydroxylamine if a catalyst is used. Buffer exchange into the reaction buffer if necessary.

  • Reagent Preparation: Prepare a stock solution of DMB-ONH2 in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF). If using aniline, prepare a separate stock solution.

  • Conjugation Reaction:

    • To the protein solution, add DMB-ONH2 to a final concentration of 5-20 molar equivalents relative to the protein.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional): To stop the reaction, an excess of a small molecule containing a carbonyl group can be added to consume any remaining DMB-ONH2.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and HPLC. [6]

Protocol 2: Acid-Mediated Cleavage of the DMB Group

This protocol describes the removal of the DMB protecting group from the bioconjugate.

Materials:

  • DMB-protected bioconjugate

  • Cleavage Reagent: Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., triisopropylsilane)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Lyophilize the bioconjugate if it is in an aqueous buffer.

  • Prepare the cleavage cocktail: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (as a scavenger to prevent side reactions with the cleaved DMB cation).

  • Cleavage Reaction:

    • Dissolve the lyophilized bioconjugate in the cleavage cocktail.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitation of the bioconjugate with cold diethyl ether.

  • Purification: Purify the deprotected bioconjugate using reverse-phase HPLC or dialysis to remove cleavage byproducts.

  • Characterization: Confirm the removal of the DMB group by mass spectrometry.

Application Case Study: Development of an ADC with an Acid-Labile Oxime Linker

This case study outlines the conceptual workflow for creating an antibody-drug conjugate using DMB-ONH2, where the linker is designed to release the cytotoxic payload in the acidic environment of a tumor cell.

ADC Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Step 3: In Vivo Delivery & Release Antibody Antibody Antibody_Carbonyl Antibody with Carbonyl Group Antibody->Antibody_Carbonyl Introduce Aldehyde/Ketone Payload_DMB Payload-Linker-DMB-ONH2 ADC_Protected ADC with Protected Oxime Linker Payload_DMB->ADC_Protected Antibody_Carbonyl->ADC_Protected Oxime Ligation Tumor_Cell Tumor Cell (Acidic Environment) ADC_Protected->Tumor_Cell Targeting ADC_Internalized Internalized ADC Tumor_Cell->ADC_Internalized Internalization Released_Payload Released Payload (Active Drug) ADC_Internalized->Released_Payload Acid-catalyzed Cleavage

Caption: Workflow for ADC development using DMB-ONH2.

Workflow Explanation:

  • Antibody Modification: A site-specific carbonyl group is introduced onto the antibody. This can be achieved through various methods, such as the oxidation of N-terminal serine residues or the incorporation of unnatural amino acids with ketone or aldehyde side chains.

  • Payload-Linker Synthesis: A cytotoxic drug is functionalized with a linker containing the DMB-protected hydroxylamine.

  • Conjugation: The carbonyl-modified antibody is reacted with the payload-linker-DMB-ONH2 construct via oxime ligation, as described in Protocol 1.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine the drug-to-antibody ratio (DAR) and confirm its homogeneity.

  • In Vivo Application: The ADC is administered and targets the tumor cells. Upon internalization into the acidic endosomes and lysosomes, the DMB group is cleaved, releasing the active cytotoxic payload and leading to cell death. [3]

Quantitative Data and Reaction Parameters

The efficiency of oxime ligation can be influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTypical RangeEffect on Reaction
pH 6.0 - 7.5The reaction rate is pH-dependent, with optimal rates often observed at slightly acidic pH.
Temperature Room Temperature to 37°CHigher temperatures generally increase the reaction rate, but the stability of the biomolecule must be considered.
Reactant Molar Ratio (DMB-ONH2:Protein) 5:1 to 50:1A higher excess of the hydroxylamine reagent can drive the reaction to completion but may require more extensive purification.
Catalyst (Aniline) 10 - 100 mMAniline can significantly accelerate the reaction, especially at neutral pH. [7]
Reaction Time 2 - 24 hoursThe time required for completion depends on the other reaction parameters.
Expected Yield 70 - 95%High yields are typically achievable with optimization. [2]

Note: The specific kinetics and yields will vary depending on the reactivity of the specific carbonyl group and the steric hindrance around the conjugation site. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a particular system.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its ability to form stable oxime linkages that can be cleaved under mild acidic conditions makes it particularly well-suited for the development of advanced drug delivery systems, including ADCs with acid-labile linkers. The protocols and principles outlined in this application note provide a solid foundation for researchers to incorporate this technology into their drug development pipelines. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of reagents like DMB-ONH2 will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Banafar, A., Shukla, S. S., & Tiwari, S. P. (2025). Development of Nanoparticle-Based Drug Delivery Systems for Targeted Therapy. J. Pharm. Res. Integr. Med. Sci., 1-14.
  • The Chemistry Behind ADCs. (2021). PMC.
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (n.d.).
  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Organic & Biomolecular Chemistry.
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024). Life (Basel).
  • Targeted drug delivery systems. (2025).
  • Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. (n.d.). PubMed.
  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024). MDPI.
  • The Chemistry Behind ADCs. (2021).
  • The kinetics of the reaction: (a) hydroxylamine formation, (b)... (n.d.).
  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. (2021). Macmillan Group - Princeton University.
  • A typical targeted drug delivery system. | Download Scientific Diagram. (n.d.).
  • Antibody-Drug Conjugates (ADCs) Handbook. (n.d.). MedchemExpress.com.
  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transform
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (n.d.). PMC - NIH.
  • Linkers for ADC
  • Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation in Native Protein Modification | Request PDF. (n.d.).
  • Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the synthesis of substituted N-benzoyliminopyridinium ylides. | Semantic Scholar. (n.d.).
  • Vancouver - AKT Public
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  • Technical Support Center: O-Decylhydroxylamine Reaction Kinetics. (n.d.). Benchchem.
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Introduction: The Strategic Advantage of O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

In the intricate landscape of medicinal chemistry, the ability to selectively form stable bonds under mild conditions and subsequently cleave them on demand is paramount. This compound (DMB-ONH₂) has emerged as a reagent of significant strategic importance, primarily due to its dual-utility. It serves as a precursor for the formation of stable oxime ethers while simultaneously embedding an acid-labile 2,4-dimethoxybenzyl (DMB) protecting group. This unique combination provides chemists with a powerful tool for bioconjugation, peptide synthesis, and the controlled release of bioactive molecules.

The DMB group is renowned for its susceptibility to cleavage under mild acidic conditions, a property derived from the stability of the dimethoxybenzyl carbocation that forms upon protonation.[1][2] This allows for the precise removal of the protecting group without compromising other sensitive functionalities within a complex molecule.[3][4] This guide provides an in-depth exploration of the applications of DMB-ONH₂, complete with detailed protocols and the scientific rationale underpinning its use in modern drug discovery.

Part 1: The Cornerstone Application - Oxime Ligation for Bioconjugation

Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), is a cornerstone of bioorthogonal chemistry.[5][6] It allows for the covalent linking of molecules in complex biological media with high specificity and under physiological conditions.[7] The resulting oxime bond is exceptionally stable, making it ideal for creating robust bioconjugates.[5]

The Causality Behind the Reaction: The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime C=N-O bond.[8] The reaction rate is pH-dependent, typically favoring mildly acidic conditions (pH ~4.5) to facilitate dehydration.[7] However, the development of catalysts, such as aniline and its derivatives, has significantly accelerated the reaction at neutral pH, expanding its utility for live-cell applications.[7][9]

Application Note: Site-Specific Protein Labeling

A common challenge in creating antibody-drug conjugates (ADCs) or fluorescently labeled proteins is achieving site-specificity to ensure a homogeneous product. By introducing a unique ketone or aldehyde group onto a protein surface (e.g., via an unnatural amino acid), DMB-ONH₂ can be used to attach a payload (drug, fluorophore, etc.) with high precision. The DMB-protected oxime provides a stable linkage for in-vitro and in-vivo studies.

Protocol 1: General Procedure for Oxime Ligation with DMB-ONH₂

This protocol describes the labeling of a ketone-bearing protein with a DMB-ONH₂-functionalized payload.

Materials and Reagents:

  • Ketone-modified protein in phosphate-buffered saline (PBS), pH 7.4

  • DMB-ONH₂-functionalized payload (e.g., a fluorescent dye)

  • Aniline catalyst (stock solution: 1 M in DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • PD-10 desalting columns for purification

  • HPLC and Mass Spectrometry for analysis

Experimental Workflow:

cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification & Analysis P1 Dissolve ketone-protein in Reaction Buffer R1 Combine protein and payload solutions P1->R1 P2 Dissolve DMB-ONH₂-Payload in DMSO P2->R1 R2 Add aniline catalyst (final conc. 10-100 mM) R1->R2 R3 Incubate at 25-37°C for 2-12 hours R2->R3 PU1 Purify conjugate using PD-10 column R3->PU1 A1 Analyze by SDS-PAGE, HPLC, and Mass Spec PU1->A1

Caption: Workflow for protein labeling via oxime ligation.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the ketone-modified protein at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Reagent Addition: Add the DMB-ONH₂-functionalized payload to the protein solution. A 10- to 50-fold molar excess of the payload is typically used to drive the reaction to completion.

  • Catalysis: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. Rationale: Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the ketone, which is then displaced by the hydroxylamine, accelerating the ligation at near-neutral pH.[7][9]

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by HPLC or mass spectrometry. Reaction times can vary from 2 to 24 hours depending on the reactivity of the carbonyl and the concentrations of reactants.

  • Purification: Once the reaction is complete, remove the excess payload and catalyst by size-exclusion chromatography using a PD-10 desalting column, eluting with PBS.

  • Validation: Confirm the successful conjugation and purity of the product using SDS-PAGE (which will show a mass shift), HPLC, and mass spectrometry to verify the exact mass of the conjugate.

Data Summary: Typical Oxime Ligation Conditions

ParameterTypical RangeRationale
pH6.0 - 7.5Balances reaction rate with protein stability. Catalysis allows for neutral pH.[7]
Temperature4 - 37 °CHigher temperatures increase reaction rate but may compromise protein integrity.
Catalyst (Aniline)10 - 100 mMSignificantly accelerates the reaction rate at neutral pH.[9]
Reactant Molar Ratio10-50x excess of DMB-ONH₂Drives the equilibrium towards product formation.
Reaction Time2 - 24 hoursDependent on substrate reactivity and concentration.

Part 2: Overcoming "Difficult" Sequences in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), certain hydrophobic sequences have a tendency to aggregate on the resin, leading to incomplete acylation and deprotection steps and resulting in low yields and purity.[10] Another common side reaction is the formation of an aspartimide, particularly at Asp-Gly or Asp-Ser sequences, which can lead to epimerization.[11]

The 2,4-dimethoxybenzyl (DMB) group, when installed on a backbone amide nitrogen, acts as a temporary protecting group that disrupts the inter-chain hydrogen bonding responsible for aggregation.[12] Incorporating a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy to mitigate both aggregation and aspartimide formation.[11][13]

Mechanism of Action:

Caption: Acid-catalyzed cleavage of the DMB-oxime ether.

Protocol 3: Cleavage of the DMB Group from a DMB-Oxime Conjugate

This protocol details the removal of the DMB group to generate a free oxime.

Materials and Reagents:

  • DMB-oxime conjugate

  • Cleavage Solution: 1-10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger: Triisopropylsilane (TIS) (optional, 2-5% v/v)

  • Saturated sodium bicarbonate solution for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent: Anhydrous sodium sulfate

  • TLC and NMR for analysis

Step-by-Step Methodology:

  • Dissolution: Dissolve the DMB-oxime conjugate in DCM.

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Add the cleavage solution dropwise. Rationale: The electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation, facilitating cleavage under much milder acidic conditions than required for other protecting groups like a simple benzyl ether. [1][2]If the substrate is sensitive to re-alkylation, add TIS to act as a scavenger for the released DMB cation.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Characterize the resulting free oxime product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Comparison of Acid-Labile Protecting Groups

Protecting GroupAbbreviationTypical Cleavage ConditionsRelative Stability
2,4-Dimethoxybenzyl DMB 1-10% TFA in DCM, rt Very Labile
p-MethoxybenzylPMB20-50% TFA in DCM; DDQ (oxidative)Labile
BenzylBnH₂, Pd/C; Strong acids (HBr)Stable
TritylTrFormic acid; 1% TFA in DCMVery Labile
tert-ButoxycarbonylBoc25-50% TFA in DCMLabile

Part 4: Application in the Synthesis of Oxime-Containing Drugs: Cefuroxime

The oxime functional group is a key pharmacophore in many approved drugs. A prominent example is Cefuroxime, a second-generation cephalosporin antibiotic. [14][15]The specific (Z)-geometry of its methoxyimino group is crucial for its stability against β-lactamase enzymes.

While industrial syntheses are highly optimized and may use different reagents, DMB-ONH₂ provides an excellent and conceptually clear method for installing the required protected oxime moiety onto a key intermediate during the development of new cephalosporin analogues.

Conceptual Synthetic Step:

Intermediate Cephalosporin Ketone Intermediate Product DMB-Protected Cefuroxime Analogue Intermediate->Product Oxime Formation (e.g., NaOAc, EtOH) Reagent + DMB-ONH₂

Caption: Conceptual use of DMB-ONH₂ in cephalosporin synthesis.

The use of DMB-ONH₂ in this context would involve reacting it with the appropriate α-ketoester precursor of the Cefuroxime side chain. The resulting DMB-protected oxime is stable throughout subsequent synthetic manipulations. The DMB group would then be removed in a final acidic deprotection step to yield the active pharmaceutical ingredient. This strategy allows for precise control over the introduction of the critical oxime functionality.

Conclusion

This compound is a versatile and enabling reagent in medicinal chemistry. Its ability to facilitate robust oxime ligations, solve longstanding problems in peptide synthesis, and act as a precisely cleavable protecting group makes it an invaluable tool for researchers. The protocols and principles outlined in this guide demonstrate the broad applicability of DMB-ONH₂, from the fundamental construction of bioconjugates to the sophisticated synthesis of complex peptide therapeutics and other bioactive molecules. As the demand for more complex and precisely engineered therapeutic agents grows, the strategic application of reagents like DMB-ONH₂ will continue to be a key driver of innovation in drug discovery.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • García-García, C., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie. [Link]

  • Dirksen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Reihane, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Zeng, Y., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Fiveable. [Link]

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Synthesis of Oximes from Alkynes and Hydroxylamine. Organic Syntheses. [Link]

  • Synthetic Communications. (2021). Synthesis and characterization of novel oxime analogues. Synthetic Communications. [Link]

  • El-Faham, A., & Albericio, F. (2018). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. Molecules. [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate. [Link]

  • Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide. ResearchGate. [Link]

  • Johnson, B. A., et al. (1998). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. Analytical Biochemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Kumar, S., et al. (2020). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2008). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. ResearchGate. [Link]

  • Google Patents. (2004). Method for preparation of cefuroxime axetil.
  • ChemTube3D. (n.d.). Oxime formation. ChemTube3D. [Link]

  • Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]

  • Rebelo, L. P. N., et al. (2022). Synthesis, Characterization, Bioavailability and Antimicrobial Studies of Cefuroxime-Based Organic Salts and Ionic Liquids. Pharmaceutics. [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. [Link]

  • Sarris, A. H., & Palade, G. E. (1979). Hydroxylamine cleavage of proteins in polyacrylamide gels. The Journal of biological chemistry. [Link]

  • AAPPTec. (2019). Hmb and Dmb Protected Derivatives. AAPPTec. [Link]

  • SciELO. (2014). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (2006). Method for preparation of cefuroxime axetil.
  • Google Patents. (2015). Preparation method of cefuroxime axetil.
  • Johnson, T., et al. (1996). Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. Journal of the Chemical Society, Chemical Communications. [Link]

  • Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives. Aapptec Peptides. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides. [Link]

  • ResearchGate. (2006). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Streamlined Hydroxamic Acid Synthesis

The hydroxamic acid moiety is a critical pharmacophore in a multitude of clinically significant drugs, primarily due to its potent metal-chelating properties which are effective in targeting various metalloenzymes. The synthesis of libraries of hydroxamic acid derivatives is therefore of paramount importance in drug discovery and development. Solid-phase synthesis offers a streamlined and efficient approach for the generation of such libraries. A key challenge in the solid-phase synthesis of hydroxamic acids is the selection of a suitable hydroxylamine reagent and a compatible protecting group strategy.

O-(2,4-Dimethoxybenzyl)hydroxylamine has emerged as a versatile reagent in this context. The 2,4-dimethoxybenzyl (DMB) group serves as an acid-labile protecting group for the hydroxylamine functionality, offering orthogonality with many other protecting groups commonly employed in solid-phase synthesis. This allows for the selective deprotection and modification of other parts of the molecule while the hydroxylamine remains protected. The DMB group's sensitivity to acidic conditions, typically trifluoroacetic acid (TFA), facilitates a clean and efficient cleavage from the solid support at the final step of the synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for the preparation of a resin-bound this compound and its application in the synthesis of hydroxamic acids, and discuss the critical aspects of cleavage and product analysis.

Core Principles and Mechanistic Insights

The solid-phase synthesis of hydroxamic acids using this compound is predicated on a few key chemical principles:

  • Immobilization: The synthesis begins with the immobilization of the hydroxylamine reagent onto a solid support, typically a polystyrene resin functionalized with a suitable linker. This is often achieved by reacting the hydroxylamine with a resin-bound electrophile.

  • N-Acylation: With the protected hydroxylamine anchored to the resin, the free amino group is available for acylation with a carboxylic acid of interest. Standard peptide coupling reagents can be employed for this step.

  • Chain Elongation (Optional): For the synthesis of peptide hydroxamic acids, further amino acids can be sequentially coupled to the N-terminus using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: The final step involves the cleavage of the hydroxamic acid from the solid support and the simultaneous removal of the DMB protecting group. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA). The acid-catalyzed cleavage of the DMB group proceeds via a stable benzylic cation intermediate, which is scavenged to prevent side reactions.

The choice of the 2,4-dimethoxybenzyl group is strategic. The two electron-donating methoxy groups on the benzyl ring stabilize the carbocation formed during acid-catalyzed cleavage, making the deprotection efficient under relatively mild acidic conditions. This allows for the use of other protecting groups in the synthesis that are stable to these conditions but can be removed by other means (orthogonal protection strategy).

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized Resin

This protocol describes the preparation of a resin-bound this compound, which serves as the starting point for the solid-phase synthesis of hydroxamic acids.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Hydroxylamine Solution Preparation: In a separate flask, dissolve this compound hydrochloride (2 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (4 equivalents) to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Resin Functionalization: Drain the DCM from the swollen resin and add the prepared hydroxylamine solution. Add anhydrous DCM to the vessel to ensure the resin is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Final Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Diagram of Resin Functionalization:

G Resin 2-Chlorotrityl Chloride Resin Reagent This compound + DIPEA in DCM/DMF Resin->Reagent 1. Add Reagent FunctionalizedResin DMB-Hydroxylamine Resin Reagent->FunctionalizedResin 2. React 4-6h Washing Washing Steps (DCM, DMF, MeOH) FunctionalizedResin->Washing 3. Wash Capping Capping (DCM/MeOH/DIPEA) Washing->Capping 4. Cap Drying Drying under Vacuum Washing->Drying 6. Dry Capping->Washing 5. Final Wash

Caption: Workflow for the preparation of DMB-hydroxylamine functionalized resin.

Protocol 2: Solid-Phase Synthesis of a Simple Hydroxamic Acid

This protocol outlines the synthesis of a simple hydroxamic acid by acylating the resin-bound this compound with a carboxylic acid.

Materials:

  • DMB-Hydroxylamine Resin (prepared in Protocol 1)

  • Carboxylic acid of interest

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

  • DCM, anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the DMB-Hydroxylamine Resin in anhydrous DMF for 30 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in anhydrous DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

  • Purification and Analysis: Purify the crude hydroxamic acid by preparative HPLC and characterize by LC-MS and NMR.

Table of Typical Reagent Quantities:

ReagentEquivalents (relative to resin loading)
Carboxylic Acid3.0
HBTU2.9
DIPEA6.0

Diagram of Solid-Phase Hydroxamic Acid Synthesis:

G Start DMB-Hydroxylamine Resin Swell Swell Resin in DMF Start->Swell Couple Couple with Activated Carboxylic Acid (HBTU/DIPEA) Swell->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Cleave Cleave with TFA/TIS/H2O Wash1->Cleave Isolate Precipitate in Ether Cleave->Isolate Purify Purify (HPLC) & Analyze (LC-MS) Isolate->Purify

Caption: General workflow for the solid-phase synthesis of a hydroxamic acid.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process controls and final product analysis.

  • Kaiser Test: The Kaiser test, or a similar ninhydrin-based test, should be performed after the coupling step to ensure the complete consumption of the free amine on the resin. A positive result (blue beads) indicates an incomplete reaction, necessitating a second coupling.

  • Cleavage Monitoring: The progress of the cleavage reaction can be monitored by taking small aliquots of the cleavage cocktail at different time points, precipitating the product, and analyzing by LC-MS.

  • Product Characterization: The final product should be thoroughly characterized by high-resolution mass spectrometry to confirm the expected molecular weight and by NMR to verify the structure. The purity should be assessed by analytical HPLC.

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Resin: 2-Chlorotrityl chloride resin is chosen for its acid lability, which is compatible with the TFA cleavage of the DMB group. This linker minimizes the risk of side reactions such as diketopiperazine formation in peptide synthesis.

  • Coupling Reagents: HBTU is a highly efficient coupling reagent that minimizes racemization, which is particularly important when coupling amino acids.

  • Cleavage Cocktail: The cleavage cocktail containing TFA, TIS, and water is a standard and effective mixture. TIS acts as a scavenger for the carbocations generated during the cleavage of the DMB and other acid-labile protecting groups, preventing side reactions with sensitive amino acid residues like tryptophan and methionine. Water is included to hydrolyze any trifluoroacetylated side products.

References

  • Almquist, R. G., et al. (1980). Synthesis and biological activity of a potent, orally active inhibitor of angiotensin converting enzyme. Journal of Medicinal Chemistry, 23(12), 1392-1398.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nandurkar, N. S., et al. (2005). A novel solid-phase synthesis of hydroxamic acids on poly resins. Synthetic Communications, 35(22), 2945-2950.

Application Notes and Protocols for the Analytical Determination of O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Analytical Challenges of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA)

This compound (DMBHA) is a chemical compound of interest in pharmaceutical research and drug development. It is recognized for its role as an inhibitor of histone deacetylases, presenting potential applications in cancer therapy.[1] The accurate and sensitive detection of DMBHA is crucial for various stages of the drug development process, including synthesis verification, purity assessment, stability studies, and pharmacokinetic analysis.

The analytical determination of DMBHA, like many hydroxylamine derivatives, presents unique challenges. The hydroxylamine moiety itself lacks a strong chromophore, making direct spectrophotometric or UV-based detection in complex matrices difficult.[2] Furthermore, its polarity can influence its chromatographic behavior. To address these challenges, this application note provides detailed protocols for the robust and sensitive analysis of DMBHA using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques for structural characterization.

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Principle: To overcome the poor UV absorbance of this compound, a pre-column derivatization strategy is employed. This involves reacting the analyte with a derivatizing agent to form a stable, highly UV-absorbent product. This derivative can then be readily separated and quantified using reverse-phase HPLC with a UV detector. Benzaldehyde is a suitable derivatizing agent that reacts with the hydroxylamine group to form a stable benzaldoxime derivative, which has a strong chromophore.[3]

Experimental Workflow: HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing DMBHA Deriv Add Benzaldehyde Derivatizing Agent Sample->Deriv Standard DMBHA Reference Standard Standard->Deriv Reaction Incubate to form Benzaldoxime derivative Deriv->Reaction Inject Inject into HPLC Reaction->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for DMBHA analysis by HPLC with pre-column derivatization.

Detailed Protocol: HPLC-UV Analysis of DMBHA

1. Materials and Reagents:

  • This compound (DMBHA) reference standard

  • Benzaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample containing DMBHA

2. Preparation of Solutions:

  • Mobile Phase: Prepare a phosphate buffer by dissolving KH₂PO₄ in water to a concentration of 0.01 M and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a suitable ratio (e.g., 65:35 v/v).[3][4]

  • Derivatization Reagent Solution: Prepare a solution of benzaldehyde in methanol. The concentration should be optimized, but a starting point of 1% (v/v) is recommended.

  • Standard Stock Solution: Accurately weigh a known amount of DMBHA reference standard and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

3. Derivatization Procedure:

  • To an aliquot of each standard and sample solution, add an excess of the benzaldehyde derivatization reagent solution.

  • Mix well and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.[3] The optimization of reaction time and temperature may be required.

  • After the reaction is complete, the samples are ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

  • UV Detection Wavelength: 254 nm.[3][4]

  • Run Time: Sufficient to allow for the elution of the derivative and any interfering peaks.

5. Data Analysis and Quantification:

  • Inject the derivatized calibration standards and samples into the HPLC system.

  • Identify the peak corresponding to the DMBHA-benzaldoxime derivative based on its retention time.

  • Construct a calibration curve by plotting the peak area of the derivative against the concentration of the DMBHA standards.

  • Determine the concentration of DMBHA in the samples by interpolating their peak areas on the calibration curve.

Rationale for Experimental Choices:

  • The choice of a C18 column is based on its wide applicability for the separation of moderately polar organic compounds like the benzaldoxime derivative of DMBHA.

  • A buffered mobile phase at a low pH ensures the stability of the analyte and promotes good peak shape.

  • The detection wavelength of 254 nm is commonly used for aromatic compounds and is expected to provide good sensitivity for the derivative.[4]

Validation Parameters: To ensure the reliability of the method, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (%RSD) ≤ 2%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, being a relatively small organic molecule, is amenable to GC-MS analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a "fingerprint" for identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum and Retention Time Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: General workflow for DMBHA analysis by GC-MS.

Detailed Protocol: GC-MS Analysis of DMBHA

1. Sample Preparation:

  • Dissolve the sample containing DMBHA in a volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to improve volatility and thermal stability, although DMBHA may be analyzed directly.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysilphenylene-siloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes. (This program is a starting point and should be optimized for the specific application).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 500.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification: The identification of DMBHA is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a spectral library.

  • Quantification: For quantitative analysis, an internal standard method is recommended. A known amount of an internal standard (a compound with similar chemical properties to DMBHA but not present in the sample) is added to all samples and standards. A calibration curve is generated by plotting the ratio of the peak area of DMBHA to the peak area of the internal standard against the concentration of DMBHA.

Rationale for Experimental Choices:

  • The use of a 5% phenyl column provides a good balance of selectivity for a range of aromatic compounds.

  • Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification.

  • The temperature program is designed to ensure the elution of DMBHA as a sharp peak while separating it from other components in the sample.

III. Spectroscopic Characterization of this compound

Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation and confirmation of chemical compounds. These methods provide detailed information about the molecular structure and functional groups present in the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For DMBHA, ¹H NMR and ¹³C NMR are particularly useful.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons (-OCH₃): Two sharp singlets around δ 3.8-4.0 ppm, each integrating to 3 protons.

  • Benzylic Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm, integrating to 2 protons.

  • Hydroxylamine Protons (-ONH₂): A broad singlet that may be exchangeable with D₂O, with a variable chemical shift.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbons attached to the methoxy groups will be downfield.

  • Methoxy Carbons (-OCH₃): Signals around δ 55-60 ppm.

  • Benzylic Carbon (-CH₂-): A signal around δ 70-80 ppm.

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified DMBHA sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[6]

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration values, and coupling patterns to confirm the structure of DMBHA.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Absorption Bands (KBr pellet or thin film):

  • N-H Stretching: A broad band or two sharp bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group.

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretching (Aryl Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • N-O Stretching: A band in the region of 850-1000 cm⁻¹.

Protocol for FT-IR Analysis:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of DMBHA to confirm its identity.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the detection, quantification, and characterization of this compound. The HPLC method with pre-column derivatization offers a sensitive and robust approach for quantitative analysis in various matrices. GC-MS provides an alternative or confirmatory method with high specificity. Finally, NMR and FT-IR spectroscopy are essential tools for the unambiguous structural confirmation of the compound. The selection of the most appropriate method will depend on the specific analytical requirements, such as the sample matrix, the required sensitivity, and the available instrumentation. Proper validation of the chosen method is paramount to ensure the accuracy and reliability of the results in a research or drug development setting.

References

  • PubChem. O-(2,4-dinitrophenyl)hydroxylamine. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(1). [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70. [Link]

  • Google Patents. (2012). A kind of synthetic method of 2,4-dimethoxybenzylamine. CN102311351B.
  • George, S., et al. (2007). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Pharmaceutical Sciences, 69(3), 412. [Link]

  • ResearchGate. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. [Link]

  • Reddy, G. S., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-8. [Link]

  • Moradi, A., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Applied Sciences, 10(23), 3108-3113. [Link]

  • ResearchGate. (2015). Optimization of O-linked glycan liberation using hydroxylamine and DBU. [Link]

  • Li, Y., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(19), 8199-8206. [Link]

  • Verma, K. K., & Gupta, A. (1983). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Analytica Chimica Acta, 151, 249-253. [Link]

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18563–18574. [Link]

  • Asian Journal of Pharmaceutical Research. (2022). RP-HPLC Technique. [Link]

  • Organic Syntheses. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). [Link]

  • International Journal of Advanced Biochemistry Research. (2025). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. [Link]

  • PubMed. (2024). Hydroxylamine hydrochloride-driven activation of NiFe2O4 for the degradation of phenol via peroxymonosulfate. [Link]

  • Google Patents. (2013). Hydroxylamine synthesis method. CN103304356A.
  • Al-Zharani, M., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. BMC Complementary Medicine and Therapies, 20(1), 297. [Link]

  • MDPI. (2021). Decolorization of Rhodamine B by Fenton Processes Enhanced by Cysteine and Hydroxylamine Reducers. Catalysts, 11(10), 1184. [Link]

  • ResearchGate. (2015). GC-MS Determination of Bioactive compounds of Mirabilis jalapa. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-(2,4-Dimethoxybenzyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH2). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of DMB-ONH2, focusing on the formation of side products and troubleshooting experimental outcomes. Our guidance is rooted in established chemical principles to ensure the integrity and success of your synthetic work.

Frequently Asked Questions & Troubleshooting Guides
Question 1: During the deprotection of a DMB-protected oxime ether, I observed the formation of 2,4-dimethoxybenzaldehyde. What causes this, and how can I minimize it?

Answer:

The formation of 2,4-dimethoxybenzaldehyde is a common issue encountered during the deprotection of DMB ethers, including those derived from DMB-ONH2.[1][2][3][4][5] This side product arises from the cleavage of the DMB group itself. The 2,4-dimethoxybenzyl (DMB) group is prized for its ease of removal under mild oxidative or acidic conditions, a property conferred by the electron-donating methoxy groups on the benzyl ring.[1][6][7]

Mechanism of Side Product Formation (Oxidative Cleavage):

When using an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the reaction proceeds through an oxidative mechanism. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to form a radical cation, which is stabilized by the methoxy groups. Subsequent hydrolysis of the resulting oxonium ion liberates the desired deprotected product and 2,4-dimethoxybenzaldehyde.[1]

Troubleshooting and Prevention:

  • Control Stoichiometry: Use the minimum effective amount of the deprotection reagent (e.g., 1.1-1.5 equivalents of DDQ).[1] Excess reagent can lead to undesired side reactions.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C) to enhance selectivity and minimize over-oxidation or degradation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to quench it as soon as the starting material is consumed, preventing prolonged exposure to the reaction conditions.

  • Aqueous Work-up: A proper aqueous work-up, often with a saturated sodium bicarbonate (NaHCO₃) solution, is crucial to neutralize acidic byproducts from the deprotection reagent (like DDQH₂), which can otherwise catalyze further side reactions.[1]

Question 2: I'm performing a reaction involving a DMB-protected hydroxylamine, and I'm concerned about the stability of the protecting group to acidic conditions. How labile is the DMB group?

Answer:

The 2,4-DMB group is known for its high acid lability, which is a key feature for its use as a protecting group.[8][9] The two electron-donating methoxy groups significantly activate the benzyl system, making it more susceptible to acidic cleavage compared to other benzyl-type protecting groups like the p-methoxybenzyl (PMB) or the unsubstituted benzyl (Bn) group.[6][8][10] This allows for its selective removal under very mild acidic conditions.

Key Considerations for Acid-Mediated Reactions:

  • High Sensitivity: The DMB group can be cleaved by dilute solutions of strong acids. For instance, trifluoroacetic acid (TFA) at concentrations as low as 1-2% in a solvent like dichloromethane (DCM) can be sufficient for its removal, especially in solid-phase peptide synthesis.[8][9]

  • Generation of a Reactive Cation: Acid-mediated cleavage generates a reactive 2,4-dimethoxybenzyl cation. This cation can be trapped by nucleophiles present in the reaction mixture, including the desired product or solvent, leading to unwanted side products.[8]

Preventative Measures:

  • Use of Scavengers: To prevent side reactions from the 2,4-dimethoxybenzyl cation, it is highly recommended to include a scavenger in the reaction mixture. Common scavengers include triisopropylsilane (TIS) or anisole, which effectively trap the cation.[8]

  • Careful pH Control: If your reaction requires acidic conditions for other transformations, it is critical to carefully control the pH to avoid premature cleavage of the DMB group.

  • Alternative Protecting Groups: If significant acid stability is required, consider using a more robust protecting group such as the p-methoxybenzyl (PMB) group, which requires stronger acidic conditions for cleavage.[6][8]

Protecting Group Relative Acid Lability Typical Cleavage Conditions
2,4-Dimethoxybenzyl (DMB) High1-10% TFA in DCM[8]
p-Methoxybenzyl (PMB) Moderate>10% TFA in DCM[11][12]
Benzyl (Bn) LowGenerally stable to TFA[10]
Question 3: In a multi-step synthesis, I need to selectively deprotect the DMB group without affecting other protecting groups like Boc or Benzyl ethers. What are the recommended orthogonal conditions?

Answer:

The differential lability of the DMB group is a cornerstone of its utility in complex organic synthesis, allowing for orthogonal deprotection strategies.[6][10]

Recommended Orthogonal Deprotection Strategy:

The most reliable method for the selective cleavage of a DMB ether in the presence of more robust groups like Benzyl (Bn) ethers or tert-Butyloxycarbonyl (Boc) groups is through mild oxidative deprotection.[1][7]

Protocol for Selective Oxidative Cleavage using DDQ:

  • Dissolution: Dissolve the DMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1).[1][7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if necessary.[1]

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. The crude product can then be purified by silica gel column chromatography.[1]

This method is highly selective for the DMB group, leaving Benzyl ethers, Boc groups, and various silyl ethers intact.[1][10]

G cluster_0 Orthogonal Deprotection Workflow Start DMB, Bn, Boc Protected Substrate DDQ Add DDQ (1.1-1.5 eq) in CH2Cl2/H2O at 0 °C Start->DDQ Selective Oxidation Quench Quench with Sat. NaHCO3 DDQ->Quench Reaction Complete (TLC) Side_Product 2,4-Dimethoxybenzaldehyde DDQ->Side_Product Byproduct Formation Result Bn, Boc Protected Substrate (DMB Cleaved) Quench->Result G cluster_1 Reduction Pathways of DMB Oxime Ether Start DMB Oxime Ether (R-C=N-O-DMB) Desired Desired Product: Hydroxylamine (R-CH-NH-O-DMB) Start->Desired Mild Reduction (e.g., Catalytic H2) Side1 Side Product 1: N-O Cleavage (R-CH-NH2 + DMB-OH) Start->Side1 Harsh Reduction (N-O Cleavage) Side2 Side Product 2: Over-reduction (R-CH-NH-DMB) Desired->Side2 Further Reduction

Caption: Potential outcomes of DMB oxime ether reduction.

References
  • Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3 - Benchchem.
  • 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups - Benchchem.
  • Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers - Benchchem.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem.
  • 2,4-Dimethoxybenzaldehyde - Wikipedia.
  • 2,4-Dimethoxybenzaldehyde - Chem-Impex.
  • The crystal structures of four dimethoxybenzaldehyde isomers - PMC - NIH.
  • A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols - Benchchem.
  • A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl - Benchchem.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI.
  • Application Notes and Protocols for Selective Cleavage of the ODmb Group in Solid-Phase Synthesis - Benchchem.
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene - UCLA – Chemistry and Biochemistry.

Sources

Technical Support Center: O-(2,4-Dimethoxybenzyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to optimize your reaction yields and overcome common challenges encountered in the laboratory.

I. Troubleshooting Guide: Maximizing Yield and Purity

The synthesis of this compound typically proceeds via a two-step process: N-alkylation of a hydroxylamine equivalent with 2,4-dimethoxybenzyl chloride, followed by deprotection. The most common route involves the use of N-hydroxyphthalimide in a Gabriel-type synthesis.[1][2] Low yields can arise from issues in either the alkylation or the deprotection step.

Issue 1: Low Yield in the N-Alkylation Step (Reaction of 2,4-Dimethoxybenzyl Halide with N-Hydroxyphthalimide)

Question: My initial N-alkylation of N-hydroxyphthalimide with 2,4-dimethoxybenzyl chloride is resulting in a low yield of the desired N-(2,4-dimethoxybenzyloxy)phthalimide intermediate. What are the potential causes and how can I improve this?

Answer:

Low yields in this SN2 reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.

A. Causality Analysis:

  • Poor Nucleophilicity of N-Hydroxyphthalimide: N-hydroxyphthalimide is acidic (pKa ~8.3), and for it to act as an effective nucleophile, it needs to be deprotonated by a suitable base.[2] Incomplete deprotonation will result in unreacted starting material.

  • Sub-optimal Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the phthalimide anion more nucleophilic.[3]

  • Side Reactions of the Alkylating Agent: 2,4-Dimethoxybenzyl chloride is a relatively reactive benzylic halide. Under certain conditions, it can undergo elimination or react with other nucleophiles present in the reaction mixture.

  • Reaction Temperature and Time: Like many reactions, there is an optimal balance of temperature and time. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

B. Recommended Solutions & Protocols:

Here is a systematic approach to troubleshoot and optimize the N-alkylation step:

1. Base Selection and Deprotonation:

  • Recommended Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used. K2CO3 is a milder, non-hygroscopic base, making it easier to handle. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation.

  • Protocol with K2CO3:

    • In a round-bottom flask, dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous DMF.

    • Add finely ground, anhydrous K2CO3 (1.5 - 2.0 eq).

    • Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium salt.

    • Slowly add a solution of 2,4-dimethoxybenzyl chloride (1.0-1.2 eq) in DMF.

  • Protocol with NaH:

    • To a flame-dried flask under an inert atmosphere (N2 or Ar), add a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Slowly add a solution of 2,4-dimethoxybenzyl chloride (1.0-1.2 eq) in DMF at 0 °C, then allow to warm to room temperature.

2. Solvent and Temperature Optimization:

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSOPolar aprotic solvents that enhance the nucleophilicity of the phthalimide anion.[3]
Temperature Room temperature to 50 °CStart at room temperature. If the reaction is sluggish (monitored by TLC), gentle heating can increase the rate. Avoid excessive heat to minimize side reactions.
Reaction Time 12 - 24 hoursMonitor the reaction progress by TLC until the N-hydroxyphthalimide is consumed.

3. Visualization of the N-Alkylation Workflow:

G cluster_0 Step 1: N-Alkylation N-Hydroxyphthalimide N-Hydroxyphthalimide Deprotonation Deprotonation N-Hydroxyphthalimide->Deprotonation Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Deprotonation SN2 Reaction SN2 Reaction Deprotonation->SN2 Reaction Phthalimide Anion 2,4-Dimethoxybenzyl Chloride 2,4-Dimethoxybenzyl Chloride 2,4-Dimethoxybenzyl Chloride->SN2 Reaction N-(2,4-dimethoxybenzyloxy)phthalimide N-(2,4-dimethoxybenzyloxy)phthalimide SN2 Reaction->N-(2,4-dimethoxybenzyloxy)phthalimide

Caption: Workflow for the N-alkylation of N-hydroxyphthalimide.

Issue 2: Low Yield or Difficulty in the Deprotection Step (Hydrazinolysis)

Question: I have successfully synthesized the N-(2,4-dimethoxybenzyloxy)phthalimide intermediate, but the final hydrazinolysis step to obtain this compound is giving a low yield. How can I improve this?

Answer:

The cleavage of the phthalimide group is most commonly achieved by hydrazinolysis, a procedure known as the Ing-Manske procedure.[1] While effective, this step can be problematic if not performed under optimal conditions.

A. Causality Analysis:

  • Incomplete Reaction: The reaction with hydrazine may not have gone to completion. This can be due to insufficient hydrazine, reaction time, or an inappropriate solvent.

  • Difficult Separation of Product from Phthalhydrazide: The byproduct of this reaction, phthalhydrazide, can sometimes be difficult to separate from the desired product, leading to apparent low yields after purification.[1] Phthalhydrazide is a solid precipitate.

  • Product Degradation: The desired hydroxylamine product can be sensitive to harsh reaction conditions.

B. Recommended Solutions & Protocols:

1. Optimizing Hydrazinolysis:

  • Reagent: Use hydrazine hydrate (N2H4·H2O) or anhydrous hydrazine. Hydrazine hydrate is generally sufficient and safer to handle.

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the reaction.

  • Protocol:

    • Dissolve the N-(2,4-dimethoxybenzyloxy)phthalimide intermediate (1.0 eq) in ethanol or methanol.

    • Add hydrazine hydrate (1.5 - 2.0 eq).

    • Stir the reaction at room temperature or with gentle heating (reflux) for 2-4 hours. Monitor the reaction by TLC.

    • A white precipitate of phthalhydrazide will form.

2. Product Isolation and Purification:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

3. Alternative Deprotection Methods:

While hydrazinolysis is standard, other methods can be considered if it proves problematic:

  • Acidic Hydrolysis: Refluxing with a strong acid like HCl can cleave the phthalimide, but this may also cleave the dimethoxybenzyl ether if the conditions are too harsh.[4]

  • Basic Hydrolysis: Treatment with a strong base like NaOH can also be effective, but may not be compatible with other functional groups in more complex molecules.[3]

4. Visualization of the Deprotection Workflow:

G cluster_1 Step 2: Deprotection (Hydrazinolysis) N-(2,4-dimethoxybenzyloxy)phthalimide N-(2,4-dimethoxybenzyloxy)phthalimide Hydrazinolysis Hydrazinolysis N-(2,4-dimethoxybenzyloxy)phthalimide->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Phthalhydrazide (byproduct) Phthalhydrazide (byproduct) Hydrazinolysis->Phthalhydrazide (byproduct)

Caption: Workflow for the hydrazinolysis deprotection step.

II. Frequently Asked Questions (FAQs)

Q1: Can I use 2,4-dimethoxybenzyl alcohol directly in a Mitsunobu reaction with N-hydroxyphthalimide?

A1: Yes, the Mitsunobu reaction is a viable alternative for the N-alkylation step.[5][6][7] This reaction allows for the direct conversion of an alcohol to the corresponding N-alkoxyphthalimide. The reaction typically employs triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

  • Key Considerations:

    • The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for 2,4-dimethoxybenzyl alcohol.[7][9]

    • Purification can be challenging due to the triphenylphosphine oxide byproduct.[8]

Q2: Are there alternative hydroxylamine equivalents I can use instead of N-hydroxyphthalimide?

A2: Yes, several other reagents can be used. N-hydroxysuccinimide is a common alternative.[10] Another approach involves using a protected hydroxylamine, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which can be alkylated and then deprotected under acidic conditions, avoiding the use of hydrazine.[10]

Q3: My final product appears to be unstable. What are the proper storage conditions for this compound?

A3: this compound, like many hydroxylamine derivatives, can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal) and protected from light.

Q4: The 2,4-dimethoxybenzyl (DMB) group is known to be an acid-labile protecting group. Could it be cleaved during the work-up or purification?

A4: The DMB group is indeed cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[11][12] During a standard work-up for the synthesis of DMBHA, exposure to strong acids should be avoided. If an acidic wash is necessary, use a dilute, weak acid and minimize the contact time. For chromatographic purification, it is advisable to use a neutral solvent system or add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to prevent cleavage on the silica gel, which can be slightly acidic.

Q5: I am observing an unexpected byproduct in my N-alkylation reaction. What could it be?

A5: A possible byproduct is the bis-alkylated product, where the oxygen of the N-hydroxyphthalimide is also alkylated. This is less common but can occur under certain conditions. Another possibility is the self-condensation of 2,4-dimethoxybenzyl chloride. To identify the byproduct, it is recommended to isolate it and characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Adjusting the stoichiometry of your reagents (avoiding a large excess of the alkylating agent) can help minimize the formation of such byproducts.

III. References

  • Three-component synthesis of β-aminoxy amides. Organic Chemistry Frontiers (RSC Publishing). Available from:

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. American Chemical Society. Available from:

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR. Available from:

  • Synthesis of Aminooxy Glycoside Derivatives of the Outer Core Domain of Pseudomonas aeruginosa Lipopolysaccharide. PMC - NIH. Available from:

  • A New Supported Reagent for the Parallel Synthesis of O-Alkyl Hydroxylamines. Synfacts. Available from:

  • Synthesis of an Aminooxy Derivative of the Trisaccharide Globotriose Gb3. MDPI. Available from:

  • Synthesis of O-Amino Sugars and Nucleosides. PMC - NIH. Available from:

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from:

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC - NIH. Available from:

  • This compound. Biosynth. Available from:

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from:

  • Gabriel synthesis. Wikipedia. Available from:

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from:

  • Gabriel Synthesis. Chemistry LibreTexts. Available from:

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available from:

  • The Gabriel Synthesis. Chemistry Steps. Available from:

  • 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. Available from:

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available from:

Sources

Technical Support Center: Purification of O-(2,4-Dimethoxybenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Welcome to the technical support center for the purification of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable synthetic intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The O-(2,4-dimethoxybenzyl) group is an acid-labile protecting group for the hydroxylamine functionality.[1][2] Its purification is often complicated by the inherent basicity of the nitrogen atom, the lability of the DMB group under certain conditions, and the polarity of the molecule. This guide addresses the most common issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide - Common Purification Issues

This section tackles specific problems you might encounter during the work-up and purification of your DMB-protected hydroxylamine derivative.

Question 1: My crude product appears as an intractable oil after aqueous work-up. How can I induce crystallization?

Answer: This is a frequent challenge. The residual solvent and minor impurities can act as "anti-solvents" for crystallization.

  • Causality: O-alkylated hydroxylamines can form stable solvates or have melting points below room temperature. The free base form is generally less crystalline than its corresponding acid salt.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: First, ensure all extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other volatile impurities.

    • Salt Formation: Convert a small sample of the oil to its hydrochloride (HCl) salt. Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and add a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl). The resulting salt is often a crystalline solid that can be filtered and washed.[3][4]

    • Solvent-Antisolvent Crystallization: If the oil is pure but reluctant to crystallize, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise with vigorous stirring until persistent turbidity is observed. Warming the solution to dissolve the turbidity and then allowing it to cool slowly can often yield crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.

Question 2: My TLC plate shows multiple spots after purification. What are the likely impurities and how do I remove them?

Answer: Identifying the source of impurities is key to selecting the right purification strategy.

  • Common Impurities:

    • Starting Material: Unreacted 2,4-dimethoxybenzyl bromide or alcohol.

    • DMB Cleavage Product: 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzyl alcohol, formed by premature deprotection.[2]

    • N-Oxide: Over-oxidation of the starting material or product.

    • Bis-alkylated Product: If the nitrogen is further substituted.

  • Identification & Removal Strategy:

Impurity IdentityTLC Appearance (Relative to Product)Removal Strategy
2,4-dimethoxybenzyl alcoholLess polar (higher Rf)Standard silica gel chromatography.
2,4-dimethoxybenzaldehydeLess polar (higher Rf)Standard silica gel chromatography.
Unreacted N-hydroxy precursorMore polar (lower Rf)Standard silica gel chromatography.
DMB Cleavage (Deprotected hydroxylamine)Highly polar (baseline Rf)Acid-base extraction. The deprotected product will have a different solubility profile.
  • Expert Insight: The DMB group is sensitive to strong acids.[1] If you observe a spot corresponding to 2,4-dimethoxybenzyl alcohol, it's a strong indicator that your purification conditions (e.g., un-neutralized silica gel) or work-up are too acidic.

Question 3: My product is decomposing or streaking badly on the silica gel column. What is happening and how can I prevent it?

Answer: The basic nitrogen of the hydroxylamine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, and even acid-catalyzed decomposition (cleavage of the DMB group).

  • The Solution: Column Deactivation.

    • Base Additive in Eluent: The most common method is to add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase. This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your starting eluent containing the base additive. This ensures the entire column is neutralized before you load your sample.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best general purification strategy for a newly synthesized DMB-hydroxylamine derivative?

Answer: A multi-step approach is often best. The optimal workflow depends on the nature of the impurities and the physical state of your product.

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup extraction Acid-Base Extraction workup->extraction Non-basic impurities present? chromatography Column Chromatography workup->chromatography Neutral / polar impurities extraction->chromatography Further polishing needed crystallization Recrystallization / Salt Formation extraction->crystallization Product is solid chromatography->crystallization Product is solid & >95% pure final_product Pure Product chromatography->final_product Product is oil & pure crystallization->final_product

  • Initial Work-up & Extraction: Begin with a standard aqueous work-up. Use a mild base like sodium bicarbonate (NaHCO₃) solution to wash the organic layer. This removes acidic byproducts. If you have significant non-basic organic impurities (like leftover alkylating agent), an acid-base extraction is highly effective. Dissolve your crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer, discard the organic layer, neutralize the aqueous layer with base, and extract your pure product back into an organic solvent.

  • Chromatography: This is the workhorse for removing closely related impurities. Use a deactivated column as described in Troubleshooting Question 3.

  • Crystallization: If the product from chromatography is a solid, recrystallization is an excellent final step to achieve high purity and obtain a stable, crystalline material.

FAQ 2: Should I purify the free base or the hydrochloride salt? What are the pros and cons?

Answer: This choice depends on the physical properties of your compound and the requirements of the next synthetic step.

FormProsCons
Free Base - Directly usable in many subsequent reactions.- Soluble in a wider range of organic solvents.- Often an oil or low-melting solid.- Can be less stable for long-term storage.- More challenging to purify by crystallization.
Hydrochloride Salt - Typically a stable, crystalline solid.[3]- Easier to handle and weigh accurately.- Purification by recrystallization is often straightforward.- May need to be neutralized (free-based) before the next reaction.- Lower solubility in non-polar organic solvents.

Expert Recommendation: For initial purification and long-term storage, converting to the HCl salt is often advantageous due to its stability and crystallinity. You can easily regenerate the free base when needed by dissolving the salt in water, adding a base like NaHCO₃, and extracting with an organic solvent.

FAQ 3: What are the key stability considerations for these compounds during purification and storage?

Answer: There are two main points of instability:

  • Acid Lability of the DMB Group: Avoid strong acids (TFA, concentrated HCl) and even prolonged exposure to mildly acidic conditions like raw silica gel.[1][5] This can cleave the protecting group.

  • N-O Bond Lability: The hydroxylamine N-O bond can be susceptible to cleavage under certain reductive conditions (e.g., some transition metal-catalyzed hydrogenations).[6] Be mindful of this when planning subsequent synthetic steps.

For storage, keep the purified compound (preferably as the HCl salt) in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent slow oxidative degradation.

Part 3: Key Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed to prevent product degradation on the column.

  • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexanes). To this solvent mixture, add 0.5-1% triethylamine (Et₃N) by volume.

  • Pack the Column: Prepare a slurry of silica gel in the Et₃N-containing eluent. Pack the column as you normally would.

  • Equilibrate: Flush the packed column with at least 5 column volumes of the Et₃N-containing eluent to ensure the entire stationary phase is neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute and Collect: Run the chromatography, collecting fractions and monitoring by TLC.

  • Isolate: Combine the pure fractions and remove the solvent and the triethylamine under reduced pressure. Co-evaporation with a solvent like dichloromethane can help remove the last traces of Et₃N.

chromatography_setup

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing non-basic impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (50 mL, e.g., ethyl acetate or dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 25 mL). Your DMB-hydroxylamine derivative will move into the aqueous layer as the hydrochloride salt.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add solid NaHCO₃ or a saturated aqueous solution until the pH is ~8-9 (check with pH paper) and gas evolution ceases.

  • Back-Extraction: Extract the neutralized aqueous solution with the original organic solvent (3 x 30 mL). Your purified free-base product is now back in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2025). Scopus. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Journal of Organic Chemistry, 36(25), 3966–3970. Retrieved from [Link]

  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Periodica Polytechnica Chemical Engineering, 61(4), 264. Retrieved from [Link]

  • Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent. Our focus is on explaining the "why" behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

This compound is a protected hydroxylamine derivative. The 2,4-dimethoxybenzyl (DMB) group serves as a protecting group for the hydroxylamine functionality, which can be cleaved under specific, mild conditions. Its primary application is in the formation of O-protected oximes from aldehydes and ketones.[1][2] These oximes are stable intermediates in multi-step syntheses and are particularly valuable in the preparation of various nitrogen-containing compounds.[3] The DMB group offers advantages over other protecting groups due to its facile removal under oxidative or mild acidic conditions, often leaving other sensitive functional groups intact.[4][5]

What is the general mechanism for oxime formation using DMB-ONH₂?

The formation of an oxime from an aldehyde or ketone and DMB-ONH₂ proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon.[6][7] This is followed by proton transfer steps, often facilitated by a weakly acidic medium, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond of the oxime.[2][7]

Caption: Mechanism of Oxime Formation.

Under what conditions is the DMB protecting group typically cleaved?

The 2,4-dimethoxybenzyl (DMB) group is prized for its susceptibility to cleavage under mild conditions that are often orthogonal to other protecting groups. The two primary methods for DMB deprotection are:

  • Oxidative Cleavage: This is the most common and selective method. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are highly effective.[4][5] The electron-rich DMB ring facilitates an oxidative cleavage, regenerating the hydroxyl group (or oxime in this context) and producing 2,4-dimethoxybenzaldehyde as a byproduct.[4]

  • Acidic Cleavage: The DMB group can also be removed under moderately acidic conditions, for instance, with trifluoroacetic acid (TFA).[8][9] The stability of the 2,4-dimethoxybenzyl carbocation drives this reaction.[9] However, this method is less selective if other acid-labile protecting groups are present.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with DMB-ONH₂.

Issue 1: Low or No Yield of the Desired Oxime Product

Question: I've reacted my aldehyde/ketone with DMB-ONH₂, but I'm seeing a low yield of the oxime product, or mostly unreacted starting material. What could be the cause?

Answer: Low conversion to the oxime can stem from several factors. Here's a systematic approach to troubleshooting:

1. Inadequate Reaction Conditions:

  • pH of the reaction medium: Oxime formation is often catalyzed by weak acids.[2] If the reaction medium is too neutral or basic, the reaction may be sluggish. Conversely, strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity. Aim for a pH between 4 and 5. A common practice is to use a buffer system, such as sodium acetate/acetic acid, or to use the hydrochloride salt of the hydroxylamine with a base like pyridine.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and can help to solubilize the reactants and stabilize the transition state. For less reactive carbonyls, a higher boiling point solvent may be necessary to drive the reaction to completion.

  • Temperature: While many oximation reactions proceed readily at room temperature, sterically hindered or electronically deactivated carbonyl compounds may require heating.[10] Monitor the reaction by Thin Layer Chromatography (TLC) and consider a gradual increase in temperature if the reaction is slow.

2. Purity and Stability of Reactants:

  • DMB-ONH₂ Stability: this compound can degrade over time, especially if not stored properly. It should be stored in a cool, dark place. If you suspect degradation, it's advisable to use a fresh batch or verify the purity of your existing stock.

  • Carbonyl Compound Purity: Impurities in your aldehyde or ketone starting material can interfere with the reaction. Ensure your carbonyl compound is of high purity.

3. Steric Hindrance:

  • Highly substituted or sterically bulky ketones can be slow to react. In such cases, longer reaction times, elevated temperatures, and a slight excess of the hydroxylamine reagent may be necessary.

Experimental Protocol: General Procedure for Oxime Formation

  • Dissolve the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add this compound (1.1-1.5 equiv) to the solution.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) or a buffer to maintain a pH of 4-5.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can typically be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Issue 2: Difficulty in Deprotecting the DMB-Oxime

Question: I'm having trouble cleaving the DMB group from my oxime. My deprotection reaction is either incomplete or results in a complex mixture of products. What should I consider?

Answer: Challenges in DMB deprotection often relate to the choice of reagent and reaction conditions, as well as the nature of the substrate itself.

1. Optimizing Oxidative Cleavage with DDQ:

  • Stoichiometry: Ensure you are using a sufficient excess of DDQ (typically 1.1-1.5 equivalents).[4]

  • Solvent System: A common and effective solvent system is a mixture of dichloromethane (DCM) and water (e.g., 18:1 or 10:1).[4][5] The water is crucial for the hydrolysis of an intermediate species.[4]

  • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[4] For less reactive substrates, gentle heating may be required, but be cautious as this can lead to side reactions.

  • Work-up: The reduced form of DDQ (DDQH₂) is acidic.[5] A basic work-up, such as washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is often necessary to remove this byproduct and prevent any acid-catalyzed degradation of your product.[4]

2. Addressing Substrate-Specific Issues:

  • Electron-Rich Functionality: Substrates containing other electron-rich moieties, such as dienes or activated aromatic rings, may react with DDQ.[11] In such cases, alternative deprotection methods or protection of the sensitive group may be necessary.

  • Acid-Sensitivity: If your molecule contains other acid-labile groups (e.g., Boc, acetals), acidic deprotection with TFA is not suitable. Oxidative cleavage with DDQ under neutral conditions is the preferred method.

Data Presentation: Comparison of DMB Deprotection Methods

MethodReagentTypical ConditionsReaction TimeKey Considerations
Oxidative CleavageDDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt1-4 hoursHighly selective; electron-rich functional groups may be sensitive; requires a basic work-up.[4][5]
Oxidative CleavageCAN (2-3 equiv)Acetonitrile/H₂O, 0 °C to rt0.5-2 hoursCan be less selective than DDQ; may not be suitable for substrates with other oxidizable groups.
Acidic CleavageTFACH₂Cl₂, 0 °C to rt0.5-3 hoursNot suitable for substrates with other acid-labile protecting groups.[8]
Issue 3: Unexpected Side Reactions During Oxime Formation or Deprotection

Question: I'm observing unexpected byproducts in my reaction. What are some common side reactions and how can I mitigate them?

Answer: Side reactions can occur at either the oxime formation or deprotection stage. Understanding these potential pathways is key to minimizing their occurrence.

1. Side Reactions During Oxime Formation:

  • Beckmann Rearrangement/Fragmentation: While less common under standard oximation conditions, subsequent treatment of the oxime under acidic or thermal stress can lead to the Beckmann rearrangement (for ketoximes) to form amides, or fragmentation to nitriles.[10] To avoid this, maintain mild reaction conditions and purify the oxime promptly after its formation.

2. Side Reactions During Deprotection:

  • Reaction with the Aldehyde Byproduct: The 2,4-dimethoxybenzaldehyde formed during deprotection can potentially react with other nucleophiles in your molecule. While often not a major issue, if your product is particularly sensitive, it may be beneficial to use a scavenger to trap the aldehyde.

  • Over-oxidation: With powerful oxidants like CAN, or if an excessive amount of DDQ is used at elevated temperatures, oxidation of other functional groups in your molecule can occur. Careful control of stoichiometry and temperature is crucial.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions (pH, Solvent, Temp) start->check_conditions check_reagents Verify Reagent Purity (DMB-ONH₂, Carbonyl) start->check_reagents check_sterics Assess Steric Hindrance start->check_sterics adjust_conditions Optimize Conditions: - Adjust pH to 4-5 - Screen Solvents - Increase Temperature check_conditions->adjust_conditions use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents modify_for_sterics Increase Reaction Time/ Temperature/Reagent Excess check_sterics->modify_for_sterics

Caption: Troubleshooting Workflow for Low Oxime Yield.

Concluding Remarks

This compound is a powerful tool in the synthetic chemist's arsenal. Successful application hinges on a solid understanding of the reaction mechanism and the factors that influence both oxime formation and deprotection. By carefully considering the points outlined in this guide, researchers can effectively troubleshoot common issues and optimize their synthetic routes to achieve high yields and purity.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
  • BenchChem. (n.d.). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl Ethers.
  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • ChemTube3D. (n.d.). Oxime formation.
  • Wikipedia. (n.d.). Oxime.
  • BYJU'S. (n.d.). Oximes.
  • ResearchGate. (2025). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes.
  • PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycles.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.

Sources

Technical Support Center: O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.

Section 1: Troubleshooting Guide

This section addresses specific issues that can occur during the formation of DMB-oximes and the subsequent deprotection steps. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the DMB-Oxime Product

Question: I am reacting my aldehyde/ketone with this compound, but I'm observing very low conversion to the desired oxime. What could be the problem?

Underlying Principles: Oxime formation is a reversible condensation reaction between a hydroxylamine and a carbonyl compound.[1] The reaction rate and equilibrium position are highly dependent on pH, solvent, and the presence of catalysts.[1][2] The reaction proceeds optimally in a slightly acidic pH range (typically 4-5) to facilitate both the nucleophilic attack of the hydroxylamine and the dehydration of the hemiaminal intermediate.[1][3]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Incorrect pH The optimal pH for oxime formation is typically between 4 and 5.[1][3] At lower pH, the hydroxylamine becomes protonated and non-nucleophilic. At higher pH, the dehydration of the tetrahedral intermediate is slow. Use a buffered system (e.g., acetate buffer) to maintain the optimal pH.
Inadequate Catalyst Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime formation by forming a more reactive Schiff base intermediate.[1][2][4] Consider adding a catalytic amount of aniline (typically 10 mol%) to your reaction mixture.
Solvent Choice The reaction is often performed in aqueous media or polar aprotic solvents like DMF or NMP.[2] Ensure your carbonyl compound and DMB-ONH2 are soluble in the chosen solvent system. Using high-grade, pure solvents is recommended to avoid side reactions with trace carbonyl impurities.[4]
Decomposition of DMB-ONH2 This compound can be sensitive to storage conditions. Ensure it has been stored properly (cool, dry, and protected from light). Purity can be checked by NMR or melting point.
Steric Hindrance Highly hindered ketones or aldehydes will react more slowly. In these cases, increasing the reaction temperature and/or using a more potent catalyst may be necessary.
Issue 2: Difficulty in Cleaving the DMB Protecting Group

Question: I have successfully formed my DMB-oxime, but now I am struggling to remove the 2,4-dimethoxybenzyl group. My standard acidic conditions are not working or are leading to decomposition.

Underlying Principles: The DMB group is an acid-labile protecting group. The two electron-donating methoxy groups on the benzyl ring stabilize the formation of a carbocation upon protonation, making it more susceptible to cleavage under acidic conditions compared to an unsubstituted benzyl group.[5][6] However, the stability of the substrate and other functional groups must be considered when choosing the deprotection method.

Deprotection Strategies & Troubleshooting:

Method Reagents & Conditions Advantages Common Pitfalls & Solutions
Acidic Cleavage Trifluoroacetic acid (TFA) in CH₂Cl₂[7][8]Simple, common reagents.Pitfall: Incomplete reaction or decomposition of sensitive substrates.[8] Solution: Add a scavenger like anisole or thioanisole to trap the liberated DMB carbocation and prevent side reactions.[6][8] If standard TFA is ineffective, a stronger acid like triflic acid may be required, again with a scavenger.[8]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN)[5][6]Mild conditions, orthogonal to many other protecting groups.[5]Pitfall: Other electron-rich aromatic groups or sensitive functional groups in the molecule may also be oxidized. Solution: Carefully control the stoichiometry of the oxidizing agent (typically 1.1-1.5 equivalents of DDQ).[5] Perform the reaction at low temperatures (0 °C to room temperature) to improve selectivity.[5]

A decision-making workflow for DMB deprotection can be visualized as follows:

DMB_Deprotection start DMB-Protected Compound acid_sensitive Are other functional groups acid-sensitive? start->acid_sensitive try_tfa Use TFA with scavenger (e.g., anisole) acid_sensitive->try_tfa No try_ddq Use DDQ or CAN acid_sensitive->try_ddq Yes oxidative_sensitive Are other groups sensitive to oxidation? oxidative_sensitive->try_ddq No failure Re-evaluate Strategy oxidative_sensitive->failure Yes try_tfa->oxidative_sensitive Failure success Deprotected Product try_tfa->success Success try_ddq->success Success try_ddq->failure Failure

Caption: Decision tree for selecting a DMB deprotection strategy.

Issue 3: Side Reactions During Oxime Formation or Deprotection

Question: I am observing unexpected byproducts in my reaction mixture. What are common side reactions and how can I avoid them?

Common Side Reactions and Mitigation:

  • Beckmann Rearrangement: Under strongly acidic conditions, ketoximes can undergo rearrangement to form amides. This is generally not an issue during oxime formation but can be a concern during acidic deprotection of the DMB group if harsh conditions are used.

    • Solution: Use the mildest effective acidic conditions for deprotection. Oxidative cleavage is a good alternative to avoid this side reaction.

  • Over-oxidation: When using oxidative cleavage with DDQ or CAN, other sensitive functional groups may be oxidized.

    • Solution: As mentioned previously, carefully control stoichiometry and temperature.[5]

  • Reaction with Solvent Impurities: Trace amounts of aldehydes or ketones in solvents can react with the highly nucleophilic this compound.[4]

    • Solution: Use high-purity, freshly opened solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the DMB protecting group for hydroxylamines?

The primary advantage of the DMB group is its relative ease of cleavage under mildly acidic or oxidative conditions, providing an orthogonal deprotection strategy in the presence of other protecting groups like benzyl ethers.[5] The electron-donating methoxy groups make it significantly more labile than a standard benzyl group.[5][6]

Q2: How can I monitor the progress of my oxime formation reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction by observing the disappearance of the starting carbonyl compound. For more quantitative analysis, techniques like UV-Vis spectroscopy can be used to monitor changes in absorbance, or Mass Spectrometry (MS) can directly detect the formation of the product.[9]

Q3: Is this compound stable? What are the proper storage conditions?

While generally stable, it is best to store this compound and its salts in a cool, dry place, protected from light and air to prevent degradation. It is an irritant and should be handled with appropriate personal protective equipment.[10]

Q4: Can I use DMB-ONH2 in bioconjugation reactions?

Yes, oxime ligation is a widely used bioorthogonal reaction for bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[1][2] The reaction can be performed in aqueous media, making it suitable for modifying biomolecules like peptides and proteins.[2]

Q5: What is the mechanism of aniline catalysis in oxime formation?

Aniline acts as a nucleophilic catalyst. It first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and reacts more rapidly with the hydroxylamine than the original carbonyl compound, thus accelerating the overall rate of oxime formation.[2][4]

Aniline_Catalysis cluster_0 Aniline Catalysis Pathway cluster_1 Uncatalyzed Pathway Carbonyl Carbonyl Protonated Schiff Base Protonated Schiff Base Carbonyl->Protonated Schiff Base + Aniline, -H2O Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Hydroxylamine Oxime Oxime Protonated Schiff Base->Oxime + Hydroxylamine, -Aniline Hemiaminal->Oxime -H2O

Caption: Simplified comparison of uncatalyzed vs. aniline-catalyzed oxime formation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for DMB-Oxime Formation
  • Dissolve the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethanol/water, buffered to pH 4.5 with acetate buffer).

  • Add this compound hydrochloride (1.1-1.2 equiv) and a catalytic amount of aniline (0.1 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting carbonyl is consumed.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of DMB-Oxime using TFA
  • Dissolve the DMB-protected oxime (1.0 equiv) in dichloromethane (DCM).

  • Add a scavenger such as anisole (5-10 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

References

  • BenchChem. (n.d.). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
  • ResearchGate. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Biosynth. (n.d.). This compound.
  • PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • LOCKSS. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA).
  • ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?.
  • SpringerLink. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
  • Thieme. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • ResearchGate. (n.d.). Global deprotection of orthogonal protecting groups.
  • BenchChem. (n.d.). A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques.
  • RSC Publishing. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
  • PMC - NIH. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • PMC - NIH. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Butanal Oxime Synthesis.
  • Britannica. (2025). Hydroxylamine.
  • Wikipedia. (n.d.). Hydroxylamine.

Sources

Technical Support Center: O-(2,4-Dimethoxybenzyl)hydroxylamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction to this compound

This compound is a crucial building block in organic synthesis, notably in the preparation of various biologically active compounds.[1] Its dimethoxybenzyl protecting group offers specific advantages in terms of stability and cleavage conditions. However, transitioning from bench-scale synthesis to larger, process-scale production presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies.

This guide aims to be a comprehensive resource, providing not just procedural steps but also the underlying rationale to empower you to make informed decisions during your scale-up campaigns.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the scale-up of reactions involving DMBHA.

Q1: What are the primary safety concerns when scaling up reactions with hydroxylamine derivatives like DMBHA?

A1: The primary concern with hydroxylamine and its derivatives is their potential for thermal instability and exothermic decomposition.[2][3] While DMBHA is more stable than free hydroxylamine, the N-O bond is inherently weak and can cleave under certain conditions, potentially leading to runaway reactions.[4]

Key Considerations:

  • Thermal Stability: Hydroxylamine derivatives can decompose exothermically, and this hazard is magnified at scale due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[4] It is crucial to determine the onset temperature of decomposition for your specific reaction mixture using techniques like Differential Scanning Calorimetry (DSC).[4]

  • Gas Evolution: Decomposition can release gaseous byproducts, such as nitrogen oxides, which can lead to a rapid pressure increase in a closed reactor.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze decomposition.[5][6]

Q2: I'm observing a lower yield on a larger scale compared to my lab-scale experiments. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can stem from several factors related to mass and heat transfer limitations.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inefficient Mixing In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize stirrer design and agitation speed. - Consider using baffles to improve mixing efficiency. - For biphasic reactions, ensure adequate interfacial area.
Poor Temperature Control The reduced surface-area-to-volume ratio at scale makes it harder to remove heat from exothermic reactions or to heat the mixture evenly.[4]- Implement a more robust cooling/heating system. - Control the rate of addition of exothermic reagents.[7] - Use a reaction calorimeter to better understand the heat flow of your reaction.[4]
Extended Reaction Times What works in a few hours in the lab may take significantly longer at scale due to slower heating/cooling cycles and reagent addition. This can lead to product degradation or the formation of byproducts.- Re-optimize reaction time at the larger scale. - Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC).
Changes in Work-up Procedure Extraction and filtration efficiencies can change dramatically with scale.- Optimize solvent volumes for extractions. - Select appropriate filter sizes and types to handle larger volumes of solids and liquids.[7]
Q3: My final product is contaminated with impurities that I didn't see on a small scale. How do I identify and mitigate them?

A3: The appearance of new impurities on scale-up is often linked to the factors mentioned in Q2, particularly localized overheating and extended reaction times.

Common Impurities and Mitigation Strategies:

  • Oxidation Products: The dimethoxybenzyl group can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[8]

  • Byproducts from Side Reactions: Inefficient mixing can lead to localized excesses of reagents, promoting alternative reaction pathways.

    • Mitigation: Ensure controlled, subsurface addition of reagents into a well-agitated mixture.

  • Residual Solvents and Reagents: Larger scale purifications can be less efficient at removing all traces of solvents and unreacted starting materials.

    • Mitigation: Optimize crystallization or chromatography conditions for the larger scale. Consider techniques like tangential flow filtration for efficient washing of solids.[9]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to specific challenges you might face.

Problem 1: Difficulty in Isolating the Product During Work-up

Symptom: Formation of an emulsion during aqueous extraction, or slow filtration of the product.

Causality:

  • Emulsion Formation: The presence of partially soluble byproducts or unreacted starting materials can act as surfactants, stabilizing emulsions. This is more common in larger vessels where agitation is more vigorous.

  • Slow Filtration: The crystal morphology of your product may change on a larger scale, leading to the formation of very fine particles that clog the filter medium. This can be influenced by the rate of cooling and agitation during crystallization.

Troubleshooting Workflow:

G start Work-up Issue Encountered emulsion Emulsion during Extraction start->emulsion filtration Slow Filtration start->filtration add_brine Add saturated brine to break emulsion emulsion->add_brine centrifuge Consider centrifugation emulsion->centrifuge filter_aid Filter through Celite® or another filter aid emulsion->filter_aid change_solvent Optimize anti-solvent and crystallization solvent system filtration->change_solvent control_cooling Control cooling rate and agitation during crystallization filtration->control_cooling slurry_wash Perform a slurry wash with a non-solvent to remove fines filtration->slurry_wash

Caption: Decision tree for troubleshooting work-up issues.

Problem 2: Product Instability and Decomposition

Symptom: The isolated product darkens over time or shows signs of degradation upon storage.

Causality:

  • Light and Air Sensitivity: Like many hydroxylamine derivatives, DMBHA and its products can be sensitive to light and air.[5]

  • Residual Acidity or Basicity: Trace amounts of acid or base from the work-up can catalyze decomposition over time.

  • Thermal Stress: As previously mentioned, hydroxylamines can be thermally sensitive.[10][2]

Mitigation Protocol:

  • Purification: Ensure the final product is thoroughly purified to remove any acidic or basic residues. Wash the isolated solid with appropriate neutral solvents.

  • Drying: Dry the product under vacuum at a mild temperature to remove residual solvents without causing thermal decomposition.

  • Storage: Store the final product in an amber, tightly sealed container under an inert atmosphere (nitrogen or argon).[5] For long-term storage, refrigeration is recommended.[6]

Experimental Protocols

Illustrative Synthesis of this compound (Lab Scale)

This protocol is for illustrative purposes and should be adapted and optimized for your specific needs.

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection A 2,4-Dimethoxybenzyl Chloride E N-(2,4-Dimethoxybenzyloxy)phthalimide A->E + B N-Hydroxyphthalimide B->E + C Base (e.g., Triethylamine) C->E D Solvent (e.g., DMF) D->E G This compound E->G + F Hydrazine or Methylhydrazine F->G

Sources

effect of pH on O-(2,4-Dimethoxybenzyl)hydroxylamine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for O-(2,4-Dimethoxybenzyl)hydroxylamine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth, field-tested insights into the critical role of pH in modulating its reactivity, alongside practical troubleshooting guides and validated protocols to ensure the success of your experiments.

The Core Concept: A Reagent with a Dual pH-Dependent Personality

This compound (DMB-ONH₂) is a bifunctional molecule designed for chemoselective ligation. Its behavior is governed by two key components whose reactivity is exquisitely sensitive to pH:

  • The Aminooxy Moiety (-ONH₂): This is the "business end" for bioconjugation. It reacts with aldehydes and ketones to form a stable oxime bond. This reaction is acid-catalyzed and exhibits a distinct pH optimum.

  • The 2,4-Dimethoxybenzyl (DMB) Group: This is an acid-labile protecting group. Its stability is inversely proportional to the acidity of the environment. The two electron-donating methoxy groups on the benzyl ring make it particularly sensitive to acid, allowing for its removal under conditions that may leave other protecting groups intact.[1][2]

Understanding the interplay between these two functionalities across the pH scale is the key to mastering its use. An incorrect pH can lead to either a stalled ligation or the premature, unintended loss of the protecting group.

cluster_pH_Scale pH Scale cluster_Reactivity Reagent State & Reactivity node_basic pH > 8 (Basic) node_neutral pH ~7.4 (Neutral / Physiological) state_stable DMB-ONH₂ is Stable Ligation is very slow. DMB group is secure. node_basic->state_stable Status: Stable but Inefficient node_mild_acid pH 4.0 - 6.0 (Mildly Acidic) state_slow DMB-ONH₂ is Stable Ligation is slow but can be catalyzed. DMB group is secure. node_neutral->state_slow Status: Stable, needs catalyst for efficiency node_strong_acid pH < 2 (Strongly Acidic) state_optimal Optimal Ligation -ONH₂ is reactive. DMB group is stable. node_mild_acid->state_optimal Status: Optimal for Ligation state_cleavage DMB Deprotection -ONH₂ is protonated (unreactive). DMB group is cleaved. node_strong_acid->state_cleavage Status: Deprotection Conditions

Caption: pH-dependent reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming an oxime bond with DMB-ONH₂?

The maximal reaction rate for uncatalyzed oxime ligation is typically observed around pH 4.5 .[3][4] This is because the rate-limiting step, the dehydration of the hemiaminal intermediate, is acid-catalyzed.[1] However, at pH values below 3, the hydroxylamine nitrogen becomes protonated, which significantly reduces its nucleophilicity and slows the initial attack on the carbonyl, grinding the reaction to a halt.[5]

Q2: My biomolecule is not stable at pH 4.5. Can I perform the ligation at neutral pH?

Yes. While the uncatalyzed reaction is slow at pH 7.4, its rate can be dramatically increased by using a nucleophilic catalyst.[4][6] Aniline and its derivatives, such as p-phenylenediamine, are highly effective catalysts for this purpose.[6][7] In a model protein PEGylation, the use of a catalyst at pH 7 resulted in a rate increase of over 100-fold compared to the uncatalyzed reaction.[6]

Q3: At what pH does the DMB protecting group become unstable?

The DMB group is generally stable in neutral and mildly acidic conditions (down to pH ~4), making it compatible with the optimal conditions for oxime ligation.[1] However, it is designed to be labile under strongly acidic conditions. Cleavage is typically achieved with strong acids like Trifluoroacetic Acid (TFA) , often used in concentrations from 1-2% for selective removal up to 95% for rapid, complete deprotection.[8][9][10] This corresponds to a pH well below 1.

Q4: Is it possible to perform the oxime ligation and then cleave the DMB group in the same pot?

This is generally not feasible. The conditions required for efficient oxime ligation (pH 4.5-7.4) and DMB cleavage (pH < 1) are mutually exclusive. A sequential approach is necessary: first, perform the ligation and purify the DMB-protected conjugate. Then, in a separate step, subject the purified product to strong acid to remove the DMB group.

Q5: What are "scavengers" and why are they critical during DMB deprotection?

During acid-mediated cleavage, a highly reactive 2,4-dimethoxybenzyl carbocation is formed.[11] This electrophile can re-attach to electron-rich functional groups in your molecule (like tryptophan or tyrosine residues), leading to unwanted side products. Scavengers are nucleophilic agents, such as Triisopropylsilane (TIS) or thioanisole , that are added to the cleavage "cocktail" to trap this carbocation before it can cause damage.[11]

Data Summary: pH Effects on DMB-ONH₂

pH RangeHydroxylamine Moiety (-ONH₂)DMB Protecting GroupRecommended Action
> 8.0 Deprotonated, but ligation is extremely slow.StableNot recommended for ligation.
~ 7.4 Nucleophilic, but ligation is slow.StableLigation: Use a nucleophilic catalyst (e.g., 10-50 mM p-phenylenediamine).[3][6]
4.0 - 6.0 Optimal reactivity for uncatalyzed ligation.StableLigation: Ideal for acid-tolerant substrates.
2.0 - 3.0 Becomes protonated and non-nucleophilic. Reaction rate drops sharply.[5]Mostly stable, but risk of slow cleavage begins.Avoid this range. Poor for ligation, inefficient for cleavage.
< 2.0 Fully protonated and unreactive.Labile and readily cleaved.Deprotection: Use TFA with scavengers (e.g., TIS).[5][11]

Troubleshooting Guide

Problem: Low or No Yield from My Ligation Reaction

Low yield is a common issue, often traced back to suboptimal pH or reaction conditions.

cluster_causes Potential Causes cluster_solutions Solutions & Checks start Problem: Low Ligation Yield cause_ph Incorrect Reaction pH? start->cause_ph cause_reagent Reagent Degradation? start->cause_reagent cause_catalyst Catalyst Missing/Ineffective? start->cause_catalyst cause_conc Low Reactant Concentration? start->cause_conc sol_ph_check Verify buffer pH. Is it in the 4.5-7.4 range? cause_ph->sol_ph_check Check sol_reagent_check Use fresh DMB-ONH₂ and carbonyl compound. Store DMB-ONH₂ cold and dry. cause_reagent->sol_reagent_check Check sol_catalyst_add If at pH 7.4, add 10-50 mM aniline or p-phenylenediamine. cause_catalyst->sol_catalyst_add Check & Action sol_conc_increase Increase concentration of one or both reactants if possible. cause_conc->sol_conc_increase Action sol_ph_adjust Adjust pH to ~4.5 for uncatalyzed, or ~7.4 for catalyzed reactions. sol_ph_check->sol_ph_adjust Action

Caption: Troubleshooting workflow for low oxime ligation yield.

Problem: My DMB-protected product is disappearing during the ligation reaction.

This indicates that your reaction conditions are too acidic, causing premature cleavage of the DMB group.

  • Cause: The pH of your reaction buffer is likely below 4.0. This can happen if acidic reagents were added without proper buffering.

  • Solution: Immediately re-evaluate and measure the pH of your reaction mixture. Adjust upwards to at least pH 4.5 using a non-nucleophilic base. For future experiments, ensure your buffer has sufficient capacity to handle all components.

Problem: I see multiple products after DMB cleavage with TFA.

This is a classic sign of the DMB carbocation reacting with your molecule of interest.

  • Cause: Insufficient or no scavenger was used in the cleavage cocktail.[11]

  • Solution: Repeat the cleavage step with a fresh sample of your purified, DMB-protected material. This time, prepare a cleavage cocktail that includes a scavenger. A common and effective cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

Experimental Protocols

Protocol 1: Catalyzed Oxime Ligation at Physiological pH (7.4)

This protocol is ideal for acid-sensitive biomolecules.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of p-phenylenediamine (catalyst) in your reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Dissolve your carbonyl-containing molecule (e.g., protein, peptide) in the reaction buffer to a final concentration of 1-10 µM.

    • Dissolve this compound in a minimal amount of a compatible organic solvent (like DMSO) and then dilute into the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Ligation Reaction:

    • To your solution of the carbonyl-containing molecule, add the p-phenylenediamine stock solution to a final concentration of 20-50 mM.

    • Initiate the reaction by adding the DMB-ONH₂ stock solution. Use a 10- to 50-fold molar excess relative to your carbonyl compound.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitoring and Purification (Self-Validation):

    • Monitor the reaction progress using LC-MS or SDS-PAGE. You should observe the disappearance of your starting material and the appearance of a new product with the expected mass increase (+181.09 Da for the DMB-oxyamino group).

    • Once the reaction is complete, purify the DMB-protected conjugate using an appropriate method (e.g., size-exclusion chromatography, RP-HPLC) to remove excess reagents and catalyst.

Protocol 2: DMB Protecting Group Cleavage

This protocol describes the complete removal of the DMB group.

  • Preparation:

    • Ensure your purified DMB-protected conjugate is completely dry (lyophilized, if possible).

    • Under a chemical fume hood, prepare the cleavage cocktail. Caution: TFA is highly corrosive.

    • Cleavage Cocktail: For every 1 mg of peptide/conjugate, prepare ~100 µL of cocktail. A standard formulation is:

      • 95% Trifluoroacetic Acid (TFA)

      • 2.5% Triisopropylsilane (TIS)

      • 2.5% deionized water

  • Deprotection Reaction:

    • Chill the cleavage cocktail on ice for 5 minutes.

    • Add the chilled cocktail to your dried conjugate and vortex gently to dissolve.

    • Allow the reaction to proceed at room temperature for 1-3 hours. For very stable compounds, this can be extended, but monitor for degradation.

  • Work-up and Purification (Self-Validation):

    • Remove the TFA by blowing a gentle stream of nitrogen over the solution.

    • Precipitate the deprotected product by adding cold diethyl ether. A pellet should form.

    • Centrifuge the sample, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved DMB byproducts.

    • Dry the resulting pellet under vacuum.

    • Validate the deprotection by LC-MS. You should observe a mass decrease of 166.07 Da, corresponding to the loss of the DMB group (C₉H₁₀O₂). The final product is the free hydroxylamine (-ONH₂).

References

  • Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oxime Ligation: A Chemoselective Click-Like Reaction. Current Organic Chemistry.
  • DeFrance, M., & Lecommandoux, S. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection. [Link]

  • Shao, H., et al. (2014). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017).

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of O-(2,4-Dimethoxybenzyl)hydroxylamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the generation of peptide hydroxamic acids represents a critical step in the development of various therapeutic agents, particularly metalloproteinase inhibitors. The choice of the hydroxylamine reagent for this transformation significantly impacts the overall efficiency, purity, and scalability of the synthesis. This guide provides a comprehensive comparison of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂) with its common alternative, O-benzylhydroxylamine (Bzl-ONH₂), focusing on their performance in solid-phase peptide synthesis (SPPS).

Introduction: The Critical Role of O-Protected Hydroxylamines

Peptide hydroxamic acids are a class of compounds where the C-terminal carboxylic acid is replaced by a hydroxamic acid moiety (-CONHOH). This functional group is a key pharmacophore in many enzyme inhibitors due to its ability to chelate metal ions in the active site. The synthesis of these molecules on a solid support typically involves the coupling of a protected hydroxylamine to the resin-bound peptide, followed by cleavage and deprotection.

The use of O-protected hydroxylamines is crucial to prevent unwanted side reactions during peptide chain elongation. The protecting group must be stable throughout the synthesis yet readily cleavable under conditions that do not compromise the integrity of the peptide. The benzyl (Bzl) and 2,4-dimethoxybenzyl (DMB) groups are two of the most common O-protecting groups employed for this purpose.

Mechanism of Action and Key Chemical Properties

Both DMB-ONH₂ and Bzl-ONH₂ function by introducing a protected hydroxylamine that can be acylated by the C-terminal carboxyl group of a resin-bound peptide. The primary difference between the two lies in the lability of the O-protecting group.

The DMB group, with its two electron-donating methoxy groups on the benzyl ring, is significantly more acid-labile than the unsubstituted benzyl group. This increased lability allows for the cleavage of the DMB group under milder acidic conditions, often concurrently with the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.[1]

In contrast, the removal of the O-benzyl group typically requires stronger acidic conditions, such as treatment with hydrogen fluoride (HF), or catalytic hydrogenolysis.[2] The use of HF necessitates specialized equipment and handling procedures, making it less amenable to routine laboratory use.

Comparative Performance Analysis

While direct head-to-head comparative studies are limited, a review of the literature allows for an objective assessment of the relative performance of DMB-ONH₂ and Bzl-ONH₂ in the solid-phase synthesis of peptide hydroxamates.

FeatureThis compound (DMB-ONH₂)O-Benzylhydroxylamine (Bzl-ONH₂)
Protecting Group Lability Highly acid-labile; cleavable with standard TFA cocktailsMore stable; requires strong acids (e.g., HF) or hydrogenolysis for cleavage
Cleavage Conditions Mild (e.g., TFA/scavengers)Harsh (HF) or specific (catalytic hydrogenation)
Compatibility with Fmoc-SPPS Highly compatibleCompatible, but final cleavage may require separate, harsher steps
Reported Yields Generally high (can be >90%)Variable, dependent on cleavage method and peptide sequence
Purity of Crude Product Often high due to clean cleavageCan be lower due to harsh cleavage conditions leading to side products
Side Reactions during Cleavage Minimized due to mild conditionsPotential for side reactions with sensitive residues under strong acid
Handling and Safety Standard laboratory procedures for TFARequires specialized equipment and safety precautions for HF

Experimental Data and Protocols

The following sections provide representative experimental protocols for the synthesis of C-terminal peptide hydroxamates using both DMB-ONH₂ and Bzl-ONH₂. These protocols are based on established methods in the field and serve as a practical guide for researchers.[2][3]

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of the peptide backbone is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols on a suitable resin, such as Rink Amide or Wang resin.[3][4] The general cycle for each amino acid addition involves:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its coupling to the N-terminus of the peptide chain. Common coupling reagents include HBTU/DIPEA or DIC/Oxyma.

  • Washing: Washing of the resin with DMF to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of C-Terminal Peptide Hydroxamate using DMB-ONH₂

Protocol:

  • Peptide Synthesis: Assemble the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the completed peptide chain.

  • Coupling of DMB-ONH₂:

    • Swell the resin in DMF.

    • Prepare a solution of this compound (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activation solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide hydroxamate under vacuum.

  • Purification and Analysis: Purify the crude peptide hydroxamate by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

Diagram: SPPS Workflow for Peptide Hydroxamate with DMB-ONH₂

SPPS_DMB_Hydroxamate cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) cluster_hydroxamate Hydroxamate Formation & Cleavage start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling1 repeat Repeat for n cycles coupling1->repeat repeat->deprotection1 deprotection_final Final Fmoc Deprotection repeat->deprotection_final coupling_dmb Couple DMB-ONH₂ (HBTU/DIPEA) deprotection_final->coupling_dmb cleavage Cleavage & Deprotection (TFA/TIS/H₂O) coupling_dmb->cleavage purification Purification (RP-HPLC) cleavage->purification product Peptide Hydroxamate purification->product

Caption: Workflow for solid-phase synthesis of peptide hydroxamates using DMB-ONH₂.

Synthesis of C-Terminal Peptide Hydroxamate using Bzl-ONH₂

Protocol:

  • Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin that is stable to HF, such as MBHA resin, using standard Fmoc-SPPS.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Coupling of Bzl-ONH₂:

    • Swell the resin in DMF.

    • Activate the C-terminal carboxyl group of the peptide using a coupling agent (e.g., HBTU/DIPEA).

    • Add O-benzylhydroxylamine hydrochloride (3-5 equivalents) and an additional equivalent of base to neutralize the hydrochloride salt.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • HF Cleavage and Deprotection:

    • Caution: This step must be performed in a specialized HF cleavage apparatus by trained personnel.

    • Treat the dried resin with anhydrous liquid hydrogen fluoride (HF) containing a scavenger such as anisole at 0°C for 1 hour.[2]

    • Remove the HF under a stream of nitrogen.

  • Work-up:

    • Wash the resin with diethyl ether to remove the cleaved peptide and scavengers.

    • Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide hydroxamate.

  • Purification and Analysis: Purify the crude product by RP-HPLC and characterize by MS.

Diagram: SPPS Workflow for Peptide Hydroxamate with Bzl-ONH₂

SPPS_Bzl_Hydroxamate cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) cluster_hydroxamate Hydroxamate Formation & Cleavage start MBHA Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling1 repeat Repeat for n cycles coupling1->repeat repeat->deprotection1 deprotection_final Final Fmoc Deprotection repeat->deprotection_final coupling_bzl Couple Bzl-ONH₂ (HBTU/DIPEA) deprotection_final->coupling_bzl cleavage HF Cleavage (HF/anisole) coupling_bzl->cleavage purification Purification (RP-HPLC) cleavage->purification product Peptide Hydroxamate purification->product

Caption: Workflow for solid-phase synthesis of peptide hydroxamates using Bzl-ONH₂.

Discussion of Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of peptide hydroxamates.[3][6]

  • Racemization: The activation of the C-terminal carboxyl group for coupling with the hydroxylamine can lead to racemization, particularly if the C-terminal amino acid is prone to epimerization. The use of coupling additives like OxymaPure can help to suppress racemization.

  • Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling of the O-protected hydroxylamine. Double coupling or using a more potent coupling agent can mitigate this issue.

  • Side Reactions during Cleavage: Harsh cleavage conditions, such as the use of HF, can cause degradation of sensitive amino acids (e.g., Trp, Met) or modification of the peptide backbone. The use of appropriate scavengers in the cleavage cocktail is essential. For DMB-ONH₂, the milder TFA cleavage conditions generally result in fewer side products.

  • Lossen Rearrangement: Under certain activation conditions, hydroxamic acids can undergo a Lossen rearrangement. Careful selection of coupling reagents and reaction conditions is necessary to avoid this side reaction.

Conclusion and Recommendations

Based on the available evidence and established synthetic protocols, This compound (DMB-ONH₂) emerges as the superior reagent for the solid-phase synthesis of peptide hydroxamates in most applications.

The primary advantage of DMB-ONH₂ is the high acid lability of the DMB protecting group, which allows for its clean and efficient removal under standard TFA cleavage conditions. This one-pot deprotection and cleavage strategy simplifies the overall workflow, improves the purity of the crude product, and avoids the need for hazardous reagents like HF. The milder conditions also minimize the risk of side reactions, leading to higher overall yields of the desired peptide hydroxamate.

While O-benzylhydroxylamine is a viable alternative, its use is hampered by the requirement for harsher cleavage conditions or an additional deprotection step. This not only complicates the synthetic process but also increases the potential for product degradation and lower yields.

For researchers and drug development professionals seeking an efficient, reliable, and safer method for the synthesis of peptide hydroxamic acids, this compound is the recommended choice.

References

  • Rehman, M. M. U., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-11.
  • Cal, M., Jaremko, M., Jaremko, L., & Stefanowicz, P. (2013). Solid phase synthesis of peptide hydroxamic acids on poly(ethylene glycol)-based support. Journal of peptide science, 19(1), 9-15.
  • Lloyd, C. M. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications (Doctoral thesis, Durham University). [Link]

  • Aapptec. (n.d.). Cleavage from HMBA-MBHA Resin. [Link]

  • Sun, Y. S. (2003). Synthesis of peptides with hydroxamic acid side chain appendages (Master's Thesis, University of Louisville). [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Packman, L. C. (1995). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Peptide Science, 40(4), 209-218.
  • Babel, A. M. (2018). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols (Master's Thesis, Missouri State University). [Link]

  • Yajima, H., & Fujii, N. (1981). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Chemical and Pharmaceutical Bulletin, 29(3), 855-860.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Pasquarello, C., & Del Gatto, A. (2021). Use of Peptide Libraries for Identification and Optimization of Novel Antimicrobial Peptides. Molecules, 26(16), 4945.
  • Krishnamurthy, M., Sagar, N. R., & Sureshbabu, V. V. (2017). One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid. International Journal of Peptide Research and Therapeutics, 23, 393-401.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 56(6), 515-535.
  • Cal, M., Jaremko, M., Jaremko, L., & Stefanowicz, P. (2013). (PDF) Methods for Hydroxamic Acid Synthesis. Journal of Peptide Science, 19(1), 9-15.
  • Yajima, H., & Fujii, N. (1981). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide. Journal of the American Chemical Society, 103(20), 6143-6146.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Heinis, C., & Winter, G. (2015).
  • Babel, A. M. (2018). "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot". BearWorks.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Kumar, S., & Nussinov, R. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Pharmaceuticals, 16(12), 1709.
  • Lloyd, C. M. (2023).
  • Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Current opinion in chemical biology, 1(2), 204-211.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Lee, H. G., et al. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
  • Kumar, P., & Singh, P. (2009). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Current medicinal chemistry, 16(11), 1334-1361.
  • Rahman, M., & Kumar, K. (2024). EXPLORATION OF ADVANCES IN SOLID PHASE SYNTHESIS OF THERAPEUTIC PEPTIDES: HISTORICAL DEVELOPMENT, CURRENT TRENDS, AND FUTURE PERSPECTIVES. GSC Biological and Pharmaceutical Sciences, 26(3), 132-146.
  • de Lima, D. P. (2001). SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Química Nova, 24(4), 527-536.

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A Comparative Guide to the Synthesis of O-(2,4-Dimethoxybenzyl)hydroxylamine: An Evaluation of Two Validated Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-(2,4-Dimethoxybenzyl)hydroxylamine

This compound (DMBHA) is a key reagent and building block in medicinal chemistry and drug discovery. Its dimethoxybenzyl group serves as a valuable acid-labile protecting group for the hydroxylamine functionality, enabling its incorporation into complex molecules during multi-step syntheses. DMBHA is notably utilized in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors for cancer therapy.[1] The ability to efficiently and reliably synthesize this compound is therefore of critical importance to researchers in the field.

This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, present detailed, validated experimental protocols, and offer data-driven insights to assist researchers in selecting the optimal strategy for their specific needs.

Method 1: Synthesis via O-Alkylation of a Carbamate Precursor

This modern and efficient two-step approach begins with the readily available 2,4-dimethoxybenzyl alcohol. The core strategy involves converting the alcohol into a good leaving group (a mesylate) and subsequently using it to alkylate an N-protected hydroxylamine derivative, tert-butyl N-hydroxycarbamate. The final step is a simple acidic deprotection to yield the desired product as its hydrochloride salt. This method is advantageous as it avoids the use of potentially harsh halogenating agents and often proceeds with high yields and clean conversions.[2]

Reaction Pathway

The synthesis proceeds in two distinct stages:

  • Mesylation and Alkylation: 2,4-Dimethoxybenzyl alcohol is first converted to its corresponding methanesulfonate (mesylate) ester. This highly reactive intermediate is then used in situ to alkylate tert-butyl N-hydroxycarbamate in the presence of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Acidic Deprotection: The resulting N-Boc protected hydroxylamine is treated with hydrochloric acid in an ethereal solution to cleanly cleave the tert-butyloxycarbonyl (Boc) group, affording the final product, this compound hydrochloride, typically as a crystalline solid.

Method_1_Pathway cluster_0 Step 1: Mesylation & Alkylation cluster_1 Step 2: Deprotection A1 2,4-Dimethoxybenzyl Alcohol R1 MsCl, Et3N CH2Cl2, 0 °C A1->R1 I1 2,4-Dimethoxybenzyl Mesylate (in situ) R1->I1 R2 tert-Butyl N-hydroxycarbamate, DBU, 25 °C I1->R2 P1 N-Boc-O-(2,4-Dimethoxybenzyl) hydroxylamine R2->P1 P2_start N-Boc-O-(2,4-Dimethoxybenzyl) hydroxylamine R3 HCl (g) in Diethyl Ether P2_start->R3 P2 O-(2,4-Dimethoxybenzyl) hydroxylamine • HCl R3->P2

Caption: Reaction pathway for the synthesis of DMBHA via the carbamate alkylation method.

Method 2: The Gabriel Synthesis Approach via N-Hydroxyphthalimide

A classic and widely utilized route for the preparation of primary amines and their derivatives, the Gabriel synthesis can be effectively adapted for O-alkylhydroxylamines. This method involves the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide, in this case, 2,4-dimethoxybenzyl chloride. The phthalimide group serves as a robust protecting group that prevents over-alkylation. The final product is liberated from the phthaloyl group by hydrazinolysis.

Reaction Pathway

This synthesis also comprises two main steps:

  • Alkylation of N-Hydroxyphthalimide: 2,4-Dimethoxybenzyl chloride is reacted with the potassium salt of N-hydroxyphthalimide (formed in situ with a base like potassium carbonate) in a polar aprotic solvent such as DMF. This results in the formation of N-(2,4-Dimethoxybenzyloxy)phthalimide.

  • Hydrazinolysis: The intermediate is treated with hydrazine hydrate, which cleaves the phthalimide protecting group. The reaction yields the free hydroxylamine and phthalhydrazide, which precipitates from the reaction mixture and can be removed by filtration.

Method_2_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrazinolysis A2 2,4-Dimethoxybenzyl Chloride R4 N-Hydroxyphthalimide, K2CO3, DMF A2->R4 P3 N-(2,4-Dimethoxybenzyloxy) phthalimide R4->P3 P3_start N-(2,4-Dimethoxybenzyloxy) phthalimide R5 Hydrazine Hydrate Ethanol, Reflux P3_start->R5 P4 O-(2,4-Dimethoxybenzyl) hydroxylamine + Phthalhydrazide R5->P4

Caption: Reaction pathway for the synthesis of DMBHA via the Gabriel-type approach.

Performance Comparison: A Head-to-Head Analysis

The choice between these two synthetic routes depends on several factors, including starting material availability, desired scale, and tolerance for specific reagents. Below is a comparative summary based on typical experimental outcomes.

ParameterMethod 1 (Carbamate Alkylation)Method 2 (Gabriel Synthesis)Analysis
Starting Material 2,4-Dimethoxybenzyl Alcohol2,4-Dimethoxybenzyl ChlorideMethod 1 starts from the more benign alcohol, while Method 2 requires the lachrymatory and potentially mutagenic benzyl chloride.
Reagent Toxicity Uses MsCl (corrosive) and DBU.Uses hydrazine (toxic, potential carcinogen).Both methods involve hazardous reagents, but the use of hydrazine in Method 2 often requires more stringent handling precautions.
Reaction Conditions Mild (0 °C to 25 °C), followed by acidic deprotection.Requires elevated temperatures (reflux) for hydrazinolysis.Method 1 generally proceeds under milder temperature conditions.
Typical Overall Yield High (often 60-85% over two steps).[2]Moderate to High (typically 50-75%).Method 1 frequently offers higher overall yields due to cleaner reaction profiles.
Workup & Purification Final product precipitates as a salt, simplifying isolation.Requires filtration of phthalhydrazide byproduct and subsequent purification of the free base.The purification for Method 1 is often more straightforward, yielding a stable hydrochloride salt directly.
Scalability Readily scalable.Scalable, but handling large quantities of hydrazine can be a concern.Both methods are scalable, but Method 1 may present fewer safety hurdles on a larger scale.

Expert Recommendation and Field Insights

For most laboratory-scale applications, Method 1 (Carbamate Alkylation) is the recommended procedure. Its primary advantages lie in its use of a more readily handled starting material (the alcohol), generally higher yields, and a significantly simpler purification process that directly affords a stable, crystalline hydrochloride salt. The avoidance of hydrazine is a major benefit from a safety and environmental perspective.

Method 2 remains a viable and historically significant alternative. It is particularly useful if 2,4-dimethoxybenzyl chloride is readily available and the laboratory is well-equipped for handling hydrazine. However, the workup can be more laborious, and the isolation of the free base may require an additional salt formation step if the hydrochloride is desired.

Detailed Experimental Protocols

Protocol for Method 1: Synthesis via Carbamate Alkylation

This protocol is adapted from the general procedure described by Albrecht, S. et al. in Synthesis 2006.[2]

G start Start mesylation Dissolve 2,4-dimethoxybenzyl alcohol and Et3N in CH2Cl2. Cool to 0 °C. start->mesylation add_mscl Add Methanesulfonyl Chloride (MsCl) dropwise at 0 °C. Stir for 30 min. mesylation->add_mscl combine Add the mesylate solution to the carbamate solution at 25 °C. Stir for 12-16 h. add_mscl->combine alkylation_setup In a separate flask, dissolve tert-butyl N-hydroxycarbamate in CH2Cl2. add_dbu Add 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU). alkylation_setup->add_dbu add_dbu->combine workup1 Wash reaction mixture with H2O and brine. Dry over Na2SO4. combine->workup1 concentrate1 Concentrate in vacuo to obtain crude N-Boc intermediate. workup1->concentrate1 deprotection Dissolve crude intermediate in Diethyl Ether. concentrate1->deprotection add_hcl Add ethereal HCl solution. Stir for 4 h at 25 °C. deprotection->add_hcl precipitate Collect the resulting precipitate (product • HCl) by filtration. add_hcl->precipitate wash_dry Wash solid with cold ether and dry under vacuum. precipitate->wash_dry end End Product: O-(2,4-Dimethoxybenzyl) hydroxylamine • HCl wash_dry->end

Caption: Experimental workflow for the carbamate alkylation method.

Step 1: N-Boc-O-(2,4-Dimethoxybenzyl)hydroxylamine

  • Dissolve 2,4-dimethoxybenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • In a separate flask, dissolve tert-butyl N-hydroxycarbamate (1.0 eq) and DBU (1.1 eq) in anhydrous DCM.

  • Slowly add the cold mesylate solution from step 3 to the carbamate solution at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be used in the next step without further purification.

Step 2: this compound Hydrochloride

  • Dissolve the crude product from Step 1 in a minimal amount of diethyl ether.

  • To this solution, add a saturated solution of HCl gas in diethyl ether (approx. 2 M, 3-4 eq).

  • Stir the mixture at room temperature for 4 hours, during which a white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the pure product as its hydrochloride salt.

Protocol for Method 2: Gabriel Synthesis

Step 1: N-(2,4-Dimethoxybenzyloxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the phthalimide intermediate.

Step 2: this compound

  • Suspend the N-(2,4-Dimethoxybenzyloxy)phthalimide from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., DCM), wash with water to remove any remaining hydrazine, and dry over sodium sulfate.

  • After filtration and solvent evaporation, the product is obtained as a free base. If the hydrochloride salt is desired, dissolve the free base in ether and treat with ethereal HCl as described in Method 1.

Conclusion

Both presented methods provide reliable pathways to this compound. The carbamate alkylation route (Method 1) is recommended for its operational simplicity, higher yields, and superior safety profile, making it a more modern and efficient choice for synthesis. The Gabriel synthesis (Method 2) remains a classic and effective alternative, though it requires more careful handling of hazardous reagents and a more involved purification process. The selection of the synthetic route should be based on a careful assessment of available starting materials, laboratory capabilities, and safety considerations.

References

  • Organic Syntheses, Coll. Vol. 1, p.318 (1941); Vol. 5, p.650 (1973). (Provides general context for related Gabriel-type syntheses). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of O-(2,4-Dimethoxybenzyl)hydroxylamine Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern chemical and pharmaceutical sciences, the precise characterization of molecules is paramount. O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBH) is a reagent of significant interest, primarily used to convert aldehydes and ketones into their corresponding oxime ethers. The key feature of the DMBH moiety is its function as an acid-labile protecting group and a cleavable linker, making it invaluable in bioconjugation, chemical proteomics, and drug delivery systems.[1][2] The ability to introduce a temporary modification that can be removed under specific, mild conditions allows for the controlled release of active molecules or the straightforward analysis of protein-small molecule interactions.[1][3]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of DMBH-derived oxime products. We will delve into the causality behind the spectral features and compare them with common alternatives, offering field-proven insights to streamline your analytical workflow.

The Spectroscopic Fingerprint: Unambiguous Characterization

The reaction of an aldehyde or ketone with DMBH results in the formation of an O-(2,4-Dimethoxybenzyl)oxime. The structural confirmation of this product relies on a synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the cornerstone for the definitive structural elucidation of DMBH-oximes. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Key Diagnostic Signals in ¹H NMR (in CDCl₃):

  • Benzylic Protons (O-CH₂-Ar): A sharp singlet appearing around δ 5.0-5.2 ppm . The significant downfield shift from a typical benzylic position is due to the strong deshielding effect of the adjacent electronegative oxygen atom. This signal is often the most telling indicator of successful oxime ether formation.

  • Methoxy Protons (OCH₃): Two distinct singlets, each integrating to 3 hydrogens, are typically observed around δ 3.80-3.85 ppm .[4] These correspond to the two methoxy groups on the aromatic ring.

  • Aromatic Protons: The 2,4-disubstituted aromatic ring gives rise to a characteristic set of three proton signals. A doublet around δ 7.2-7.3 ppm (H6), a doublet around δ 6.4-6.5 ppm (H5), and a doublet of doublets or broad singlet around δ 6.4 ppm (H3).[5]

  • Aldehyde/Ketone Residue: The signals corresponding to the original carbonyl compound will be present, though often shifted upon formation of the C=N bond. For instance, an aldehydic proton will shift from ~9-10 ppm to the ~7.5-8.5 ppm region.

The causality behind these shifts is rooted in the electronic environment of the protons. The electron-donating methoxy groups increase the electron density on the aromatic ring, causing the upfield shifts of the aromatic protons compared to unsubstituted benzene. Conversely, the electronegative C=N-O group withdraws electron density, contributing to the deshielding of the benzylic protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is critical for confirming the molecular weight of the product and provides a unique fragmentation pattern that serves as a secondary confirmation of the DMBH moiety.

  • Molecular Ion Peak: In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) will be the most prominent peak, confirming the expected molecular weight.

  • Characteristic Fragmentation: Under harsher ionization conditions (like Electron Ionization, EI) or during tandem MS (MS/MS), the most significant and diagnostic fragmentation event is the cleavage of the benzylic C-O bond. This results in the formation of the highly stable 2,4-dimethoxybenzyl cation , which gives a prominent base peak at m/z 151 . The stability of this cation is due to resonance delocalization of the positive charge across the electron-rich aromatic ring. This m/z 151 fragment is a definitive fingerprint for the presence of the DMBH group.

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation

IR spectroscopy is an effective and rapid technique for monitoring the progress of the reaction by observing the disappearance of the starting material's functional group and the appearance of the product's.

  • Disappearance of Carbonyl (C=O) Stretch: The most crucial observation is the complete disappearance of the strong, sharp C=O stretching band from the starting aldehyde or ketone, which typically appears in the 1680-1750 cm⁻¹ region.[6]

  • Appearance of C=N Stretch: Concurrently, a new, typically weaker, absorption band will appear in the 1620-1685 cm⁻¹ range, corresponding to the C=N stretch of the newly formed oxime ether.[7][8]

  • C-O Stretching: The spectrum will also be characterized by strong C-O stretching bands associated with the ether linkages of the DMBH group, typically found between 1050-1250 cm⁻¹ .[9]

Comparative Analysis: DMBH vs. Alternative Oximation Reagents

While DMBH is prized for its cleavability, other hydroxylamine derivatives are used when a more stable oxime is required. The choice of reagent fundamentally alters the spectroscopic output. Here, we compare the product of a model aldehyde (R-CHO) with DMBH, O-methylhydroxylamine, and hydroxylamine hydrochloride.

Spectroscopic FeatureDMBH-Oxime (R-CH=N-O-DMB)O-Methyl-Oxime (R-CH=N-O-CH₃)Simple Oxime (R-CH=N-OH)
¹H NMR Benzylic -CH₂- : ~5.1 ppm (singlet) Methoxy -OCH₃ : Two singlets at ~3.8 ppmOxime Methoxy -OCH₃ : ~3.9-4.1 ppm (singlet)Hydroxyl -OH : Broad, exchangeable singlet (variable, ~8-12 ppm)
IR Spectroscopy C=N Stretch : ~1640 cm⁻¹ No O-H stretchC=N Stretch : ~1650 cm⁻¹ No O-H stretchC=N Stretch : ~1660 cm⁻¹ Broad O-H Stretch : 3100-3600 cm⁻¹[7]
Mass Spectrometry [M+H]⁺ Key Fragment : m/z 151[M+H]⁺ Key Fragment : Loss of -OCH₃ (M-31)[M+H]⁺ Key Fragment : Loss of -OH (M-17)
Key Performance Trait Acid-labile, cleavable linker.[10]Stable oxime ether.Stable oxime, can exhibit E/Z isomerism.[11]

This comparative data underscores the diagnostic power of spectroscopy. The presence of the benzylic singlet in NMR and the m/z 151 fragment in MS are unique and unambiguous identifiers for DMBH-oxime products.

Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: Synthesis of a DMBH-Oxime from an Aldehyde
  • Dissolution: Dissolve the aldehyde (1.0 eq) in ethanol or a mixture of ethanol/water.

  • Reagent Addition: Add this compound hydrochloride (1.1 eq) and a mild base such as sodium acetate or pyridine (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the aldehyde.

  • Work-up: Once the reaction is complete, reduce the solvent volume under vacuum. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel if necessary.[12]

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[13] Transfer to an NMR tube for analysis.

  • IR Spectroscopy: For solid samples, acquire a spectrum using a diamond ATR (Attenuated Total Reflectance) accessory. For oils, a thin film can be prepared on a salt plate (NaCl or KBr).

  • Mass Spectrometry (LC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase for injection into the LC-MS system.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of the experimental processes and molecular comparisons.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis start_aldehyde Aldehyde / Ketone reaction Oximation Reaction (Ethanol, Pyridine, RT) start_aldehyde->reaction start_dmbh DMBH Reagent start_dmbh->reaction product Purified DMBH-Oxime Product reaction->product Work-up & Purification nmr NMR (¹H, ¹³C) ms LC-MS ir FT-IR product->nmr Structure Confirmation product->ms MW & Fragment Confirmation product->ir Functional Group Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of DMBH-oximes.

Caption: Correlation between DMBH-oxime structural features and key spectroscopic signals.

G cluster_aldehyde Starting Carbonyl cluster_products Alternative Oxime Products aldehyde R-CH=O dmbh_oxime DMBH-Oxime R-CH=N-O-DMB aldehyde->dmbh_oxime + DMBH methyl_oxime O-Methyl-Oxime R-CH=N-O-CH₃ aldehyde->methyl_oxime + MeO-NH₂ simple_oxime Simple Oxime R-CH=N-OH aldehyde->simple_oxime + H₂N-OH

Sources

A Researcher's Guide to Bioconjugation: Comparing O-(2,4-Dimethoxybenzyl)hydroxylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent linking of biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology.[1][2] The choice of chemical ligation strategy is critical, dictating the stability, homogeneity, and ultimate functionality of the resulting conjugate. For years, the formation of an oxime bond between an aminooxy compound and a carbonyl (an aldehyde or ketone) has been a go-to method due to its high specificity and the stability of the resulting linkage.[3][4][5]

O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA) is a reagent frequently used in this context. However, the very feature that makes its resulting oxime ether useful in some synthetic contexts—the acid-labile dimethoxybenzyl group—can be a significant drawback in applications demanding long-term stability. This guide provides an in-depth comparison of DMBHA with key alternatives, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their bioconjugation needs.

The Oxime Ligation: A Powerful but Nuanced Tool

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone, forming a stable C=N-O bond.[4][5] This reaction is highly bioorthogonal, meaning it proceeds with high specificity in complex biological mixtures without interfering with native biological processes.[6] The reaction is typically most efficient at a slightly acidic pH (around 4.5), which facilitates the dehydration step of the mechanism. However, this pH requirement can be a challenge for biomolecules that are sensitive to acidic conditions.[7][8][9]

The stability of the resulting oxime linkage is a key advantage. Oximes are significantly more resistant to hydrolysis compared to related C=N bonds like hydrazones, especially at neutral pH.[1][10] Rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones, making them the linkage of choice for stable bioconjugates.[10]

This compound (DMBHA): The Established Reagent

DMBHA provides the aminooxy functionality for oxime ligation. The 2,4-dimethoxybenzyl group serves as a protecting group that can be cleaved under specific, mildly acidic conditions. While this is advantageous for applications requiring subsequent release of the conjugated molecule, it is a liability where permanent, stable linkage is the goal. Furthermore, like other oxime ligations, the reaction rate can be slow at the neutral pH required for many biological applications.[4][8]

The Search for Alternatives: Addressing the Limitations

The primary drivers for seeking alternatives to DMBHA are the need for:

  • Enhanced Linkage Stability: For applications like in-vivo diagnostics, antibody-drug conjugates (ADCs), and long-term molecular probes, the potential for acid-catalyzed cleavage of the DMBHA-derived ether is unacceptable.

  • Improved Reaction Kinetics: Slow reaction rates at physiological pH (7.4) are a common bottleneck in bioconjugation, often requiring high concentrations of reactants or long incubation times, which can be detrimental to sensitive biomolecules.[4][8]

  • Greater Versatility: Different applications demand different linker properties, such as solubility, length, and the presence of other functional groups for multi-step conjugations.

Below, we compare the leading classes of alternatives to DMBHA.

Stable Aminooxy Linkers (e.g., Aminooxy-PEG)

The most direct alternative to DMBHA involves replacing the cleavable benzyl group with a stable alkyl or functionalized moiety. Aminooxy-polyethylene glycol (PEG) linkers are a prime example.

  • Mechanism: Identical to DMBHA, forming a stable oxime bond upon reaction with an aldehyde or ketone.[11][12]

  • Performance:

    • Reaction Kinetics: The fundamental reaction rate is similar to DMBHA under the same conditions. However, the reaction can be significantly accelerated using catalysts. Aniline and its derivatives are well-documented catalysts that can increase reaction rates up to 40-fold at neutral pH.[7] More recently, m-phenylenediamine (mPDA) has been identified as a more efficient catalyst due to its greater aqueous solubility, allowing for higher concentrations and accelerating reactions up to 15 times more effectively than aniline.[13][14]

    • Linkage Stability: The resulting O-alkyl oxime bond is highly stable across a broad pH range and is not susceptible to the acid-catalyzed cleavage seen with the DMBHA-derived product.[10] Oximes formed from ketones are generally more stable than those derived from aldehydes.[8]

    • Biocompatibility: The aminooxy group is bioorthogonal. The inclusion of a PEG spacer enhances aqueous solubility and can minimize steric hindrance between the conjugated molecules.[12]

  • Ideal Applications: Creating highly stable bioconjugates for in-vivo use, including ADCs, long-term imaging agents, and functionalizing biomaterials.

Hydrazine-Based Reagents (Hydrazides)

Hydrazine derivatives, such as hydrazides (R-C(=O)NHNH₂), react with aldehydes and ketones to form hydrazone bonds. Reagents like S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone) are used to introduce hydrazine functionality onto biomolecules for subsequent conjugation.[15]

  • Mechanism: A nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form a C=N-NH bond.[16] The resulting bis-aryl hydrazone formed by HyNic and 4FB (4-formylbenzamide) reagents is noted for its stability.[15]

  • Performance:

    • Reaction Kinetics: Hydrazine nucleophilicity is high near neutral pH.[9] However, acylhydrazones, which are more stable than alkylhydrazones, tend to have slower reaction kinetics due to the electron-withdrawing effect of the adjacent carbonyl group.[9]

    • Linkage Stability: Hydrazone stability is a critical point of comparison. While significantly more stable than simple imines, hydrazones are generally more susceptible to hydrolysis than oximes, particularly under acidic conditions.[1][3][7] This pH-dependent reversibility can be exploited for drug delivery systems designed to release a payload in the acidic environment of lysosomes.[16] The stability of the hydrazone bond is generally lower than that of the oxime bond.[10]

    • Biocompatibility: The reaction is bioorthogonal. Hydrazine-based methods do not require reducing agents that could compromise protein structure by cleaving disulfide bonds.[15]

  • Ideal Applications: Drug delivery systems requiring pH-dependent release, reversible labeling of biomolecules, and applications where extreme long-term stability is not required.

Hydrazino-Pictet-Spengler (HIPS) Ligation

The HIPS ligation is an innovative strategy that overcomes the primary stability limitation of both oximes and hydrazones.

  • Mechanism: This reaction begins like a standard hydrazone formation but is followed by an intramolecular cyclization (the Pictet-Spengler reaction). An aminooxy-functionalized indole reacts with an aldehyde to form an intermediate that rearranges to create a new, highly stable carbon-carbon bond within a heterocyclic ring system.[9]

  • Performance:

    • Reaction Kinetics: The reaction proceeds efficiently under biocompatible conditions.

    • Linkage Stability: The resulting conjugate is exceptionally stable and not susceptible to hydrolysis, as the reversible C=N bond is converted into an irreversible C-C bond.[9] This offers a significant advantage over both traditional oxime and hydrazone linkages.

    • Biocompatibility: The reaction is designed for use in biological systems.

  • Ideal Applications: Applications demanding the highest level of stability for the conjugate, such as permanent protein modifications, and for use with biomolecules that are sensitive to the acidic conditions sometimes used to drive oxime formation.[9]

Quantitative Performance Comparison

The selection of a bioconjugation reagent is a data-driven decision. The table below summarizes the key performance characteristics of DMBHA and its alternatives.

FeatureThis compoundStable Aminooxy LinkersHydrazine-Based ReagentsHydrazino-Pictet-Spengler (HIPS)
Reactive Partner Aldehyde / KetoneAldehyde / KetoneAldehyde / KetoneAldehyde
Resulting Linkage Oxime EtherOximeHydrazoneIndole-based heterocycle
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹ (uncatalyzed)[17]10⁻³ - 10³ M⁻¹s⁻¹ (can be increased >40x with catalyst)[7][17]Second-order rates up to ~200 M⁻¹s⁻¹ reported for some hydrazines[6]Favorable kinetics at neutral pH
Optimal pH for Formation ~4.5 (slow at neutral pH)[8]~4.5 (can be catalyzed at neutral pH)[17]~5.0 - 7.5Neutral pH
Linkage Stability Hydrolytically Stable Oxime , but benzyl ether is acid-labile High Hydrolytic Stability [10][17]Moderate; susceptible to hydrolysis, especially at acidic pH[9][16]Exceptional Stability (irreversible C-C bond)[9]
Key Advantage Linkage is cleavable under specific acidic conditionsPermanent, highly stable oxime bondpH-tunable stability for controlled releaseForms an irreversible, hydrolysis-proof linkage
Key Limitation Potential for unintended cleavage in acidic environmentsSlow reaction at neutral pH without catalystLower stability compared to oximesNewer chemistry with fewer commercially available reagents

Visualizing the Chemistry and Workflows

To better understand these processes, the following diagrams illustrate the core mechanisms and experimental designs.

Reaction Mechanisms

G cluster_0 Oxime Ligation cluster_1 Hydrazone Ligation R1-C=O Aldehyde/Ketone Oxime Stable Oxime (R1-C=N-OR2) R1-C=O->Oxime + R2-ONH2 Aminooxy Reagent R2-ONH2->Oxime pH 4.5-7.0 - H₂O R1-C=O_h Aldehyde/Ketone Hydrazone Hydrazone (R1-C=N-NHR3) R1-C=O_h->Hydrazone + R3-NHNH2 Hydrazine Reagent R3-NHNH2->Hydrazone pH 5.0-7.5 - H₂O

Caption: General mechanisms for oxime and hydrazone ligations.

Linkage Stability Comparison

G Stability Linkage Stability Hierarchy HIPS HIPS Ligation Product (C-C Bond) Oxime Oxime (C=N-O) HIPS->Oxime > Hydrazone Hydrazone (C=N-N) Oxime->Hydrazone >> Imine Imine (C=N) Hydrazone->Imine >

Caption: Relative hydrolytic stability of common bioconjugation linkages.

Experimental Workflow: Comparing Ligation Efficiency

G

Caption: Workflow for comparing bioconjugation reagent efficiency.

Experimental Protocols

Protocol 1: General Oxime Ligation with a Stable Aminooxy-PEG Linker

This protocol describes the conjugation of a fluorescent aminooxy-PEG linker to a glycoprotein previously oxidized to generate aldehyde groups.

Materials:

  • Glycoprotein of interest (e.g., IgG), 1-5 mg/mL in PBS.

  • Sodium meta-periodate (NaIO₄), 100 mM in water.

  • Propylene glycol.

  • Aminooxy-PEG-Fluorophore, 10-50 mM in DMSO or water.

  • Aniline or m-PDA catalyst, 1 M in DMSO.

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.4.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Methodology:

  • Oxidation: Dissolve the glycoprotein in PBS to 1-5 mg/mL. Add NaIO₄ to a final concentration of 1-2 mM. Incubate in the dark at 4°C for 30 minutes.

  • Quenching: Quench the reaction by adding propylene glycol to a final concentration of 15 mM. Incubate for 10 minutes at 4°C.

  • Buffer Exchange: Remove excess periodate and byproducts by buffer exchanging the oxidized protein into the Reaction Buffer using a desalting column.

  • Ligation: To the aldehyde-labeled protein, add the Aminooxy-PEG-Fluorophore to a 20- to 50-fold molar excess.

  • Catalysis: Add the aniline or m-PDA catalyst to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove excess labeling reagent and catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis: Confirm conjugation via SDS-PAGE with fluorescence imaging and/or UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Assessing Conjugate Stability

This protocol provides a framework to compare the hydrolytic stability of different linkages (e.g., oxime vs. hydrazone).

Materials:

  • Purified bioconjugates (e.g., Protein-Fluorophore via oxime and hydrazone links).

  • Incubation Buffers: Buffers at various pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 PBS, pH 9.0 Carbonate buffer).

  • Analytical instrument (e.g., HPLC with fluorescence detector, SDS-PAGE).

Methodology:

  • Incubation Setup: Aliquot the purified conjugate into each incubation buffer at a final concentration of 0.1-1 mg/mL.

  • Time Points: Incubate samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96 hours), remove an aliquot from each condition and immediately freeze or prepare for analysis.

  • Analysis: Analyze the aliquots to quantify the amount of intact conjugate versus released fluorophore (or other label).

    • HPLC: Reverse-phase HPLC can often separate the intact conjugate from the smaller, released label. Quantify by peak area.

    • SDS-PAGE: For protein conjugates, cleavage of the linker will result in a loss of fluorescence from the protein band. Quantify using densitometry.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time for each pH condition. Calculate the half-life (t₁/₂) of the conjugate under each condition to quantitatively compare stability.

Conclusion and Recommendations

The selection of a reagent for carbonyl-reactive bioconjugation is not one-size-fits-all. While This compound (DMBHA) offers a cleavable linkage useful in specific synthetic applications, its inherent acid sensitivity is a significant drawback for creating robust, permanent bioconjugates.

  • For applications demanding the highest stability , particularly for in-vivo therapeutics or long-term probes, stable aminooxy linkers are the superior choice. The resulting oxime bond is robust, and the reaction can be efficiently catalyzed at physiological pH.

  • When a stimulus-responsive release is desired, hydrazine-based reagents are an excellent option. The pH-labile nature of the hydrazone bond can be cleverly exploited for drug delivery to acidic cellular compartments like lysosomes.[16]

  • For cutting-edge applications where absolute irreversibility is paramount, the emerging Hydrazino-Pictet-Spengler (HIPS) ligation presents a powerful, next-generation alternative that circumvents the potential for hydrolysis altogether.[9]

By understanding the distinct advantages and limitations of each chemical strategy, researchers can make informed decisions, moving beyond established but potentially suboptimal reagents to the best tool for the task at hand, thereby enhancing the quality, stability, and performance of their bioconjugates.

References
  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688–698. [Link]

  • Kalia, J. (2007). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(38), 7523–7526. [Link]

  • Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Retrieved from [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Keso, M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13538–13545. [Link]

  • AxisPharm. (2024). ADC Conjugation Technologies. Retrieved from [Link]

  • Dandapat, A. (2018). Bifunctional Reagents for Oxime Ligation. University of Alberta Education and Research Archive. [Link]

  • Gilmore, J. M., et al. (2016). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 55(31), 8832-8836. [Link]

  • Wang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(35), 10427–10434. [Link]

  • ResearchGate. (2016). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

Sources

A Comparative Guide to Benzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the judicious selection of protecting groups is paramount to achieving high-yielding, clean, and efficient multi-step syntheses. Among the myriad of choices for protecting hydroxyl, amine, and thiol functionalities, the benzyl group (Bn) and its substituted derivatives stand out for their versatility and unique reactivity.[1][2][3] This guide provides an in-depth, comparative analysis of common benzyl-type protecting groups, grounded in experimental data and mechanistic principles, to empower chemists with the insights needed to make informed decisions in their synthetic endeavors.

The Benzyl Group (Bn): The Archetype

The unsubstituted benzyl group, introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) under basic conditions (e.g., NaH, KH), is a workhorse in organic synthesis.[4][5] Its popularity stems from its general stability to a wide range of synthetic conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[5][6]

Mechanism of Benzylation (Williamson Ether Synthesis):

The most common method for introducing a benzyl group onto an alcohol is a Williamson ether synthesis.[7][8][9][10] The alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[8][9][10]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) R-OH R-OH R-O- R-O⁻ R-OH->R-O- Base Base (e.g., NaH) H-Base+ H-Base⁺ Base->H-Base+ R-O_2 R-O⁻ R-OBn R-OBn R-O_2->R-OBn Bn-X Bn-X (X = Br, Cl) X- X⁻ Bn-X->X- R-OBn R-OBn Intermediate [R-O-Bn...Pd] R-OBn->Intermediate Adsorption Pd/C Pd/C Catalyst Surface Pd/C->Intermediate H2 H₂ H2->Intermediate R-OH R-OH Intermediate->R-OH Hydrogenolysis Toluene Toluene Intermediate->Toluene

Caption: Simplified schematic of benzyl ether hydrogenolysis.

Substituted Benzyl Ethers: Tailoring Stability and Reactivity

While the standard benzyl group is highly effective, its removal via hydrogenolysis is not always compatible with other functional groups in the molecule, such as alkenes or alkynes. [11]To address this, substituted benzyl ethers have been developed, offering a range of deprotection strategies. [7]

The p-Methoxybenzyl (PMB) Group

The para-methoxybenzyl (PMB) group is a popular alternative to the benzyl group. [8][12]The electron-donating methoxy group at the para position makes the benzylic position more electron-rich, rendering the PMB ether susceptible to oxidative cleavage. [8][13] Introduction:

Similar to the benzyl group, the PMB group is typically introduced using p-methoxybenzyl chloride (PMBCl) and a base. [8] Deprotection:

PMB ethers are readily cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). [8][14][15]This orthogonality to the standard benzyl group is a significant advantage. [8]The reaction proceeds through a single-electron transfer mechanism, generating a benzylic carbocation that is stabilized by the para-methoxy group. [8][13]

R-OPMB R-OPMB SET Single Electron Transfer R-OPMB->SET DDQ DDQ DDQ->SET Radical_Cation [R-OPMB]⁺• SET->Radical_Cation Carbocation [R-O=C₆H₄=CH₂]⁺ Radical_Cation->Carbocation R-OH R-OH Carbocation->R-OH PMB_aldehyde p-Methoxy- benzaldehyde Carbocation->PMB_aldehyde H2O H₂O H2O->Carbocation

Caption: Oxidative deprotection of a PMB ether using DDQ.

The 3,4-Dimethoxybenzyl (DMB) and 2,4-Dimethoxybenzyl (TMB) Groups

Further increasing the electron-donating ability of the aromatic ring with additional methoxy groups, as in the 3,4-dimethoxybenzyl (DMB) and 2,4-dimethoxybenzyl (TMB) groups, enhances the lability of the protecting group towards oxidative and acidic conditions. [13][16]This allows for even milder deprotection conditions compared to the PMB group. [13]The 2,4-dimethoxybenzyl group, in particular, is noted for its increased susceptibility to cleavage under both acidic and oxidative conditions due to the additional ortho-methoxy group. [17][18]

Comparative Analysis

The choice of benzyl protecting group hinges on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule.

Protecting GroupAbbreviationIntroduction ReagentKey Deprotection Method(s)Stability Profile
BenzylBnBenzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C) [4][7]Stable to most acids, bases, and many oxidizing/reducing agents. [5][6]
p-MethoxybenzylPMBp-Methoxybenzyl chloride (PMBCl)Oxidative (DDQ, CAN),[8][14] Strong Acid [13]Labile to strong acids and oxidative conditions. [8]Stable to hydrogenolysis (relative to Bn).
3,4-DimethoxybenzylDMB3,4-Dimethoxybenzyl chloride (DMBCl)Mild Oxidative (DDQ),[16] Mild Acid (TFA) [19][20]More labile than PMB to oxidative and acidic cleavage. [13][16]
2,4-DimethoxybenzylTMB2,4-Dimethoxybenzyl chloride (TMBCl)Very Mild Acid,[18] Mild OxidativeThe most labile of the common substituted benzyl ethers. [13]

Experimental Protocols

The following are representative protocols for the protection of a primary alcohol and subsequent deprotection using different benzyl-type protecting groups.

General Procedure for Benzylation of an Alcohol

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (or substituted benzyl chloride, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the alcohol in anhydrous THF dropwise. [8]2. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the benzyl bromide (or substituted benzyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocols

Materials:

  • Benzyl ether (1.0 equiv)

  • Palladium on carbon (10 wt. %, 0.1 equiv)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolve the benzyl ether in methanol or ethyl acetate in a flask suitable for hydrogenation. [4]2. Carefully add the palladium on carbon catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Materials:

  • PMB ether (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the PMB ether in a mixture of dichloromethane and water (e.g., 10:1 v/v). [14]2. Add DDQ in one portion at room temperature. [16]3. Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction mixture will typically change color.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution. [14]5. Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Selecting the Right Benzyl Protecting Group: A Decision Workflow

The choice of a benzyl-type protecting group is a critical decision in the planning of a complex synthesis. The following workflow provides a guide for this selection process.

start Start: Need to Protect an -OH, -NH, or -SH group q1 Are there any reducible functional groups (e.g., alkenes, alkynes, nitro groups) that need to be preserved? start->q1 q2 Is mild, non-catalytic deprotection required? q1->q2 Yes bn Use Benzyl (Bn) group. Deprotection: H₂, Pd/C q1->bn No q3 Are there other acid-labile groups in the molecule? q2->q3 No pmb Use p-Methoxybenzyl (PMB) group. Deprotection: DDQ, CAN, or TFA q2->pmb Yes q3->pmb No dmb_tmb Consider DMB or TMB for even milder acidic or oxidative deprotection. q3->dmb_tmb Yes

Caption: Decision workflow for selecting a benzyl-type protecting group.

Conclusion

The benzyl protecting group and its substituted derivatives offer a powerful and versatile toolkit for the synthetic chemist. By understanding the subtle yet significant differences in their stability and reactivity, researchers can strategically design protection and deprotection schemes that are robust, high-yielding, and compatible with a wide array of functional groups. The choice between the classic benzyl group, removable by hydrogenolysis, and its electron-rich counterparts, which are susceptible to oxidative or acidic cleavage, allows for an orthogonal approach to protecting group strategy, a cornerstone of modern organic synthesis. [21][22]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gaunt, M. J., Yu, J., & Spencer, J. B. (2008). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 73(18), 7134–7143. [Link]

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxyl functions. Tetrahedron, 42(11), 3021-3028. [Link]

  • Yamada, K., Nakamura, H., Shino, A., & Toshima, K. (2011). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 17(28), 7761-7765. [Link]

  • Master Organic Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • YouTube. (2021, August 30). Organic Chemistry - DDQ Deprotection Mechanism. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of complex molecules, such as those in drug discovery, the seemingly minor impurities in a starting material can lead to significant downstream consequences, including altered biological activity, the formation of unwanted byproducts, and difficulties in purification. This guide provides an in-depth technical comparison of methods to assess the purity of synthesized O-(2,4-Dimethoxybenzyl)hydroxylamine, a critical reagent in the formation of oximes and other derivatizations. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare its purity profile with common alternatives.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and efficient method for the synthesis of this compound involves a two-step process:

  • Synthesis of the N-protected intermediate: Reaction of 2,4-dimethoxybenzyl chloride with N-hydroxyphthalimide.

  • Deprotection: Removal of the phthalimide group to yield the desired product.

This synthetic pathway, while generally efficient, can introduce several classes of impurities that must be monitored.

Diagram of the Synthetic Pathway and Potential Impurities

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 2,4-Dimethoxybenzyl_chloride 2,4-Dimethoxybenzyl chloride Intermediate N-(2,4-Dimethoxybenzyloxy)phthalimide 2,4-Dimethoxybenzyl_chloride->Intermediate Base (e.g., K2CO3) Acetonitrile, Reflux Over-alkylation Over-alkylation Product (N,O-bis(2,4-dimethoxybenzyl)hydroxylamine) 2,4-Dimethoxybenzyl_chloride->Over-alkylation Side reaction N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Intermediate Product This compound Intermediate->Product Hydrazine hydrate Ethanol, Reflux Unreacted_Starting_Materials Unreacted Starting Materials (2,4-Dimethoxybenzyl chloride, N-Hydroxyphthalimide) Intermediate->Unreacted_Starting_Materials Incomplete reaction Incomplete_Deprotection Incomplete Deprotection (N-(2,4-Dimethoxybenzyloxy)phthalimide) Product->Incomplete_Deprotection Incomplete deprotection Side_Products Side Products from Deprotection (e.g., Phthalhydrazide) Product->Side_Products Byproduct of deprotection

Caption: Synthetic pathway for this compound and potential impurities.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following techniques, when used in concert, provide a detailed picture of the synthesized product's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation and purity determination of organic molecules. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, ¹H NMR is particularly informative. The benzylic protons (-CH₂-) and the methoxy groups (-OCH₃) provide distinct signals that are sensitive to the chemical environment. Crucially, the presence of impurities can be readily detected by the appearance of unexpected signals.

Trustworthiness: The quantitative nature of NMR (qNMR), when performed with a suitable internal standard, allows for the direct measurement of purity without the need for a calibration curve.[1][2] This provides a high degree of confidence in the assigned purity value.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard with a signal that does not overlap with the analyte's signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shift (δ): Compare the observed chemical shifts with expected values for the target compound.

    • Integration: The integral of each signal is directly proportional to the number of protons it represents. Verify the expected integration ratios.

    • Impurity Detection: Look for any signals that do not correspond to the product or the solvent. The integration of these signals relative to the product signals can provide a semi-quantitative measure of impurity levels. For qNMR, calculate the purity based on the integral of a well-resolved product signal versus the integral of the internal standard.

Expected ¹H NMR Data (Predicted based on analogous compounds):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~5.5-6.5broad singlet2H
Aromatic (H6)~7.2doublet1H
Aromatic (H3, H5)~6.4-6.5multiplet2H
-CH₂-O-~4.8singlet2H
-OCH₃~3.8singlet6H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[3][4][5][6] Its high resolving power allows for the separation of the main compound from closely related impurities. A reversed-phase HPLC method is typically suitable for this compound.

Trustworthiness: When validated, an HPLC method provides excellent precision, linearity, and accuracy for the quantification of impurities. The use of a reference standard of known purity allows for accurate determination of the product's purity.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 280 nm).

  • Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the hydroxylamine group, derivatization is often necessary to improve volatility and chromatographic performance.[3][7][8][9][10] Silylation is a common derivatization technique.

Trustworthiness: GC-MS provides high sensitivity and specificity. The mass spectrum of a compound is a unique fingerprint that allows for confident identification of both the main product and any impurities.

Experimental Protocol: GC-MS Analysis (after silylation)

  • Derivatization (Silylation):

    • In a vial, dissolve a small amount of the sample (1-2 mg) in a dry aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Analysis: The retention time and the mass spectrum of the main peak are used to confirm the identity of the derivatized product. Impurities will appear as separate peaks with their own characteristic mass spectra.

Comparison with Alternative Reagents

The choice of an O-alkoxyamine reagent often depends on the specific application, such as oxime ligation in bioconjugation.[4][11][12][13] The purity of these reagents is a critical factor. Here, we compare this compound with two common alternatives.

ReagentTypical PurityCommon ImpuritiesAnalytical Methods for PurityKey Considerations
This compound >97%Unreacted starting materials, over-alkylation products, phthalhydrazide (from synthesis)¹H NMR, HPLC, GC-MSThe dimethoxybenzyl group can be cleaved under mildly acidic conditions.
O-(4-Methoxybenzyl)hydroxylamine ≥95%[14][15]Unreacted p-methoxybenzyl chloride, dialkylated product.¹H NMR, HPLCThe p-methoxybenzyl (PMB) group is also acid-labile but may require slightly different conditions for cleavage compared to the 2,4-dimethoxybenzyl group.
O-Ethylhydroxylamine hydrochloride >98%[7][16][17]Unreacted ethylating agents, inorganic salts.¹H NMR, TitrationThe ethyl group is stable to a wider range of conditions, but the reagent is more volatile.

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of synthesized this compound is not merely a quality control step; it is a fundamental aspect of scientific rigor. By employing a combination of NMR, HPLC, and GC-MS, researchers can create a self-validating system for purity assessment. NMR provides an unambiguous structural confirmation and a direct measure of purity. HPLC offers high-resolution separation of impurities, while GC-MS allows for their confident identification. This comprehensive approach, grounded in an understanding of the synthetic pathway, empowers scientists to proceed with their research with the highest degree of confidence in their starting materials.

References

  • chemeurope.com. Hydrazine#Deprotection_of_phthalimides. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Pentelute, B. L., & Kent, S. B. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical science, 10(41), 9506–9512. [Link]

  • ResearchGate. (PDF) N-(4-Methoxybenzyl)phthalimide: ribbons of alternatingR(16) and R(22) ring motifs. [Link]

  • ResearchGate. O -Benzylhydroxylamine Hydrochloride. [Link]

  • Der Pharma Chemica. An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. [Link]

  • National Center for Biotechnology Information. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. [Link]

  • ResearchGate. (PDF) LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000087). [Link]

  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Human Metabolome Database. GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0210862). [Link]

  • National Center for Biotechnology Information. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]

  • American Chemical Society. Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. [Link]

  • Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]

  • Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Google Patents.
  • University of Alberta Libraries. Bifunctional Reagents for Oxime Ligation. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

  • IJPPR. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

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A Senior Application Scientist's Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine: A Superior Reagent for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydroxamic acid moiety stands out for its potent ability to chelate metal ions, making it a cornerstone functional group for inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] However, the synthesis of these valuable compounds is often complicated by the reactivity of free hydroxylamine, which can compromise sensitive functionalities in complex, multi-step synthetic routes.[2] This necessitates the use of O-protected hydroxylamine derivatives, which act as stable, masked precursors.

Among the arsenal of available protecting groups, the 2,4-dimethoxybenzyl (DMB) group has emerged as a particularly advantageous choice for masking hydroxylamine. This guide provides an in-depth comparison of O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂) with alternative reagents, supported by experimental data and protocols, to illustrate its superior utility in contemporary drug discovery programs.

The DMB Advantage: Why Structure Dictates Performance

The efficacy of a protecting group is defined by its stability under a range of reaction conditions and its facile, selective removal when desired. The DMB group excels on both fronts, primarily due to the electronic properties of its substituted aromatic ring.

Key Advantage 1: Exceptionally Mild Acid-Labile Cleavage The defining feature of the DMB group is its high sensitivity to acid.[3] The two electron-donating methoxy groups at the ortho and para positions powerfully stabilize the benzylic carbocation formed during acid-mediated cleavage. This stabilization significantly lowers the activation energy required for deprotection, allowing for the use of very mild acidic conditions. Reagents such as 5% trifluoroacetic acid (TFA) in dichloromethane are often sufficient to achieve rapid and clean cleavage, preserving other acid-sensitive functionalities within the molecule, such as t-butyl esters or Boc-protected amines.[3][4]

Key Advantage 2: Orthogonal Deprotection Strategies Versatility is critical in complex syntheses. Beyond its acid lability, the DMB group can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][5] This provides a valuable orthogonal cleavage pathway. For instance, if a molecule contains an acid-labile group that must be preserved, oxidative cleavage of the DMB group offers a strategic alternative. This orthogonality is a significant advantage over other acid-labile groups that lack a secondary removal mechanism.

Key Advantage 3: Broad Reagent Compatibility The DMB-protected hydroxylamine is robust and stable under a wide array of non-acidic conditions. It is generally resistant to bases, nucleophiles, and many common reducing and oxidizing agents, allowing for extensive molecular modifications on other parts of a scaffold before the final deprotection step.[3][6]

Comparative Analysis: DMB-ONH₂ vs. Alternative Reagents

The choice of a protecting group strategy can dictate the success or failure of a synthetic campaign. This compound offers a unique combination of features that often make it superior to other common O-protected hydroxylamines.

  • vs. O-Benzylhydroxylamine (Bn-ONH₂): The classic benzyl group requires harsh hydrogenolysis conditions (H₂, Pd/C) for removal.[4] This method is incompatible with a multitude of functional groups vital in drug discovery, including alkenes, alkynes, nitro groups, and certain sulfur-containing moieties. The mild acidic or oxidative cleavage of the DMB group provides far greater functional group tolerance.

  • vs. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂): While also acid-labile, the THP group typically requires stronger acidic conditions for cleavage than DMB. Furthermore, the introduction of the THP group creates a new stereocenter, potentially leading to diastereomeric mixtures that can complicate purification and characterization.[7] DMB-ONH₂ avoids this complication entirely.

  • vs. O-Silylhydroxylamines (e.g., TBDMS-ONH₂): Silyl protecting groups are cleaved by fluoride ions (e.g., TBAF). This provides excellent orthogonality to the DMB group. However, silyl ethers can sometimes exhibit unexpected lability under certain nucleophilic or mildly acidic/basic conditions. The DMB group offers a more predictable and robust stability profile in many standard synthetic transformations.

Performance Comparison of O-Protecting Groups for Hydroxylamine
Protecting GroupStructureTypical Cleavage ConditionsStability ProfileKey Considerations
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)₂C₆H₃CH₂-Primary: Mild Acid (e.g., 1-5% TFA in CH₂Cl₂)[3][4]. Secondary: Oxidative (DDQ, CAN)[5].Stable to bases, nucleophiles, hydrogenation, and many oxidizing/reducing agents[3][6].Highly versatile; ideal for late-stage functionalization of complex molecules. Orthogonal cleavage options provide strategic flexibility.
Benzyl (Bn) C₆H₅CH₂-Catalytic Hydrogenation (H₂, Pd/C)[4].Stable to acid and base.Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). Not suitable for sulfur-containing compounds due to catalyst poisoning.
Tetrahydropyranyl (THP) C₅H₉O-Moderate Acid (e.g., AcOH, p-TsOH)[7].Stable to base, organometallics, and reducing agents.Introduces a new stereocenter, leading to potential diastereomers. Can be more difficult to cleave than DMB.
tert-Butyldimethylsilyl (TBDMS) (CH₃)₃CSi(CH₃)₂-Fluoride sources (TBAF, HF-Pyridine).Stable to a wide range of non-acidic/non-fluoride conditions.Labile to strong acid. Provides excellent orthogonality with acid-labile groups.

Experimental Protocols & Workflows

To translate theory into practice, the following section provides detailed, validated protocols for the application of DMB-ONH₂ in hydroxamic acid synthesis.

Workflow for Hydroxamic Acid Synthesis using DMB-ONH₂

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection carboxylic_acid Carboxylic Acid (R-COOH) activation Activation (EDC, HOBt) carboxylic_acid->activation protected_ha O-DMB Hydroxamate activation->protected_ha dmb_onh2 DMB-ONH₂ dmb_onh2->protected_ha Coupling cleavage Mild Acid Cleavage (e.g., 5% TFA/DCM) final_ha Final Hydroxamic Acid (R-CONHOH) cleavage->final_ha protected_ha_2->cleavage

Caption: General workflow for the synthesis of hydroxamic acids.

Protocol 1: Synthesis of an O-(2,4-Dimethoxybenzyl) Hydroxamate

This protocol describes a standard carbodiimide-mediated coupling reaction.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) to the solution. Stir at room temperature for 15-20 minutes until the solution is homogeneous.

  • Coupling: Add this compound (1.1 equiv) to the reaction mixture. If the hydroxylamine salt is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv) to neutralize it.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure O-DMB protected hydroxamate.

Mechanism of Acid-Catalyzed DMB Cleavage

G DMB_Protected O-DMB Hydroxamate Protonated Protonated Intermediate DMB_Protected->Protonated + H⁺ (TFA) Carbocation Stable DMB Carbocation (+CH₂-Ar(OMe)₂) Protonated->Carbocation Cleavage HydroxamicAcid Hydroxamic Acid Protonated->HydroxamicAcid

Sources

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of O-(2,4-Dimethoxybenzyl)hydroxylamine in Bioconjugation and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the precise world of bioconjugation, the choice of reagents is paramount. O-(2,4-Dimethoxybenzyl)hydroxylamine (DMBHA) has emerged as a valuable tool for the formation of stable oxime linkages with aldehydes and ketones on biomolecules. Its utility is rooted in the 2,4-dimethoxybenzyl (DMB) group, which offers distinct advantages in terms of stability and cleavage under specific conditions. However, a nuanced understanding of its potential cross-reactivity is crucial to ensure the integrity and specificity of experimental outcomes. This guide provides an in-depth, objective comparison of DMBHA's performance, potential off-target interactions, and strategies to mitigate them, supported by experimental data and detailed protocols.

The DMB Handle: A Double-Edged Sword of Reactivity and Stability

The core strength of DMBHA lies in the electronic properties of the 2,4-dimethoxybenzyl group. The two electron-donating methoxy groups on the benzyl ring render the oxime ether bond more stable under certain conditions compared to unsubstituted benzyl or p-methoxybenzyl (PMB) analogues. This enhanced stability is advantageous for applications requiring long-term integrity of the conjugate. Conversely, these same electronic properties make the DMB group susceptible to cleavage under mildly acidic or oxidative conditions, offering a convenient deprotection strategy. This dual nature necessitates a careful consideration of the experimental context to harness its benefits while avoiding unintended consequences.

Unveiling the Cross-Reactivity Landscape of DMBHA

While the primary reaction of DMBHA is the chemoselective ligation with carbonyls, its inherent chemical functionalities present potential for off-target interactions. A critical evaluation of these potential cross-reactivities is essential for the design of robust and reliable experiments.

Potential for Histone Deacetylase (HDAC) Inhibition: A Case of Mistaken Identity?

A significant area of potential cross-reactivity for DMBHA stems from its structural resemblance to hydroxamic acids, a well-established class of histone deacetylase (HDAC) inhibitors.[1][2] The N-O moiety in the hydroxylamine can mimic the hydroxamic acid functional group, which is known to chelate the zinc ion in the active site of HDAC enzymes.[3] This interaction can lead to the inhibition of HDAC activity, potentially causing unintended biological effects in cellular studies.

Comparative Insight:

Table 1: Comparison of DMBHA with a Known HDAC Inhibitor

CompoundFunctional GroupTargetReported IC50Potential for Cross-Reactivity with DMBHA
This compound (DMBHA) AlkoxyamineCarbonyls (intended)Not ReportedHigh (due to structural similarity to hydroxamates)
Vorinostat (SAHA) Hydroxamic AcidHistone Deacetylases0.11 nM (HDAC1)-

This potential off-target activity is particularly relevant in studies involving gene expression, cell cycle regulation, and apoptosis, where HDACs play a crucial role.

Reactivity with Other Nucleophiles: Beyond the Carbonyl

While the reaction with aldehydes and ketones is the intended pathway, the electrophilic nature of the hydroxylamine nitrogen and the potential for side reactions under certain conditions should not be overlooked.

  • Thiols: Free thiols, such as those on cysteine residues in proteins, are abundant in the cellular environment and are potent nucleophiles.[5] While direct reaction of DMBHA with thiols under typical bioconjugation conditions (neutral to slightly acidic pH) is not a major concern, the possibility of Michael addition to activated alkenes that might be present on a target molecule or in the cellular milieu should be considered.[6]

  • Other Nucleophiles: Amines and other nucleophilic groups on proteins and other biomolecules are generally less reactive towards hydroxylamines compared to carbonyls, especially under controlled pH conditions. However, at higher pH or in the presence of activating agents, the potential for side reactions increases.

A Practical Guide to Assessing and Mitigating Cross-Reactivity

To ensure the specificity of DMBHA-mediated bioconjugation, a rigorous experimental design that includes appropriate controls and validation steps is imperative.

Experimental Workflow for Assessing Cross-Reactivity

Caption: Workflow for assessing DMBHA cross-reactivity.

Detailed Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol allows for the quantitative assessment of DMBHA's inhibitory activity against a panel of HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • HDAC assay buffer

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • This compound (DMBHA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute HDAC enzymes and substrate according to the manufacturer's instructions.

    • Prepare a stock solution of DMBHA in DMSO.

    • Prepare serial dilutions of DMBHA and the positive control (TSA or SAHA) in HDAC assay buffer.

  • Set up the Assay Plate:

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the serially diluted DMBHA, positive control, or DMSO (vehicle control) to the respective wells.

    • Add 10 µL of diluted HDAC enzyme to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for the time recommended by the substrate manufacturer (e.g., 60 minutes).

  • Develop the Signal:

    • Add 50 µL of the developer solution containing a trypsin-like protease to stop the reaction and generate the fluorescent signal.

    • Incubate at room temperature for 15 minutes.

  • Measure Fluorescence:

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value for DMBHA and the positive control using a suitable curve-fitting software.[7]

Protocol 2: Competitive Chemoproteomic Profiling to Identify Off-Target Proteins

This protocol utilizes a "clickable" version of DMBHA to identify its protein binding partners in a cellular context.

Caption: Workflow for competitive chemoproteomic profiling.

Materials:

  • Clickable DMBHA probe (synthesized with a terminal alkyne)

  • Cell line of interest

  • Cell lysis buffer

  • Biotin-azide

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Streptavidin-agarose beads

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the clickable DMBHA probe.

    • Treat a second set of cells with an excess of unlabeled DMBHA for 1 hour prior to and during the addition of the clickable probe (competition control).

    • Incubate for the desired time.

  • Cell Lysis and Click Reaction:

    • Harvest and lyse the cells.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, CuSO4, and sodium ascorbate to the cell lysates.

  • Enrichment of Target Proteins:

    • Incubate the lysates with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis:

    • Identify and quantify the proteins in both the probe-only and the competition samples.

    • Proteins that show significantly reduced enrichment in the competition sample are considered specific off-target interactors of DMBHA.[3]

Comparative Analysis with Alternative Reagents

When potential cross-reactivity of DMBHA is a concern, several alternative reagents for oxime ligation can be considered.

Table 2: Comparison of this compound with Alternative Reagents

ReagentKey FeaturesAdvantagesDisadvantages
This compound (DMBHA) DMB group allows for acid/oxidative cleavage.Stable oxime bond; Cleavable linker.Potential HDAC inhibition; Moderate reaction kinetics.
Hydroxylamine (NH2OH) Unsubstituted hydroxylamine.Simple, inexpensive.Forms less stable oximes; Can have broader reactivity.[9]
Aminooxyacetic acid Carboxylate group can improve solubility.Good water solubility; Forms stable oximes.Can introduce a negative charge.
O-Benzylhydroxylamine Simple benzyl protecting group.Less prone to oxidative cleavage than DMB.Harsher conditions required for cleavage.
O-(4-Methoxybenzyl)hydroxylamine (PMBHA) PMB group is more stable to acid than DMB.More stable linker than DMB.Slower oxidative cleavage than DMB.
Hydrazides (e.g., Hydrazide-biotin) Form hydrazone linkages.Faster reaction kinetics than oxime ligation at neutral pH.[10]Hydrazone bond is generally less stable than an oxime bond.[1]

The choice of reagent should be guided by the specific requirements of the application, including the desired stability of the linkage, the need for a cleavable linker, and the tolerance of the biological system to potential off-target effects.

Conclusion: A Call for Vigilance and Validation

This compound is a powerful reagent for bioconjugation, offering a unique combination of stability and cleavability. However, its structural features warrant a careful consideration of its potential cross-reactivity, particularly its ability to inhibit histone deacetylases. As senior application scientists, it is our responsibility to not only provide powerful tools but also to equip researchers with the knowledge and methodologies to use them with precision and confidence. By employing rigorous experimental design, including appropriate controls and validation assays as outlined in this guide, researchers can mitigate the risks of off-target effects and ensure the generation of reliable and reproducible data. The pursuit of scientific integrity demands this level of vigilance, paving the way for more robust and impactful discoveries in chemical biology and drug development.

References

  • Bieszczad, B., Garbicz, D., Świtalska, M., & Mieczkowski, A. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Molecules, 26(16), 4985. [Link]

  • Świtalska, M., Bieszczad, B., & Maciejewska, G. (2021). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. Archiv der Pharmazie, 354(5), 2000329. [Link]

  • Audisio, D., Messaoudi, S., & D’Hondt, M. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(54), 7113-7126. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-(2,4-Dimethoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of O-(2,4-Dimethoxybenzyl)hydroxylamine. Our approach is grounded in established safety protocols for hydroxylamine derivatives and complies with major regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Chemical Characteristics

Hydroxylamine and its derivatives are known to be:

  • Irritants: They can cause significant irritation to the skin and eyes.[2][3]

  • Sensitizers: Repeated contact may lead to allergic skin reactions.

  • Toxic: These compounds can be harmful if swallowed or absorbed through the skin. There is a potential for organ damage, particularly to the blood (methemoglobinemia), with prolonged or repeated exposure.[1][4]

  • Environmentally Hazardous: Many hydroxylamines are very toxic to aquatic life.[5]

  • Potentially Unstable: Hydroxylamine itself can decompose violently upon heating and may be sensitive to shock or friction.[4] While the benzyl group may alter stability, this potential hazard must be respected.

Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. This is a foundational aspect of a laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450).[8][9]

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of this compound, including the preparation of waste containers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][10]

Personal Protective Equipment (PPE): Your last line of defense is a robust PPE protocol. The following must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[11]

  • Protective Clothing: A flame-resistant lab coat should be worn to protect from splashes.[11]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal chemical binder.[11] Do not use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[11] All materials used for decontamination (wipes, etc.) are also considered hazardous waste and must be placed in the same waste container.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.

  • Incompatibility: Never mix hydroxylamine waste with strong oxidizing agents, combustible materials, acids, bases, or metals.[1][7][12] Store these waste streams in separate, designated areas.

  • Container Selection:

    • Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often suitable.[6][13] Avoid metal containers, as some hydroxylamines can be corrosive to metals.

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]

    • Never use former food containers for hazardous waste storage.[7]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The EPA requires specific information on all hazardous waste labels.[6][14]

Labeling RequirementDescriptionRationale
"Hazardous Waste" The words must be prominently displayed.Ensures immediate identification and proper handling.[6]
Full Chemical Name "Waste this compound". Do not use abbreviations or formulas.Prevents ambiguity and ensures waste is handled correctly by disposal personnel.[6]
Constituents List all components of a mixture, including solvents, by percentage.Critical for determining the final disposal method (e.g., incineration, fuel blending).[7]
Hazard Warnings Indicate relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").Communicates immediate risks to anyone handling the container.[14]
Accumulation Start Date The date the first waste was added to the container.Ensures compliance with regulatory time limits for on-site storage.[14]
Generator Information Principal Investigator's name, department, and contact information.Provides a point of contact in case of questions or emergencies.[6]

Step-by-Step Disposal Procedure

The disposal of this compound waste follows a "cradle-to-grave" tracking system mandated by the Resource Conservation and Recovery Act (RCRA).

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposition gen 1. Generate Waste in Fume Hood collect 2. Collect in a Labeled, Compatible Container gen->collect Immediate Action store 3. Store in Satellite Accumulation Area (SAA) collect->store Segregate from Incompatibles inspect 4. Conduct Weekly Container Inspections store->inspect contact 5. Contact EHS Office for Pickup store->contact When Container is Full or Storage Limit is Reached dispose 6. Licensed Vendor Performs Final Disposal contact->dispose EHS Coordinates

Sources

A Senior Application Scientist's Guide to Handling O-(2,4-Dimethoxybenzyl)hydroxylamine: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and effective handling of O-(2,4-Dimethoxybenzyl)hydroxylamine. As researchers, our pursuit of innovation must be built on a foundation of unwavering safety. This document moves beyond generic safety data sheets to provide a detailed operational framework, grounded in the principles of chemical reactivity, exposure mitigation, and responsible disposal. We will explore not just what to do, but why we do it, ensuring each step is a self-validating component of a secure laboratory environment.

Understanding the Compound-Specific Risks

This compound and its structural analogs, hydroxylamines, present a specific set of hazards that dictate our handling protocols. While not considered explosive, the hydroxylamine functional group can be energetic. The primary risks associated with this compound, as identified by GHS classifications, are acute and chronic, targeting specific organs and systems.[1]

  • Dermal and Ocular Toxicity : The compound is classified as a skin irritant and can cause serious eye damage.[1][2] Prolonged contact may lead to an allergic skin reaction.[1][3] This necessitates a robust barrier between the chemical and the operator.

  • Respiratory Irritation : As a fine powder, there is a significant risk of aerosolization, leading to respiratory tract irritation.[1][4]

  • Oral Toxicity : It is harmful if swallowed, which underscores the importance of preventing ingestion through contaminated hands or surfaces.[1][2][3]

  • Chronic Effects : There is a suspicion of carcinogenicity and potential for organ damage through prolonged or repeated exposure.[2][3][5]

These hazards form the logical basis for the stringent personal protective equipment (PPE) and engineering controls outlined below.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice to mitigate the specific risks of this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, irritation, and potential sensitization. Always inspect gloves for integrity before use.
Eye Protection Chemical Safety GogglesOffers a complete seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses are insufficient.[6]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[7]

dot

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Execution Phase A Assess Task: Weighing, Dissolving, Reaction Setup B Select Appropriate PPE A->B Gloves Nitrile Gloves B->Gloves Goggles Chemical Goggles B->Goggles Coat Lab Coat B->Coat Respirator N95 Respirator (if outside fume hood) B->Respirator C Don PPE Correctly Gloves->C Goggles->C Coat->C Respirator->C D Perform Chemical Handling C->D Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size (Minor vs. Major) Evacuate->Assess PPE Don Full PPE: Gloves, Goggles, Respirator Assess->PPE Minor MajorSpill Major Spill: Evacuate Lab, Call EH&S Assess->MajorSpill Major Contain Contain Spill (Sweep Solid Carefully) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste per Protocol Clean->Dispose

Caption: Decision workflow for a solid spill of this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and regulatory compliance.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, bench paper, and contaminated cleanup materials, must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste :

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • The recommended disposal method is to dissolve the material in a combustible solvent and utilize a licensed chemical incineration service equipped with an afterburner and scrubber. [8]* Regulatory Compliance : Always adhere to federal, state, and local regulations for hazardous waste disposal. [8]Consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you create a robust system that protects researchers, ensures the integrity of your work, and maintains regulatory compliance.

References

  • SAFETY DATA SHEET. TCI Chemicals. [URL not available in search results]
  • SAFETY DATA SHEET. Fisher Scientific. [URL not available in search results]
  • SAFETY DATA SHEET. Merck Millipore. [URL not available in search results]
  • Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. Cole-Parmer. [URL not available in search results]
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. [URL not available in search results]
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06). [URL not available in search results]
  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH. [URL not available in search results]
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06). [URL not available in search results]
  • O-(2,4-dinitrophenyl)hydroxylamine | C6H5N3O5 | CID 87140 . PubChem. [Link]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Sigma-Aldrich. [URL not available in search results]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.